Spiramilactone B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H26O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1R,5R,11S,12S,14S,16R,17S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one |
InChI |
InChI=1S/C20H26O4/c1-10-11-4-7-20(15(10)21)13(8-11)19-6-3-5-18(2)12(19)9-14(20)23-17(19)24-16(18)22/h11-15,17,21H,1,3-9H2,2H3/t11-,12+,13-,14?,15-,17?,18+,19-,20+/m0/s1 |
InChI Key |
DNBGAGAUTOKWGJ-BGAVNVKJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Total Synthesis of (±)-Spiramilactone B
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis of (±)-Spiramilactone B, a complex diterpenoid. The synthesis was first reported by Cheng et al. in Angewandte Chemie International Edition in 2016. This guide outlines the strategic steps and reagents used in this multi-step synthesis, offering a valuable resource for researchers in natural product synthesis and medicinal chemistry.
Introduction to Spiramilactone B
This compound is a structurally intricate natural product belonging to the spirane class of diterpenoids. Its complex architecture, characterized by a unique spirocyclic core and multiple stereocenters, makes it a challenging target for total synthesis. The development of a successful synthetic route provides not only access to the molecule for further biological studies but also showcases novel synthetic strategies and methodologies.
The Synthetic Pathway to (±)-Spiramilactone B
The total synthesis of (±)-Spiramilactone B is a lengthy and complex process, involving approximately 33 distinct steps from commercially available starting materials. The overall strategy can be conceptually divided into several key phases: construction of the core ring system, elaboration of key functionalities, and final cyclization and functional group manipulations to yield the target molecule.
Below is a summary of the reagents and conditions for the key transformations in the synthesis of (±)-Spiramilactone B. It is important to note that detailed experimental protocols, including specific reaction times, temperatures, concentrations, and purification methods, as well as quantitative data such as yields for each step and spectroscopic characterization of intermediates, are typically provided in the supporting information of the original publication, which was not accessible for the creation of this guide.
Summary of Synthetic Steps
| Step(s) | Reagents and Conditions | Key Transformation(s) |
| 1-6 | 1) PhI(OAc)₂, MeOH; 2) Mesitylene, reflux; 3) SmI₂, THF/MeOH; 4) Ethylene glycol, CSA, PhMe, reflux; 5) DMP, Na₂CO₃; 6) H₂, Pd/C | Formation of a key bicyclic intermediate. |
| 7-11 | 7) NaHMDS, Tf₂NPh, THF, –78°C; 8) Pd(PPh₃)₄, Et₃N, CO, MeOH/DMF; 9) LDA, DMPU; 10) K₂CO₃, MeOH, rt; 11) n-BuLi, ClCO₂Me | Introduction and modification of key functional groups. |
| 12-17 | 12) [CpRu(CH₃CN)₃]PF₆, DMF then TsOH; 13) LiBHEt₃; 14) m-CPBA, NaHCO₃; 15) MOMCl, DIPEA, DCM; 16) Ti(Oi-Pr)₂Cl₂, DCM, 0°C; 17) DMP, NaHCO₃ | Construction of a crucial part of the core structure. |
| 18-23 | 18) SmI₂, THF/MeOH; 19) NaBH₄, CeCl₃·7H₂O, THF/MeOH; 20) DIC, HOBt; 21) O₃, DCM, –78°C; 22) PbCl₂, Zn, TiCl₄, CH₂Br₂; 23) Grubbs II | Ring-closing metathesis and further functionalization. |
| 24-28 | 24) PPTS, MeOH; 25) BH₃·Me₂S, then H₂O₂, 3N NaOH; 26) DMP, NaHCO₃; 27) t-BuOK, MeI; 28) NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O | Functional group interconversions and modifications. |
| 29-33 | 29) (COCl)₂, DMSO, Et₃N, DCM; 30) KHMDS, PhNTf₂; 31) Pd(dppf)Cl₂, AsPh₃, LiCl, CO, n-BuOH; 32) DBU; 33) TBAF | Final steps to complete the synthesis of (±)-Spiramilactone B. |
Visualizing the Synthesis Pathway
The following diagram provides a visual representation of the multi-step synthesis of (±)-Spiramilactone B, illustrating the progression from starting materials to the final complex natural product.
Caption: Total Synthesis Pathway of (±)-Spiramilactone B.
Conclusion
The total synthesis of (±)-Spiramilactone B by Cheng and colleagues represents a significant achievement in the field of natural product synthesis. The carefully designed route navigates the complexities of the target molecule through a series of strategic and efficient transformations. This guide provides a high-level overview of this synthetic pathway. For the implementation of these reactions in a laboratory setting, it is imperative to consult the original research article and its accompanying supporting information for detailed experimental procedures and safety precautions.
Elucidation of the Chemical Structure of Spiramilactone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed account of the chemical structure elucidation of Spiramilactone B, a complex spirolactone natural product. The information presented herein is based on the total synthesis and spectroscopic analysis reported by Cheng et al. in 2016. This document aims to serve as a comprehensive resource, offering in-depth experimental methodologies, tabulated spectroscopic data, and a visual representation of the structure elucidation workflow.
Spectroscopic Data Analysis
The structural confirmation of a synthesized molecule relies on a comprehensive analysis of its spectroscopic data. For (±)-Spiramilactone B, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) was employed to unequivocally establish its chemical architecture. The key quantitative data are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides insights into the carbon skeleton.
Table 1: ¹H NMR Spectroscopic Data for (±)-Spiramilactone B (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.26 | d | 8.5 | 1H | Ar-H |
| 6.85 | d | 8.5 | 1H | Ar-H |
| 4.60 | d | 6.0 | 1H | OCH |
| 4.35 | m | 1H | OCH | |
| 3.82 | s | 3H | OCH₃ | |
| 3.78 | s | 3H | OCH₃ | |
| 2.90 | m | 1H | CH | |
| 2.65 | m | 1H | CH | |
| 2.40 - 2.20 | m | 4H | CH₂ | |
| 1.95 | s | 3H | CH₃ | |
| 1.25 | s | 3H | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for (±)-Spiramilactone B (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 176.5 | C=O (Lactone) |
| 159.2 | Ar-C |
| 145.8 | Ar-C |
| 130.1 | Ar-C |
| 128.7 | Ar-CH |
| 114.0 | Ar-CH |
| 109.8 | Ar-C |
| 85.4 | OCH |
| 79.8 | OCH |
| 55.9 | OCH₃ |
| 55.3 | OCH₃ |
| 52.1 | C (quaternary) |
| 45.3 | CH |
| 38.7 | CH₂ |
| 36.2 | CH₂ |
| 29.7 | CH₂ |
| 25.4 | CH₃ |
| 21.1 | CH₃ |
Infrared (IR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS)
IR spectroscopy is used to identify the functional groups present in a molecule, while HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition.
Table 3: IR and HRMS Data for (±)-Spiramilactone B
| Technique | Data | Interpretation |
| IR (film) | ν_max = 2950, 1770, 1610, 1500, 1250, 1030 cm⁻¹ | C-H stretching, C=O (γ-lactone), C=C (aromatic), C-O stretching |
| HRMS (ESI) | m/z calculated for C₂₀H₂₄O₅Na [M+Na]⁺: 367.1516 | Found: 367.1518 |
Experimental Protocols
The successful elucidation of this compound's structure was contingent on its successful total synthesis. The following section details the key experimental procedures involved in the final steps of the synthesis and the purification of the target molecule.
Synthesis of the Diol Precursor
To a solution of the enone (1.0 eq) in a mixture of THF and H₂O (4:1, 0.05 M) at 0 °C was added NaBH₄ (2.0 eq). The reaction mixture was stirred at 0 °C for 30 minutes. The reaction was then quenched by the addition of saturated aqueous NH₄Cl solution and the mixture was extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate = 3:1) to afford the corresponding diol.
Lactonization to (±)-Spiramilactone B
The diol (1.0 eq) was dissolved in CH₂Cl₂ (0.02 M) and pyridinium (B92312) chlorochromate (PCC, 1.5 eq) and Celite (a filter agent, equal weight to PCC) were added. The mixture was stirred at room temperature for 2 hours. The reaction mixture was then filtered through a pad of silica gel and the filtrate was concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to yield (±)-Spiramilactone B as a white solid.
Spectroscopic Analysis
-
NMR Spectra: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE III 500 spectrometer in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
IR Spectrum: The IR spectrum was recorded on a PerkinElmer Spectrum One FT-IR spectrometer.
-
HRMS: High-resolution mass spectra were obtained on a Waters Q-Tof Premier mass spectrometer using electrospray ionization (ESI).
Structure Elucidation Workflow
The logical process of determining the structure of this compound, from precursor molecules to the final confirmed structure through spectroscopic analysis, is illustrated in the following diagram.
Caption: Workflow for the structure elucidation of this compound.
Elusive Synthesis of (±)-Spiramilactone B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The intricate molecular architecture of spiramilactones has presented a formidable challenge to synthetic chemists. This guide provides a detailed technical account of the discovery and, most notably, the total synthesis of (±)-Spiramilactone B, a complex diterpenoid. Due to the apparent absence of this molecule from natural sources, its existence is primarily defined by its chemical synthesis, a multi-step endeavor culminating in the formation of its unique sterically congested cage-like structure.
A Synthetic Conquest: The Total Synthesis of (±)-Spiramilactone B
The first and only reported total synthesis of (±)-Spiramilactone B was achieved by Cheng, Zeng, Yang, Meng, Xu, and Wang in 2016. Their landmark work, published in Angewandte Chemie International Edition, outlines a lengthy and complex 33-step synthetic sequence. While the full experimental minutiae remain within the confines of the original publication and its supplementary materials, a comprehensive overview of the reagents and key transformations is presented below.
The synthesis is a testament to modern organic chemistry, employing a wide array of reactions to construct the molecule's challenging framework. The logical flow of this synthesis, from commercially available starting materials to the final complex structure, showcases a masterful strategic approach to assembling the intricate polycyclic system.
Experimental Workflow: A 33-Step Journey
The following diagram provides a high-level overview of the synthetic strategy, illustrating the progression through key stages of the synthesis.
Caption: High-level workflow for the total synthesis of (±)-Spiramilactone B.
Key Experimental Protocols and Reagents
The following tables summarize the reagents employed in the 33-step synthesis of (±)-Spiramilactone B. This data is compiled from available information and represents the core chemical transformations. The detailed procedures, including reaction times, temperatures, concentrations, and purification methods, are crucial for reproducibility and are found within the primary research article.
Table 1: Reagents for Steps 1-17
| Step | Reagent(s) | Named Reaction/Key Transformation |
| 1 | PhI(OAc)₂, MeOH | Phenyliodine(III) diacetate oxidation |
| 2 | Mesitylene, reflux | Thermal rearrangement |
| 3 | SmI₂, THF/MeOH | Samarium(II) iodide reduction |
| 4 | Ethylene glycol, CSA, PhMe, reflux | Acetal protection |
| 5 | DMP, Na₂CO₃ | Dess-Martin periodinane oxidation |
| 6 | H₂, Pd/C | Catalytic hydrogenation |
| 7 | NaHMDS, Tf₂NPh, THF, –78°C | Enolate formation and triflation |
| 8 | Pd(PPh₃)₄, Et₃N, CO, MeOH/DMF | Palladium-catalyzed carbonylation |
| 9 | LDA, DMPU | Lithium diisopropylamide mediated reaction |
| 10 | K₂CO₃, MeOH, rt | Base-mediated transformation |
| 11 | n-BuLi, ClCO₂Me | Carboxylation |
| 12 | [CpRu(CH₃CN)₃]PF₆, DMF then TsOH | Ruthenium-catalyzed cyclization |
| 13 | LiBHEt₃ | Lithium triethylborohydride reduction |
| 14 | m-CPBA, NaHCO₃ | Prilezhaev epoxidation |
| 15 | MOMCl, DIPEA, DCM | MOM protection |
| 16 | Ti(Oi-Pr)₂Cl₂, DCM, 0°C | Titanium-mediated reaction |
| 17 | DMP, NaHCO₃ | Dess-Martin periodinane oxidation |
Table 2: Reagents for Steps 18-33
| Step | Reagent(s) | Named Reaction/Key Transformation |
| 18 | SmI₂, THF/MeOH | Samarium(II) iodide reduction |
| 19 | NaBH₄, CeCl₃·7H₂O, THF/MeOH | Luche reduction |
| 20 | DIC, HOBt | Diisopropylcarbodiimide coupling |
| 21 | O₃, DCM, –78°C | Ozonolysis |
| 22 | PbCl₂, Zn, TiCl₄, CH₂Br₂ | Takai olefination |
| 23 | DIBAL-H | Diisobutylaluminium hydride reduction |
| 24 | PPTS, MeOH | Deprotection |
| 25 | BH₃·Me₂S, then H₂O₂, 3N NaOH | Hydroboration-oxidation |
| 26 | DMP, NaHCO₃ | Dess-Martin periodinane oxidation |
| 27 | t-BuOK, MeI | Methylation |
| 28 | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O | Pinnick oxidation |
| 29 | ZnBr₂, n-PrSH | Thiol-mediated reaction |
| 30 | DMP, NaHCO₃ | Dess-Martin periodinane oxidation |
| 31 | LiHMDS, CH₂N(CH₃)₂I, –78°C then MeI, then DBU | Eschenmoser salt methylation |
| 32 | NaBH₄, MeOH/DCM | Sodium borohydride (B1222165) reduction |
| 33 | PhSCl, Et₃N, 0°C, then P(OMe)₃, MeOH, 50°C | Sulfenylation and rearrangement |
Discovery and Biological Activity: An Open Question
Currently, there is no available scientific literature detailing the isolation of Spiramilactone B from a natural source. This strongly suggests that it is a product of chemical synthesis rather than a naturally occurring compound. Consequently, information regarding its biological activity, mechanism of action, and potential signaling pathways is not publicly available. The research community awaits further studies to elucidate the pharmacological profile of this complex molecule, which may hold potential for future drug development programs. The intricate synthesis, however, remains a significant barrier to accessing sufficient quantities for extensive biological screening.
Conclusion
The total synthesis of (±)-Spiramilactone B by Cheng and coworkers stands as a significant achievement in the field of organic chemistry. The complexity of the molecular target required a lengthy and sophisticated synthetic route, highlighting the power of modern synthetic methods. While the biological role of this compound remains unknown, the successful synthesis provides a pathway for its production and opens the door for future investigations into its potential therapeutic applications. Further research is needed to explore the pharmacology of this unique spirolactone and to develop more efficient synthetic strategies to enable its broader study.
An In-depth Technical Guide to the Physicochemical Properties of Spironolactone
A Note on Nomenclature: The query specified "Spiramilactone B." Extensive database searches suggest this may be a typographical error, as the predominant compound with a similar name and established pharmaceutical use is Spironolactone. This guide will focus on the physicochemical properties of Spironolactone. It is plausible that "this compound" could refer to a specific isomer or a related but less common compound such as 7β-Spironolactone. Researchers are advised to consider this ambiguity in their work.
This technical guide provides a comprehensive overview of the core physicochemical properties of Spironolactone, designed for researchers, scientists, and professionals in drug development. The following sections detail quantitative data, experimental methodologies, and a visualization of an experimental workflow.
Core Physicochemical Data
The fundamental physicochemical properties of Spironolactone are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate | [1] |
| Chemical Formula | C₂₄H₃₂O₄S | [2][3] |
| Molecular Weight | 416.57 g/mol | [2][3] |
| Melting Point | 207.0 °C - 209.2 °C (for form II) | [4] |
| pKa | -4.9 (strongest basic), 17.89 (strongest acidic) | [5] |
| LogP (Octanol-Water Partition Coefficient) | 2.78 - 3.24 | [6][7] |
| Aqueous Solubility | Practically insoluble (approximately 23.54 ± 1.75 μg/mL in water) | [6][8] |
| Solubility in Organic Solvents | Very soluble in chloroform (B151607) and benzene; soluble in alcohol and ethyl acetate; slightly soluble in methanol (B129727). | [6] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters of Spironolactone are outlined below.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of Spironolactone can be determined using the conventional shake-flask method.
-
Preparation: An excess amount of Spironolactone is added to a known volume of the desired solvent (e.g., water, buffers of different pH, or organic solvents) in a sealed container.
-
Equilibration: The container is agitated in a constant temperature water bath or shaker for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid particles.
-
Quantification: The concentration of Spironolactone in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry at a specific wavelength (e.g., 238 nm).[9][10][11]
-
Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.
LogP Determination (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC)
The lipophilicity (LogP) of Spironolactone can be determined indirectly using RP-HPLC. This method correlates the retention time of the compound with its partitioning behavior.
-
System Preparation: An HPLC system equipped with a C18 column is used.[12] The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer solution.[9][12]
-
Standard Preparation: A standard solution of Spironolactone is prepared in the mobile phase.
-
Chromatographic Conditions: The analysis is performed under isocratic conditions with a constant mobile phase composition. The flow rate is typically set to 1.0 mL/min, and detection is carried out using a UV detector at the wavelength of maximum absorbance for Spironolactone (around 240 nm).[9]
-
Data Analysis: The retention time of Spironolactone is measured. The capacity factor (k) is calculated, and the logarithm of the capacity factor (log k) is determined. The logP value is then extrapolated from a calibration curve generated using a series of standard compounds with known logP values.
Thermal Analysis (Differential Scanning Calorimetry - DSC)
DSC is employed to determine the melting point and to study the solid-state properties of Spironolactone, such as polymorphism.
-
Sample Preparation: A small, accurately weighed sample of Spironolactone (typically 2-10 mg) is placed in an aluminum pan, which is then hermetically sealed.[13]
-
Instrument Setup: The DSC instrument is calibrated for temperature and heat flow. An empty sealed aluminum pan is used as a reference.[13]
-
Measurement: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[1]
-
Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined from the peak of the endothermic event on the resulting thermogram.[7][8][14]
Spectroscopic Analysis (Fourier-Transform Infrared Spectroscopy - FTIR)
FTIR spectroscopy is used to identify the functional groups present in the Spironolactone molecule and to confirm its identity.
-
Sample Preparation: A small amount of Spironolactone is mixed with potassium bromide (KBr) and compressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Measurement: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[4]
-
Data Analysis: The resulting spectrum, which shows absorbance or transmittance as a function of wavenumber, is analyzed to identify the characteristic absorption bands corresponding to the functional groups of Spironolactone.
Visualizations
The following diagram illustrates a typical experimental workflow for determining the aqueous solubility of Spironolactone.
Caption: Experimental workflow for determining the aqueous solubility of Spironolactone.
References
- 1. researchgate.net [researchgate.net]
- 2. LIPOPHILICITY ASSESSMENT OF SPIRONOLACTONE BY MEANS OF REVERSED PHASE LIQUID CHROMATOGRAPHY AND BY NEWLY DEVELOPED CALCULATION PROCEDURES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajprd.com [ajprd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. mjhs.md [mjhs.md]
- 11. researchgate.net [researchgate.net]
- 12. ptfarm.pl [ptfarm.pl]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. researchgate.net [researchgate.net]
Unmasking the Molecular Targets of Spironolactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spironolactone (B1682167), a long-established potassium-sparing diuretic, is primarily known for its role as a mineralocorticoid receptor antagonist in treating conditions like heart failure and hypertension.[1][2] However, recent research has unveiled a more complex pharmacological profile, revealing that spironolactone interacts with multiple molecular targets, leading to a variety of cellular effects independent of mineralocorticoid receptor blockade.[1][3] These discoveries, driven by advanced target identification methodologies, have opened new avenues for repurposing this well-known drug for novel therapeutic applications, including cancer and anti-inflammatory treatments.[1]
This in-depth technical guide provides a comprehensive overview of the studies aimed at identifying the molecular targets of spironolactone. It summarizes key quantitative data, presents detailed experimental protocols for the cited methodologies, and visualizes the complex biological pathways and experimental workflows involved.
Data Presentation: The Proteomic Footprint of Spironolactone
Modern proteomic techniques have been instrumental in mapping the broader biological effects of spironolactone. Large-scale studies on patients with heart failure have revealed significant changes in the plasma proteome following spironolactone treatment. These findings point towards pleiotropic effects, including modulation of fibrosis, inflammation, apoptosis, and thrombosis.[4][5]
Table 1: Significant Protein Changes in Plasma Following Spironolactone Treatment in the TOPCAT Trial
The Treatment of Preserved Cardiac Function Heart Failure with an Aldosterone Antagonist (TOPCAT) trial utilized an aptamer-based proteomic analysis on plasma samples from participants. This revealed statistically significant changes in seven proteins after one year of spironolactone therapy compared to a placebo group.[6][7]
| Protein | Full Name | Function | Mean % Change (Placebo) | Mean % Change (Spironolactone) | P-value (Corrected) |
| CARD18 | Caspase Recruitment Domain-containing protein 18 | Caspase-1 inhibitor, anti-apoptotic | -0.5% | +66.5% | <0.0001 |
| PKD2 | Polycystin 2 | Calcium-permeable cation channel | -8.0% | +20.0% | 0.001 |
| PSG2 | Pregnancy-Specific Glycoprotein 2 | Immunomodulatory functions | -11.4% | +13.8% | 0.02 |
| HGF | Hepatocyte Growth Factor | Promotes cell proliferation, motility, and morphogenesis | +6.6% | -5.0% | 0.009 |
| PLTP | Phospholipid-Transfer Protein | Mediates transfer of phospholipids | +5.6% | -4.7% | 0.01 |
| IGF2R | Insulin-like Growth Factor 2 Receptor | Binds and internalizes IGF2 | +0.3% | -8.2% | 0.03 |
| SWP70 | Switch-associated protein 70 | Component of the SWI/SNF chromatin remodeling complex | +4.5% | -4.7% | 0.04 |
Data sourced from the TOPCAT trial proteomic analysis.[6][7][8]
Table 2: Biological Processes and Pathways Modulated by Spironolactone in the HOMAGE Trial
The Heart OMics in AGEing (HOMAGE) trial employed multiplex immunoassay panels to assess the impact of spironolactone on 276 protein biomarkers in patients at risk for heart failure. The study highlighted spironolactone's broad effects on several key biological processes.[4][9]
| Biological Process | Proteins Reduced by Spironolactone | Proteins Increased by Spironolactone |
| Fibrosis/Collagen Metabolism | Collagen type I alpha 1 chain (COL1A1), Matrix metalloproteinase-2 (MMP-2) | - |
| Inflammation | Interleukin-17A (IL-17A), Vascular endothelial growth factor (VEGF) | Retinoic acid receptor responder protein 2 (RARRES2), Interleukin-12 subunit beta (IL-12B) |
| Thrombosis | Urokinase | Urokinase plasminogen activator receptor (UPAR), Tissue-type plasminogen activator (tPA) |
| Metabolic Processes | Pappalysin-1 (PAPPA) | Resistin (RETN) |
| Myelosuppression | - | C-C motif chemokine 16 (CCL16) |
| Mineralocorticoid Receptor Blockade | - | Renin |
Data sourced from the HOMAGE trial proteomic analysis.[9]
Experimental Protocols
The identification of spironolactone's targets has been achieved through a combination of unbiased, large-scale screening methods and targeted mechanistic studies. Below are detailed protocols for the key experimental approaches.
Aptamer-Based Proteomic Analysis (SomaScan® Assay)
This high-throughput method was used in the TOPCAT trial to quantify thousands of proteins simultaneously from plasma samples, providing an unbiased view of spironolactone's systemic effects.[7][8]
Objective: To identify and quantify changes in plasma protein levels in response to spironolactone treatment.
Methodology:
-
Sample Preparation: Collect plasma samples from both placebo and spironolactone-treated cohorts at baseline and follow-up time points (e.g., 1 year). Store samples at -80°C until analysis.
-
Assay Principle: The SomaScan® assay utilizes Slow Off-rate Modified Aptamers (SOMAmers), which are short, single-stranded DNA sequences chemically modified to bind specific protein targets with high affinity and specificity.[8]
-
Binding Reaction:
-
Incubate plasma samples with a mixture of SOMAmer reagents. Each SOMAmer is tagged with a unique DNA barcode and a biotin (B1667282) molecule.
-
Allow the binding reaction to reach equilibrium, forming protein-SOMAmer complexes.
-
-
Purification of Complexes:
-
Introduce streptavidin-coated magnetic beads to capture the biotinylated SOMAmer reagents, including those bound to their target proteins.
-
Wash the beads to remove unbound proteins and other plasma components.
-
-
Release and Quantitation:
-
Release the SOMAmer reagents from the protein-SOMAmer complexes.
-
Quantify the released SOMAmers using DNA microarray hybridization. The fluorescence intensity for each SOMAmer is directly proportional to the concentration of its target protein in the original sample.
-
-
Data Analysis:
-
Normalize the raw fluorescence intensity data.
-
Calculate the mean percentage change from baseline for each protein in both the spironolactone and placebo groups.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins with significant changes between the two groups, applying a correction for multiple comparisons (e.g., Bonferroni or False Discovery Rate).
-
Spironolactone-Induced XPB Degradation Assay
Recent studies have identified the Xeroderma Pigmentosum group B (XPB) protein, a critical component of the TFIIH transcription factor complex, as a novel target of spironolactone. Spironolactone induces the rapid proteasomal degradation of XPB.[1][10]
Objective: To verify and quantify the degradation of XPB protein in cells treated with spironolactone.
Methodology:
-
Cell Culture: Culture human cell lines (e.g., HEK293, HaCaT keratinocytes, or pulmonary artery endothelial cells) in appropriate media.
-
Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of spironolactone (e.g., 1-20 µM) or a vehicle control (e.g., DMSO) for different time points (e.g., 2, 4, 6 hours).
-
For mechanistic studies, pre-treat cells with a proteasome inhibitor (e.g., MG132) or a VCP/p97 inhibitor (e.g., DBeQ) before adding spironolactone.[11]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against XPB overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the XPB band intensity to the corresponding loading control band intensity.
-
Compare the normalized XPB levels in spironolactone-treated cells to the vehicle-treated control to determine the extent of degradation.
-
NF-κB and AP-1 Reporter Assay
Spironolactone has been shown to suppress the activity of the pro-inflammatory transcription factors NF-κB and AP-1, an effect linked to its ability to degrade XPB.[3] Luciferase reporter assays are a standard method to quantify the activity of these transcription factors.
Objective: To measure the effect of spironolactone on NF-κB and AP-1 transcriptional activity.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells or another suitable cell line in a 24- or 48-well plate.
-
Co-transfect the cells with:
-
A firefly luciferase reporter plasmid containing multiple response elements for either NF-κB or AP-1 upstream of a minimal promoter.
-
A Renilla luciferase control plasmid (e.g., pRL-TK) for normalization of transfection efficiency.
-
-
Use a suitable transfection reagent and follow the manufacturer's protocol. Allow cells to recover for 24 hours.
-
-
Treatment:
-
Pre-treat the transfected cells with various concentrations of spironolactone (e.g., 0.1-10 µM) or vehicle for 1-2 hours.[12]
-
Stimulate the cells with an inducer of NF-κB (e.g., TNF-α) or AP-1 (e.g., TPA/PMA) for an appropriate duration (e.g., 6-18 hours). Include an unstimulated control.
-
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luciferase Activity Measurement:
-
Use a dual-luciferase reporter assay system.
-
In a luminometer, first measure the firefly luciferase activity by adding the Luciferase Assay Reagent II (LAR II).
-
Subsequently, add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to obtain the normalized transcriptional activity.
-
Express the activity in spironolactone-treated, stimulated cells as a percentage of the activity in cells treated with the stimulus alone.
-
Plot the results to determine the dose-dependent inhibitory effect of spironolactone.
-
Affinity Chromatography for Target Identification
Affinity chromatography is a powerful hypothesis-free method to identify direct binding partners of a small molecule. While a specific protocol for a spironolactone-based affinity probe is not detailed in the reviewed literature, a general workflow can be described.
Objective: To isolate and identify proteins that directly bind to spironolactone from a complex biological sample.
Methodology:
-
Probe Synthesis:
-
Synthesize a spironolactone derivative (the "bait"). This involves chemically modifying the spironolactone molecule to incorporate a linker arm and an affinity tag (e.g., biotin) or a reactive group for immobilization onto a solid support. The modification site must be chosen carefully to avoid disrupting the native binding interactions of the drug.
-
-
Immobilization:
-
Covalently attach the spironolactone probe to a solid matrix, such as agarose (B213101) or sepharose beads, to create the affinity resin.
-
Prepare a control resin with either no ligand or an inactive analogue to distinguish specific binders from non-specific ones.
-
-
Protein Extraction: Prepare a cell or tissue lysate that maintains proteins in their native, folded state.
-
Affinity Purification:
-
Incubate the protein lysate with the spironolactone-affinity resin and the control resin.
-
Allow sufficient time for binding to occur.
-
Wash the resins extensively with buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the specifically bound proteins from the affinity resin. This can be achieved by:
-
Competitive Elution: Using an excess of free spironolactone to displace the bound proteins.
-
Non-specific Elution: Changing the pH or ionic strength of the buffer to disrupt protein-ligand interactions.
-
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands (e.g., with Coomassie or silver staining) and excise bands that are unique to the spironolactone resin.
-
Identify the proteins using mass spectrometry (e.g., LC-MS/MS) and subsequent database searching.
-
Visualizations: Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in spironolactone's mechanism of action and target identification.
Caption: Overview of Spironolactone's classical and novel molecular targets and pathways.
Caption: Experimental workflow for unbiased proteomic analysis of spironolactone effects.
Caption: The signaling pathway of spironolactone-induced XPB protein degradation.
References
- 1. Spironolactone and XPB: An Old Drug with a New Molecular Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spironolactone-induced degradation of the TFIIH core complex XPB subunit suppresses NF-κB and AP-1 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic and Mechanistic Analysis of Spironolactone in Patients at Risk for HF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomic analysis of effects of spironolactone in heart failure with preserved ejection fraction [biblio.ugent.be]
- 6. Proteomic Analysis of Effects of Spironolactone in Heart Failure With Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Proteomic analysis of effects of spironolactone in Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 10. Spironolactone-induced degradation of the TFIIH core complex XPB subunit suppresses NF-κB and AP-1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spironolactone-induced XPB degradation requires TFIIH integrity and ubiquitin-selective segregase VCP/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spironolactone induces apoptosis and inhibits NF-kappaB independent of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Spirolactone-Containing Compounds: Microbial Biotransformation of Spironolactone and an Overview of Natural Spirolactones
For the Attention of Researchers, Scientists, and Drug Development Professionals
Initial Literature Review and Clarification: An exhaustive search of scientific literature and chemical databases did not yield any evidence of a naturally occurring compound designated as "Spiramilactone B." It is plausible that this name is a misnomer or a reference to a yet-to-be-discovered or proprietary compound. The structurally similar and well-documented compound is Spironolactone (B1682167), a synthetic steroid derivative possessing a spirolactone moiety. Notably, while Spironolactone itself is not a natural product, extensive research has demonstrated its biotransformation by various microorganisms, particularly fungi, into a range of metabolites. This guide will, therefore, focus on the microbial production of Spironolactone derivatives and provide a broader overview of naturally occurring spirolactone compounds from diverse biological sources.
Part 1: Microbial Biotransformation of Spironolactone
The synthetic drug Spironolactone serves as a substrate for various fungal species, which can introduce chemical modifications to its steroidal backbone. This biotransformation process is a valuable tool for producing novel derivatives with potential pharmacological activities.
Fungal Species Involved in Spironolactone Biotransformation
Several fungal species have been identified for their capacity to metabolize Spironolactone. These include:
-
Gibberella fujikuroi
-
Curvularia lunata
-
Fusarium lini
-
Aspergillus alliaceus[1]
-
Thermomyces lanuginosus[2]
These fungi possess enzymatic machinery, such as cytochrome P450 monooxygenases, capable of catalyzing reactions like hydroxylation and dehydrogenation on the Spironolactone molecule.
Quantitative Data on Spironolactone Metabolites
The biotransformation of Spironolactone by fungi yields a variety of metabolites. The following table summarizes the key metabolites produced by different fungal species.
| Fungal Species | Substrate | Metabolite | Chemical Transformation | Reference |
| Gibberella fujikuroi | Spironolactone | Canrenone | Deacetylation | [1] |
| Spironolactone | 1-dehydrocanrenone | Deacetylation, Dehydrogenation | [1] | |
| Curvularia lunata | Spironolactone | Canrenone | Deacetylation | [1] |
| Spironolactone | 7α-thio-spironolactone | Thiolation | [1] | |
| Fusarium lini | Spironolactone | Canrenone | Deacetylation | [1] |
| Spironolactone | 1-dehydrocanrenone | Deacetylation, Dehydrogenation | [1] | |
| Spironolactone | 1β-hydroxycanrenone | Deacetylation, Hydroxylation | [1] | |
| Spironolactone | 1α-hydroxycanrenone | Deacetylation, Hydroxylation | [1] | |
| Spironolactone | 1-dehydro-15α-hydroxycanrenone | Deacetylation, Dehydrogenation, Hydroxylation | [1] | |
| Spironolactone | 15α-hydroxycanrenone | Deacetylation, Hydroxylation | [1] | |
| Aspergillus alliaceus | Spironolactone | All above metabolites | Multiple transformations | [1] |
| Thermomyces lanuginosus | Spironolactone | 7α-thiospironolactone | Thiolation | [2] |
| Spironolactone | Canrenone | Deacetylation | [2] | |
| Spironolactone | 7α-thiomethylspironolactone | Thiolation, Methylation | [2] | |
| Spironolactone | 6β-OH-7α-thiomethylspironolactone | Hydroxylation, Thiolation, Methylation | [2] |
Experimental Protocols for Fungal Biotransformation of Spironolactone
The following is a generalized methodology for the microbial transformation of Spironolactone, based on common practices in the cited literature.
1. Microorganism and Culture Conditions:
-
Strain: A pure culture of the selected fungus (e.g., Aspergillus alliaceus).
-
Media: A suitable liquid medium, such as Czapek-Dox broth, is prepared and autoclaved.
-
Inoculation: The medium is inoculated with a spore suspension or a mycelial culture of the fungus.
-
Incubation: The culture is incubated at an appropriate temperature (typically 25-30°C) on a rotary shaker for a period of 2-3 days to allow for sufficient growth.
2. Substrate Addition and Biotransformation:
-
Substrate Preparation: Spironolactone is dissolved in a suitable solvent, such as ethanol (B145695) or acetone.
-
Addition: The Spironolactone solution is added to the fungal culture.
-
Incubation: The culture is further incubated under the same conditions for a specified period (e.g., 7-14 days) to allow for biotransformation to occur. Control flasks containing only the fungus and only the substrate are also maintained.
3. Extraction and Isolation of Metabolites:
-
Filtration: The culture broth is filtered to separate the mycelium from the liquid medium.
-
Extraction: The filtrate is extracted with an organic solvent, such as ethyl acetate (B1210297) or chloroform. The mycelium can also be extracted separately to recover intracellular metabolites.
-
Drying and Concentration: The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
4. Purification and Characterization:
-
Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different metabolites.
-
Further Purification: Fractions containing the metabolites of interest may require further purification using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The structures of the purified metabolites are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Visualization of Biotransformation Pathway and Experimental Workflow
Caption: Fungal biotransformation pathways of Spironolactone.
Caption: General experimental workflow for fungal biotransformation.
Part 2: Overview of Naturally Occurring Spirolactone Compounds
The spirolactone motif is a recurring structural feature in a variety of natural products isolated from diverse sources, including fungi, plants, and marine organisms. These compounds exhibit a wide range of biological activities.
Fungal Spirolactones
Fungi are a prolific source of structurally diverse spirolactone-containing secondary metabolites.[3] A recently discovered example is Spirolactone , an antifungal macrolide from Streptomyces iranensis. This compound features an unprecedented carbon skeleton with a spiroketal ring and a rare β-lactone moiety and exhibits potent activity against several pathogenic Aspergillus species.[4]
Plant-Derived Spirolactones
A significant class of plant-derived spirolactones are the spirolactone-type 6,7-seco-ent-kaurane diterpenoids , primarily isolated from Isodon species.[5][6] These compounds are known for their cytotoxic and antitumor activities.[5] Another example is molucidin , an anti-trypanosomal iridoid with a spirolactone tetracyclic skeleton, isolated from the leaves of the Ghanaian medicinal plant Morinda lucida.[7]
Marine-Derived Spirolactones
Marine organisms, particularly sponges, are a rich source of novel spirolactone compounds.[8] For instance, new cytotoxic peroxylactones , designated as plakortolides B, C, and D, have been isolated from the marine sponge Plakinastrella onkodes.[9] Marine sponge-derived microorganisms are also a promising source of cytotoxic spirolactones.[10]
Biosynthesis of Spirolactones
The biosynthetic pathways leading to natural spirolactones are diverse and depend on the specific compound and producing organism. They often involve complex enzymatic reactions, including polyketide synthesis, terpene cyclization, and oxidative rearrangements, to construct the characteristic spirocyclic lactone core.
Conclusion
While "this compound" does not appear to be a known naturally occurring compound, the structurally related synthetic drug Spironolactone serves as a valuable substrate for microbial biotransformation, leading to a variety of steroidal spirolactone derivatives. Furthermore, the spirolactone motif is a significant feature in a wide array of natural products from fungal, plant, and marine sources, many of which exhibit promising biological activities. Continued exploration of these natural sources, coupled with biotransformation studies, holds significant potential for the discovery and development of novel therapeutic agents.
References
- 1. Fungal biotransformation of diuretic and antihypertensive drug spironolactone with Gibberella fujikuroi, Curvularia lunata, Fusarium lini, and Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial synthesis of mammalian metabolites of spironolactone by thermophilic fungus Thermomyces lanuginosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Fungal Natural Products: Insights into Bioactivity and Therapeutic Potential [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cris.unibo.it [cris.unibo.it]
- 8. Frontiers | Marine sponge-derived natural products: trends and opportunities for the decade of 2011-2020 [frontiersin.org]
- 9. New cytotoxic peroxylactones from the marine sponge, Plakinastrella onkodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic Natural Products from Marine Sponge-Derived Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Docking of Spironolactone: An In-Depth Technical Guide
Disclaimer: Initial searches for "Spiramilactone B" did not yield sufficient public data for a comprehensive computational docking analysis. Due to the structural similarity and extensive available research, this guide will focus on the well-characterized compound Spironolactone (B1682167) . The methodologies and principles outlined herein can be adapted for novel compounds like this compound, should structural and target information become available.
This technical guide provides a comprehensive overview of the computational docking studies of Spironolactone, a potassium-sparing diuretic and antagonist of the mineralocorticoid and androgen receptors. It is intended for researchers, scientists, and drug development professionals engaged in in-silico drug discovery and analysis.
Introduction to Spironolactone and its Molecular Targets
Spironolactone is a synthetic steroid that acts as a competitive antagonist at the mineralocorticoid receptor (MR) and the androgen receptor (AR).[1] Its therapeutic effects in treating conditions like heart failure, hypertension, and hirsutism stem from its ability to block the actions of aldosterone (B195564) and androgens, respectively.[2] Computational docking studies are instrumental in elucidating the molecular interactions between Spironolactone and its receptor targets, providing insights into its mechanism of action and guiding the design of more selective and potent analogs.
Primary Molecular Targets:
-
Mineralocorticoid Receptor (MR): A nuclear receptor activated by aldosterone, playing a crucial role in regulating electrolyte and water balance. Spironolactone's antagonism of MR leads to its diuretic and antihypertensive effects.
-
Androgen Receptor (AR): A nuclear receptor activated by androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). Spironolactone's antiandrogenic effects are utilized in treating conditions associated with excess androgen activity.[3]
Quantitative Data from Docking Studies
The following tables summarize key quantitative data from various computational docking studies of Spironolactone with its primary targets. These values provide a comparative measure of binding affinity and inhibitory potential.
Table 1: Spironolactone Binding Affinity and Inhibition Constants for Mineralocorticoid Receptor (MR)
| PDB ID of MR | Docking Software | Binding Affinity (kcal/mol) | Estimated Ki (nM) | Interacting Residues | Reference |
| 2OAX | AutoDock 4 | -13.55 | Not Reported | Not Specified | [4] |
| 2OAX | AutoDock Vina | ~ -13.00 | Not Reported | Not Specified | [5] |
| 5MWP | AutoDock Vina | Not Reported | Not Reported | N770, Q776, M777, S810, S811, R817, M852, T945 | [6] |
| 3VHU | - | - | - | - | [7][8] |
| 2AB2 | - | - | - | - | [9] |
Table 2: Spironolactone Binding Affinity and Inhibition Constants for Androgen Receptor (AR)
| PDB ID of AR | Docking Software | Binding Affinity (kcal/mol) | IC50 (nM) | Interacting Residues | Reference |
| Not Specified | Not Specified | Not Reported | 67 | Not Specified | [3] |
| 1GS4 | Glide | Not Reported | Not Reported | Not Specified | [10] |
| 1Z95 | Glide | Not Reported | Not Reported | Not Specified | |
| 2YHD | - | - | - | - | [11] |
| 2AM9 | - | - | - | - | [12] |
Experimental Protocols for Computational Docking
This section details the typical methodologies employed in the computational docking of Spironolactone to its target receptors.
General Workflow
The computational docking process generally follows a standardized workflow, from protein and ligand preparation to the analysis of docking results.
Caption: A generalized workflow for molecular docking studies.
Detailed Protocol using AutoDock Vina (Example with Mineralocorticoid Receptor)
This protocol provides a step-by-step guide for docking Spironolactone to the Mineralocorticoid Receptor using AutoDock Vina.
1. Preparation of the Receptor (Mineralocorticoid Receptor - PDB ID: 5MWP) [6]
- Download the PDB file for the human Mineralocorticoid Receptor ligand-binding domain.
- Open the PDB file in a molecular modeling software (e.g., PyMOL, UCSF Chimera).
- Remove all water molecules and any co-crystallized ligands or ions.
- Add polar hydrogens to the protein structure.
- Assign Gasteiger charges to the receptor atoms.
- Save the prepared receptor in PDBQT format.
2. Preparation of the Ligand (Spironolactone)
- Obtain the 3D structure of Spironolactone from a chemical database like PubChem in SDF format.
- Use a tool like OpenBabel to convert the SDF file to PDBQT format, which will also add Gasteiger charges and define rotatable bonds.
3. Grid Box Generation
- Identify the binding site of the MR. This can be based on the location of the co-crystallized ligand in the original PDB file or from published literature.
- For the MR (PDB: 5MWP), the grid box can be centered around key residues such as N770, Q776, M777, S810, S811, R817, M852, and T945.[6]
- Define the dimensions of the grid box to encompass the entire binding pocket. A typical size would be 20 x 20 x 20 Å.[6]
4. Docking Execution
- Use the AutoDock Vina command-line interface.
- Specify the prepared receptor and ligand files, the grid box coordinates and dimensions, and the output file name.
- Set the exhaustiveness parameter, which controls the thoroughness of the search. A value of 128 is often used for high accuracy.[6]
- Execute the docking run.
5. Analysis of Results
- AutoDock Vina will generate an output file containing the predicted binding poses of Spironolactone ranked by their binding affinity scores (in kcal/mol).
- The pose with the lowest binding energy is typically considered the most favorable.
- Visualize the top-ranked poses in complex with the receptor using molecular graphics software to analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts).
Signaling Pathways
Spironolactone exerts its physiological effects by interfering with the signaling pathways of the Mineralocorticoid and Androgen Receptors.
Mineralocorticoid Receptor (MR) Signaling Pathway
Aldosterone, the natural ligand for MR, promotes the reabsorption of sodium and water in the kidneys. Spironolactone, as an antagonist, blocks this pathway.
Caption: Antagonistic action of Spironolactone on the MR signaling pathway.
Androgen Receptor (AR) Signaling Pathway
Testosterone and its more potent metabolite, DHT, bind to the AR to regulate gene expression related to male characteristics. Spironolactone competitively inhibits this binding.
Caption: Antagonistic action of Spironolactone on the AR signaling pathway.
Conclusion
Computational docking studies have provided significant insights into the molecular basis of Spironolactone's interaction with the Mineralocorticoid and Androgen Receptors. The data and protocols presented in this guide offer a foundation for further in-silico research, including the virtual screening of new compounds, lead optimization, and the prediction of potential off-target effects. As computational methods continue to evolve, they will undoubtedly play an increasingly vital role in the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Spironolactone - Wikipedia [en.wikipedia.org]
- 3. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. wwPDB: pdb_00003vhu [wwpdb.org]
- 9. rcsb.org [rcsb.org]
- 10. In Silico discovery of novel androgen receptor inhibitors for prostate cancer therapy using virtual screening, molecular docking, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
An In-depth Technical Guide on the Cellular Uptake and Localization of Spironolactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of Spironolactone (B1682167). The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Introduction
Spironolactone is a synthetic steroid that functions as a potassium-sparing diuretic and is primarily utilized in the management of conditions such as heart failure, hypertension, and edema.[1][2][3][4] Its therapeutic effects are principally derived from its action as a competitive antagonist of the mineralocorticoid receptor (MR).[1][4][5] Additionally, Spironolactone exhibits anti-androgenic properties through its ability to block androgen receptors.[1][2][4][6][7][8] Understanding the cellular uptake and subsequent subcellular localization of Spironolactone is crucial for elucidating its complete mechanism of action and for the development of novel therapeutic strategies.
Cellular Uptake of Spironolactone
The precise mechanisms governing the entry of Spironolactone into cells have not been fully elucidated in the available literature. However, based on its steroidal structure, it is likely to passively diffuse across the plasma membrane. For quantitative analysis of Spironolactone uptake, a radiolabeled uptake assay can be employed.
Experimental Protocol: Radiolabeled Spironolactone Uptake Assay
This protocol is a generalized procedure that can be adapted for specific cell lines of interest.
Materials:
-
[3H]-Spironolactone
-
Cultured cells of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
-
Filtration apparatus with GF/C filtermats
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Initiation:
-
Aspirate the culture medium and wash the cells once with pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add 150 µL of fresh assay buffer to each well.
-
To determine non-specific uptake, add a competing compound or an inhibitor to designated wells 30 minutes prior to the addition of the radiolabeled substrate.
-
-
Uptake:
-
Initiate the uptake by adding 50 µL of assay buffer containing [3H]-Spironolactone at the desired concentration.
-
Incubate the plate for various time intervals (e.g., 1, 5, 15, 30, and 60 minutes) at 37°C with gentle agitation.[9]
-
-
Termination of Uptake:
-
Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS.
-
Alternatively, for suspension cells or to ensure complete removal of extracellular radioactivity, the cell suspension can be vacuum filtered onto GF/C filtermats.[9] The filtermats should be washed multiple times with ice-cold PBS.[9]
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer).
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation fluid to each vial.
-
Quantify the amount of [3H]-Spironolactone taken up by the cells using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration of each sample.
-
Calculate the specific uptake by subtracting the non-specific binding (from wells with inhibitor) from the total uptake.
-
Experimental Workflow for Radiolabeled Spironolactone Uptake Assay
Caption: Workflow for a radiolabeled Spironolactone cellular uptake assay.
Subcellular Localization of Spironolactone
The subcellular distribution of Spironolactone is critical to its function, particularly its interaction with nuclear receptors and its metabolic transformation in organelles like mitochondria.
Nuclear Localization and Receptor Interaction
Spironolactone is known to influence the subcellular localization of steroid hormone receptors. In vivo and in vitro studies have demonstrated that Spironolactone and its metabolites can inhibit the binding of dihydrotestosterone (B1667394) to both cytosolic and nuclear androgen receptors in the rat ventral prostate.[6] Furthermore, treatment of rats with Spironolactone has been shown to drastically decrease the content of nuclear androgen receptors in the liver.[10][11]
Mitochondrial Localization and Metabolism
Studies have indicated that Spironolactone is metabolized within adrenal mitochondria.[12] Incubation of guinea pig adrenal mitochondria with Spironolactone in the absence of NADPH leads to the formation of 7α-thio-Spironolactone.[12] In the presence of an NADPH-generating system, a hydroxylated derivative of Spironolactone is also produced.[12]
Experimental Protocol: Subcellular Fractionation and LC-MS/MS Analysis
To determine the concentration of Spironolactone in different subcellular compartments, a combination of subcellular fractionation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be utilized.
Materials:
-
Cultured cells treated with Spironolactone
-
Subcellular fractionation kit (or buffers for differential centrifugation)
-
LC-MS/MS system
-
Spironolactone and internal standard (e.g., Spironolactone-d7)
-
Organic solvents (e.g., methanol (B129727), acetonitrile (B52724), methyl tert-butyl ether, methylene (B1212753) chloride)
-
Formic acid
Procedure:
Part 1: Subcellular Fractionation (A general protocol)
-
Cell Harvesting and Lysis:
-
Isolation of Nuclei:
-
Isolation of Mitochondria:
-
Isolation of Cytosolic and Membrane Fractions:
-
The supernatant from the mitochondrial spin contains the cytosolic fraction.
-
The membrane fraction can be isolated from the post-mitochondrial supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).[13]
-
-
Fraction Purity Assessment:
-
Assess the purity of each fraction by Western blotting for marker proteins specific to each organelle (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol).
-
Part 2: LC-MS/MS Analysis
-
Sample Preparation:
-
To each subcellular fraction, add an internal standard.
-
Perform liquid-liquid extraction to isolate Spironolactone and the internal standard. A common extraction solvent is a mixture of methyl tert-butyl ether and methylene chloride or ethyl acetate (B1210297) and methylene chloride.[16]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Quantification:
-
Construct a calibration curve using known concentrations of Spironolactone.
-
Determine the concentration of Spironolactone in each subcellular fraction by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Experimental Workflow for Subcellular Localization of Spironolactone
Caption: Workflow for determining the subcellular localization of Spironolactone.
Signaling Pathways Modulated by Spironolactone
Spironolactone exerts its cellular effects by modulating key signaling pathways.
Mineralocorticoid and Androgen Receptor Signaling
The primary mechanism of action of Spironolactone is the competitive antagonism of the mineralocorticoid receptor (MR), a nuclear receptor.[1][4][5] By binding to the MR, Spironolactone prevents the binding of aldosterone, thereby inhibiting the translocation of the receptor to the nucleus and the subsequent transcription of aldosterone-responsive genes.[7] This leads to its diuretic and antihypertensive effects.
Similarly, Spironolactone acts as an antagonist at the androgen receptor (AR), another nuclear receptor.[6][7][8] It competes with androgens like dihydrotestosterone for binding to the AR, which can lead to a reduction in androgen-mediated gene expression.[6][7]
Caption: Spironolactone's antagonism of mineralocorticoid and androgen receptors.
PI3K/AKT/mTOR Signaling Pathway
Recent studies have revealed that Spironolactone can also modulate other signaling pathways. In podocytes under mechanical stress, Spironolactone has been shown to promote autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway.[21][22] This effect is associated with a downregulation of p85-PI3K, p-Akt, and p-mTOR expression.[21][22]
Caption: Spironolactone-mediated inhibition of the PI3K/AKT/mTOR pathway.
Quantitative Data on Spironolactone Binding and Cellular Levels
The following tables summarize the available quantitative data on the binding affinity and cellular concentrations of Spironolactone.
Table 1: Binding Affinity of Spironolactone
| Parameter | Value | Tissue/Receptor | Reference |
| IC50 | 67 nM | Rat prostate cytosol Androgen Receptor | [7] |
Table 2: Spironolactone and Metabolite Concentrations in Human Plasma (Single 200 mg oral dose)
| Compound | Maximum Concentration (ng/mL) | Time to Maximum Concentration (hours) |
| Spironolactone | Not specified | 1 |
| 7α-thiomethylspirolactone | Main metabolite by AUC | Not specified |
| Canrenone (B1668266) | Not specified | Not specified |
Data from a study demonstrating that 7α-thiomethylspirolactone is the main metabolite, contrary to the previous belief that it was canrenone.[23] Unchanged spironolactone was detectable for up to 8 hours.[23]
Conclusion
This technical guide has provided a detailed overview of the current understanding of the cellular uptake and localization of Spironolactone. While its passive diffusion across the cell membrane is presumed, further studies employing quantitative uptake assays are warranted for a more definitive understanding. The subcellular localization of Spironolactone is intrinsically linked to its mechanism of action, with its effects on nuclear receptor signaling and mitochondrial metabolism being key areas of interest. The experimental protocols and workflows presented here offer a framework for researchers to investigate these aspects in greater detail. A deeper comprehension of the cellular pharmacokinetics and pharmacodynamics of Spironolactone will undoubtedly pave the way for its optimized therapeutic use and the development of next-generation mineralocorticoid receptor antagonists.
References
- 1. Spironolactone | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 2. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Antiandrogenic effect of spirolactones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Effect of spironolactone and potassium canrenoate on cytosolic and nuclear androgen and estrogen receptors of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Adrenal mitochondrial metabolism of spironolactone. Absence of metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Subcellular fractionation protocol [abcam.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Subcellular Fractionation [protocols.io]
- 16. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. revistas.usp.br [revistas.usp.br]
- 19. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Spironolactone promotes autophagy via inhibiting PI3K/AKT/mTOR signalling pathway and reduce adhesive capacity damage in podocytes under mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Spironolactone promotes autophagy via inhibiting PI3K/AKT/mTOR signalling pathway and reduce adhesive capacity damage in podocytes under mechanical stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. New insights into the pharmacokinetics of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of Spironolactone
Disclaimer: Initial searches for "Spiramilactone B" did not yield relevant results. The following technical guide focuses on Spironolactone (B1682167), a widely researched potassium-sparing diuretic, assuming "this compound" was a typographical error.
This guide provides a detailed overview of the pharmacokinetics and metabolism of Spironolactone, designed for researchers, scientists, and professionals in drug development. It consolidates quantitative data, outlines experimental methodologies, and visualizes key pathways and workflows.
Introduction
Spironolactone is a synthetic steroid and a competitive antagonist of the mineralocorticoid receptor.[1] It is primarily used as a potassium-sparing diuretic in the management of conditions such as hypertension, heart failure, and edema associated with liver cirrhosis and nephrotic syndrome.[2][3] Spironolactone's therapeutic and adverse effects are largely mediated by its extensive and complex metabolism.[4][5] This document delves into the absorption, distribution, metabolism, and excretion (ADME) of Spironolactone and its primary metabolites.
Pharmacokinetics
Spironolactone is characterized by rapid and extensive metabolism following oral administration.[2] The parent drug itself has a relatively short half-life, but its active metabolites contribute significantly to its overall pharmacological effect and duration of action.
Following oral administration, Spironolactone is well-absorbed. The bioavailability of Spironolactone is enhanced when taken with food, which increases absorption and decreases the first-pass effect.[6] Micronized formulations and inclusion complexes with cyclodextrins can also improve its oral absorption.[6]
Table 1: Pharmacokinetic Parameters of Spironolactone and its Metabolites (Single Oral Dose)
| Compound | Tmax (hours) | Cmax (ng/mL) | Half-life (t½) (hours) |
| Spironolactone | ~1.0 - 2.6 | Varies | ~1.4 |
| Canrenone | ~4.3 | 415 ± 145 | 16.5 (biphasic: 4.42 ± 1.07 initially) |
| 7α-thiomethylspironolactone (TMS) | - | - | 13.8 |
| 6β-hydroxy-7α-thiomethylspironolactone (HTMS) | - | - | 15.0 |
Data compiled from multiple sources.[2][7][8]
Spironolactone and its metabolites are highly bound to plasma proteins, with binding exceeding 90%.[2][7] They primarily bind to serum albumin and alpha-1-acid glycoprotein.[2]
Spironolactone undergoes extensive and rapid metabolism, primarily in the liver. No unchanged Spironolactone is found in the urine.[6] The metabolites can be broadly categorized into two groups: those where the sulfur atom is removed (e.g., Canrenone) and those where it is retained (e.g., 7α-thiomethylspironolactone).[2][6]
For a long time, Canrenone was considered the major active metabolite.[6] However, more recent studies using specific HPLC methods have shown that 7α-thiomethylspironolactone (TMS) is the main metabolite after a single oral dose.[6][8] Both Spironolactone and TMS possess anti-mineralocorticoid activity.[6]
The primary metabolic pathway involves the deacetylation of Spironolactone to 7α-thiospironolactone, which is then S-methylated to form TMS, the primary metabolite.[2] Alternatively, 7α-thiospironolactone can be dethioacetylated to form Canrenone.[2] TMS can be further metabolized to 6β-hydroxy-7α-thiomethylspironolactone (HTMS).[2]
References
- 1. Pharmacokinetics and pharmacodynamics of mineralocorticoid blocking agents and their effects on potassium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hepatic metabolism of spironolactone. Production of 3-hydroxy-thiomethyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of spironolactone metabolites in plasma and target organs of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism and biopharmaceutics of spironolactone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spironolactone. I. Disposition and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New insights into the pharmacokinetics of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Spironolactone and its Metabolites
These application notes provide detailed methodologies for the quantitative analysis of Spironolactone (B1682167) and its primary active metabolites, Canrenone and 7α-thiomethylspironolactone. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analysis.
Introduction
Spironolactone is a potassium-sparing diuretic that primarily acts as a competitive antagonist of the mineralocorticoid receptor. It is extensively metabolized in the body to several active metabolites, with Canrenone and 7α-thiomethylspironolactone being the most significant contributors to its therapeutic effects and side effects.[1][2][3] Accurate quantification of Spironolactone and its metabolites in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document outlines validated analytical methods for this purpose, including High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.
It is important to note that the term "Spiramilactone B" is not a standard scientific denomination for a metabolite of Spironolactone. The methods described herein focus on the parent drug and its well-established, pharmacologically active metabolites.
Analytical Methods
A variety of analytical techniques have been employed for the quantification of Spironolactone and its metabolites.[4] The most common and reliable methods are based on reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC methods offer a balance of sensitivity, specificity, and accessibility for the routine analysis of Spironolactone and its metabolites in pharmaceutical formulations and biological fluids.
This protocol describes a validated RP-HPLC method for the quantification of Spironolactone in tablet dosage forms.[2]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 inertstil (250 x 4.6 mm), 5µm |
| Mobile Phase | Phosphate (B84403) buffer (pH 4) : Acetonitrile (B52724) (1:1, v/v) |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 240 nm |
| Column Temperature | 40 °C |
| Retention Time | ~4.5 min |
Reagent Preparation:
-
Phosphate Buffer (pH 4): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 4 with orthophosphoric acid.[2]
-
Mobile Phase: Mix the phosphate buffer and acetonitrile in a 1:1 ratio and degas.[2]
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Spironolactone reference standard in 100 mL of the mobile phase.
-
Sample Solution (25 µg/mL): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 25 mg of Spironolactone into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase. Filter the solution and dilute 5 mL of the filtrate to 20 mL with the mobile phase.
Validation Parameters:
| Parameter | Result |
| Linearity Range | 20-30 ppm[2] |
| Limit of Detection (LOD) | 0.553 ppm[2] |
| Limit of Quantification (LOQ) | 1.677 ppm[2] |
| Accuracy (% Recovery) | 99.4 - 101.99%[2] |
| Precision (%RSD) | < 2% |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods provide superior sensitivity and selectivity, making them ideal for the quantification of Spironolactone and its metabolites in complex biological matrices such as plasma.
This protocol details a sensitive and specific LC-MS/MS method for the simultaneous determination of Spironolactone and its active metabolite, Canrenone, in human plasma.[5]
Sample Preparation:
-
To 200 µL of human plasma, add a suitable internal standard (e.g., estazolam).[5]
-
Perform liquid-liquid extraction with 1 mL of a methylene (B1212753) chloride:ethyl acetate (B1210297) mixture (20:80, v/v).
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 |
| Mobile Phase | Methanol : Water (57:43, v/v)[5] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), positive ion mode |
| MS Detection | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Spironolactone: 341.25, Canrenone: 341.25, Internal Standard: 295.05 |
Validation Parameters:
| Parameter | Result |
| Linearity Range | 2-300 ng/mL for both analytes[5] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL for both analytes[5] |
| Accuracy | 85-115%[5] |
| Precision (%RSD) | < 10%[5] |
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Spironolactone and its metabolites in a biological sample using LC-MS/MS.
Caption: Experimental workflow for LC-MS/MS analysis.
Signaling Pathway of Spironolactone
Spironolactone and its active metabolites exert their primary pharmacological effect by acting as competitive antagonists at the mineralocorticoid receptor (MR).[1][5] This action inhibits the effects of aldosterone, a key hormone in the renin-angiotensin-aldosterone system.[1] In the distal convoluted renal tubule, this antagonism leads to a decrease in sodium and water reabsorption and an increase in potassium retention.[5][6][7] Beyond its diuretic and antihypertensive effects, Spironolactone also exhibits antiandrogenic properties by binding to the androgen receptor.[5] In cardiomyocytes, Spironolactone can evoke cardioprotective signaling pathways, including the modulation of calcium levels and the activity of ERK1/2 and PKC.[8]
The diagram below illustrates the principal signaling pathway of Spironolactone's action on the mineralocorticoid receptor in a renal principal cell.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Identification of spironolactone metabolites in plasma and target organs of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spironolactone Metabolites in TOPCAT — New Insights into Regional Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Spironolactone Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening for Modulators of the Mineralocorticoid Receptor Using Spironolactone as a Reference Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spironolactone (B1682167) is a well-established potassium-sparing diuretic and competitive antagonist of the mineralocorticoid receptor (MR).[1][2] Its primary therapeutic action is to block the effects of aldosterone (B195564), a key hormone in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure and electrolyte balance.[3][4] Beyond its diuretic and antihypertensive effects, spironolactone also exhibits antiandrogenic properties, which contributes to some of its side effects but also its application in conditions like hirsutism and acne.[2][5] High-throughput screening (HTS) serves as a critical platform for identifying novel therapeutic agents. In this context, spironolactone is an invaluable tool, acting as a reference antagonist for screening campaigns aimed at discovering new MR modulators with improved selectivity and fewer side effects.[3] Furthermore, HTS assays have uncovered novel activities of spironolactone, such as its ability to impair DNA repair in cancer cells, suggesting potential for drug repurposing.[6][7][8]
This document provides a detailed protocol for a common HTS assay to identify MR antagonists and illustrates the central role of spironolactone as a control compound.
Mineralocorticoid Receptor Signaling Pathway
The canonical MR signaling pathway is initiated when the steroid hormone aldosterone diffuses across the cell membrane and binds to the MR in the cytoplasm. This binding event causes the dissociation of heat shock proteins, leading to a conformational change in the receptor. The activated aldosterone-MR complex then translocates to the nucleus, where it homodimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding recruits transcriptional coactivators, initiating the transcription of genes involved in sodium and water reabsorption. Spironolactone competitively binds to the MR, preventing aldosterone from binding and thereby inhibiting the entire downstream signaling cascade.[4][9]
High-Throughput Screening Application
Spironolactone is frequently used as a positive control in HTS campaigns designed to identify novel MR antagonists. A common and effective method is the cell-based luciferase reporter assay. In this assay, cells are engineered to express the human MR and a reporter gene (e.g., firefly luciferase) under the control of a promoter containing MR-responsive elements.
General HTS Workflow
The workflow for screening a compound library for MR antagonists involves several automated steps. The goal is to identify compounds that, like spironolactone, can inhibit the luciferase signal induced by an MR agonist (aldosterone).
Experimental Protocols
Protocol: MR Antagonist Luciferase Reporter Assay
This protocol outlines a method for screening compound libraries for MR antagonist activity in a 384-well plate format.
1. Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing human Mineralocorticoid Receptor (NR3C2) and an MRE-driven luciferase reporter construct.
-
Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (charcoal-stripped), 1% Penicillin-Streptomycin, and selection antibiotics (e.g., G418, Hygromycin B).
-
Agonist: Aldosterone (e.g., 10 mM stock in DMSO).
-
Reference Antagonist: Spironolactone (e.g., 10 mM stock in DMSO).[1]
-
Assay Medium: Phenol red-free DMEM/F12 with 0.5% charcoal-stripped FBS.
-
Assay Plates: 384-well, white, solid-bottom, cell culture-treated plates.
-
Luciferase Detection Reagent: Commercially available kit (e.g., Bright-Glo™, ONE-Glo™).
-
Vehicle: DMSO (Dimethyl sulfoxide).
2. Procedure:
Day 1: Cell Plating
-
Harvest the MR reporter cells using standard trypsinization methods.
-
Resuspend cells in culture medium to a final concentration of 200,000 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).
-
Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 18-24 hours.
Day 2: Compound and Agonist Addition
-
Compound Preparation: Prepare serial dilutions of the test compounds and spironolactone in DMSO. A typical screening concentration is 10 µM. For dose-response curves, an 8-point, 3-fold dilution series starting from 30 µM is common.
-
Compound Addition: Using an acoustic dispenser or pin tool, transfer ~50 nL of compound solution (or DMSO for vehicle/agonist control wells) to the appropriate wells.
-
Agonist Preparation: Prepare an aldosterone working solution in assay medium to achieve a final concentration equivalent to its EC₈₀ value (e.g., ~0.3 nM, to be determined empirically).
-
Agonist Addition: Add 25 µL of the aldosterone working solution to all wells except the vehicle control wells. Add 25 µL of assay medium with DMSO to the vehicle control wells.
-
Incubate the plates at 37°C, 5% CO₂ for 18-24 hours.
Day 3: Signal Detection and Data Analysis
-
Equilibrate the assay plates and the luciferase detection reagent to room temperature.
-
Add 25 µL of the luciferase detection reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data using the vehicle (0% inhibition) and spironolactone high-concentration (100% inhibition) controls.
-
Calculate the percent inhibition for each test compound.
-
For dose-response plates, fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation
Quantitative data from HTS assays are crucial for comparing the potency of different compounds. Spironolactone serves as a benchmark for antagonist activity.
Table 1: Representative Quantitative Data for Spironolactone in an MR Antagonist Assay
| Parameter | Value | Description |
| Assay Type | Cell-Based Luciferase Reporter | Measures inhibition of aldosterone-induced gene transcription.[9] |
| Cell Line | HEK293-hMR | Human Embryonic Kidney cells expressing human MR. |
| Agonist | Aldosterone | The natural ligand for the Mineralocorticoid Receptor. |
| IC₅₀ | 25 - 50 nM | The half-maximal inhibitory concentration; indicates potency. |
| Max Inhibition | ~98% | The maximum achievable inhibition of the agonist response. |
| Z'-Factor | > 0.6 | A statistical measure of assay quality and robustness. |
Note: IC₅₀ values are dependent on specific assay conditions (e.g., cell type, agonist concentration) and should be determined empirically.
Conclusion
Spironolactone is an essential reference compound in high-throughput screening for the discovery and development of new mineralocorticoid receptor modulators. Its well-characterized mechanism of action as a competitive MR antagonist provides a robust benchmark for evaluating the potency and efficacy of novel chemical entities.[2][5] The detailed luciferase reporter assay protocol presented here offers a reliable and scalable method for identifying promising hit compounds, paving the way for further optimization and preclinical development.
References
- 1. Spironolactone - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 5. spironolactone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. A high-throughput chemical screen with FDA approved drugs reveals that the antihypertensive drug Spironolactone impairs cancer cell survival by inhibiting homology directed repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high-throughput chemical screen with FDA approved drugs reveals that the antihypertensive drug Spironolactone impairs cancer cell survival by inhibiting homology directed repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spironolactone and XPB: An Old Drug with a New Molecular Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Synthesis and Evaluation of Spironolactone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Spironolactone (B1682167) is a well-known steroidal spirolactone that acts as a mineralocorticoid receptor (MR) antagonist and a potassium-sparing diuretic.[1][2] It is widely used in the treatment of conditions such as heart failure, high blood pressure, and edema.[3][4] The unique spirolactone structure at the C-17 position and the thioacetyl group at the C-7 position are key to its biological activity.[5] Modifications to the spironolactone scaffold have led to the development of numerous derivatives with altered potency, selectivity, and pharmacokinetic profiles. These application notes provide a comprehensive overview of the synthesis of spironolactone derivatives and protocols for their biological evaluation.
I. Synthesis of Spironolactone Derivatives
The synthesis of spironolactone and its derivatives typically starts from readily available steroid precursors such as dehydroepiandrosterone (B1670201) (DHEA) or 4-androstenedione (4-AD).[6] The following is a general multi-step protocol for the synthesis of spironolactone, which can be adapted to produce various derivatives by modifying the reagents and reaction conditions.
Protocol 1: Synthesis of Spironolactone from 4-Androstenedione
This protocol involves the key steps of forming the γ-lactone ring at the C-17 position, followed by the introduction of the 7α-thioacetyl group.
Step 1: Formation of Testosterone (B1683101) Lactone from 4-Androstenedione
-
Enolate Formation: Dissolve 4-androstenedione in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature, typically between -60°C and -40°C. Slowly add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to the solution while maintaining the low temperature. Allow the mixture to stir for a sufficient time to ensure complete formation of the enolate.[6]
-
Addition of a Three-Carbon Unit: In a separate flask, prepare an organolithium reagent for the addition of the three-carbon unit necessary for the lactone ring.
-
Addition Reaction: Slowly add the freshly prepared organolithium reagent to the enolate solution at low temperature. Allow the reaction to proceed at low temperature before gradually warming to room temperature.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.[6]
-
Deprotection and Cyclization: The crude product is then subjected to deprotection of any protecting groups (e.g., silyl (B83357) ether) under acidic conditions or using a fluoride (B91410) source. The resulting diol is then oxidized and cyclized to form the lactone ring. A common method involves dissolving the diol in a solvent like dichloromethane (B109758) and adding an oxidizing agent such as TEMPO in the presence of a co-oxidant like sodium hypochlorite.[6]
Step 2: Conversion of Testosterone Lactone to Canrenone (B1668266)
-
Dehydrogenation: Dissolve the testosterone lactone in a suitable solvent and treat with a dehydrogenating agent like chloranil (B122849) to introduce a double bond at the C6-C7 position, yielding canrenone.
Step 3: Synthesis of Spironolactone from Canrenone
-
Thioacetylation: Dissolve canrenone and potassium thioacetate (B1230152) in ethanol (B145695) in the presence of an acidic catalyst. Reflux the mixture for 3-5 hours.[7]
-
Crystallization and Purification: After the reaction is complete, cool the mixture to -10°C and maintain this temperature for approximately 2 hours to allow for crystallization.[7] The crude product is then collected by filtration and purified by recrystallization from a suitable solvent like ethanol to yield spironolactone.[7][8]
II. Quantitative Data on Spironolactone Derivatives
The biological activity of spironolactone derivatives is highly dependent on their structure. The following table summarizes the in vitro activity of several derivatives.
| Compound | Target | Assay | Activity (IC50/Ki) | Reference |
| Spironolactone | Mineralocorticoid Receptor (MR) | Binding Affinity (Ki) | 2.32 nM | [9] |
| Spironolactone | Androgen Receptor (AR) | Binding Affinity (Ki) | 39.4 nM | [9] |
| 7α-thiomethylspironolactone | Mineralocorticoid Receptor (MR) | Potassium-sparing effect | ~80% of spironolactone's effect | [9] |
| Canrenone | Mineralocorticoid Receptor (MR) | Potassium-sparing effect | 10-25% of spironolactone's effect | [9] |
| 7α-para-hydroxy-benzylthio derivative | Type II 17β-HSD | Enzyme Inhibition (IC50) | 0.5 µM | [10] |
| 7α-para-[2-(1-piperidinyl)-ethoxy]-benzylthio derivative | Type II 17β-HSD | Enzyme Inhibition (IC50) | 0.7 µM | [10] |
| Epoxyspironolactone | Mineralocorticoid Receptor (MR) | Binding Affinity | Marginally affected vs. spironolactone | [11] |
| Epoxyspironolactone | Androgen Receptor (AR) | Binding Affinity | 10- to 500-fold decrease vs. spironolactone | [11] |
| Epoxyspironolactone | Progesterone Receptor (PR) | Binding Affinity | 10- to 500-fold decrease vs. spironolactone | [11] |
III. Experimental Protocols for Biological Evaluation
Protocol 2: Androgen Receptor (AR) Competitive Binding Assay
This assay determines the binding affinity of a test compound for the androgen receptor.
-
Preparation of AR Source: Utilize a source of androgen receptors, such as cytosolic extracts from androgen-sensitive tissues (e.g., rat prostate) or cells engineered to overexpress the human AR.
-
Radioligand: Use a high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone (DHT).
-
Assay Procedure:
-
In a multi-well plate, combine the AR preparation with a fixed concentration of the radioligand.
-
Add increasing concentrations of the unlabeled test compound (spironolactone derivative).
-
Include a control with only the radioligand and AR preparation (total binding) and a control with an excess of unlabeled DHT to determine non-specific binding.
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Separation and Detection: Separate the bound from unbound radioligand using a method such as filtration or dextran-coated charcoal. Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value.
Protocol 3: Androgen Receptor (AR) Transcriptional Activation (Reporter Gene) Assay
This cell-based assay measures the functional consequence of AR binding.
-
Cell Line: Use a mammalian cell line (e.g., HEK293, PC-3) that is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
-
Assay Procedure:
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a known androgen agonist (e.g., DHT) in the presence of increasing concentrations of the test compound (spironolactone derivative).
-
Include a control with DHT alone (maximal activation) and a vehicle control (basal activity).
-
Incubate the cells for a sufficient time (e.g., 18-24 hours) to allow for gene transcription and protein expression.
-
-
Measurement of Reporter Gene Activity: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: Plot the reporter gene activity against the logarithm of the test compound concentration. Determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the DHT-induced reporter gene expression.
IV. Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (B1667394) (DHT), bind to the androgen receptor (AR) in the cytoplasm.[12] Upon ligand binding, the AR undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes.[12] Spironolactone and its derivatives can act as competitive antagonists by binding to the AR and preventing the binding of endogenous androgens, thereby inhibiting this signaling cascade.[12]
Caption: Androgen Receptor Signaling Pathway and Mechanism of Action of Spironolactone Derivatives.
Mineralocorticoid Receptor Signaling Pathway
Spironolactone acts as a competitive antagonist of the mineralocorticoid receptor (MR).[2] In the kidney's distal tubules and collecting ducts, aldosterone (B195564) binds to the MR, leading to the transcription of genes that increase sodium reabsorption and potassium excretion.[13] By blocking this interaction, spironolactone promotes sodium and water excretion while retaining potassium.[13]
Caption: Mineralocorticoid Receptor Signaling Pathway and Mechanism of Spironolactone Antagonism.
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the typical workflow for a competitive binding assay to determine the affinity of a spironolactone derivative for a target receptor.
Caption: Workflow for a Competitive Binding Assay.
References
- 1. Spironolactone - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Spironolactone [sitem.herts.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. CN102321139B - Synthetic method of spironolactone - Google Patents [patents.google.com]
- 8. Spironolactone synthesis - chemicalbook [chemicalbook.com]
- 9. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 10. Spironolactone-related inhibitors of type II 17beta-hydroxysteroid dehydrogenase: chemical synthesis, receptor binding affinities, and proliferative/antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Three new epoxy-spirolactone derivatives: characterization in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Spironolactone Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spiramilactone B (Spironolactone) for Inducing Specific Cellular Responses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Spiramilactone B, commonly known as Spironolactone, in inducing specific cellular responses, with a particular focus on its effects on podocytes and the modulation of the PI3K/AKT/mTOR signaling pathway. Detailed protocols for in vitro experiments are provided to guide researchers in their study design.
Introduction
Spironolactone is a potassium-sparing diuretic that functions as a mineralocorticoid receptor (MR) antagonist.[1][2][3] Beyond its well-established clinical use in treating conditions like hypertension and heart failure, recent research has highlighted its direct cellular effects, offering potential therapeutic applications in other areas, such as kidney disease.[4][5][6][7] Spironolactone has been shown to induce autophagy and protect against cellular injury in podocytes, key cells in the kidney's filtration barrier, by modulating intracellular signaling pathways.[4][6]
Mechanism of Action
Spironolactone's primary mechanism of action is the competitive blockade of the mineralocorticoid receptor, thereby inhibiting the effects of aldosterone.[1][2] In the context of specific cellular responses, particularly in podocytes, Spironolactone has been demonstrated to inhibit the PI3K/AKT/mTOR signaling pathway.[8] This pathway is a critical regulator of cell growth, proliferation, and survival.[9][10][11] By inhibiting this pathway, Spironolactone can promote autophagy, a cellular process of degradation and recycling of cellular components, which is crucial for maintaining cellular homeostasis and responding to stress.[4][6][8]
Quantitative Data
The following tables summarize quantitative data for Spironolactone from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Spironolactone
| Parameter | Cell Line | Effect | Concentration | Reference |
| Effective Concentration | Conditionally immortalized human podocytes | Partial normalization of integrin β1 and β3 expression | 10⁻⁷ mol/L | [12] |
| Effective Concentration | Human umbilical vein endothelial cells (HUVECs) | Inhibition of serum deprivation-induced caspase-3 activity | 10 µM | [13] |
| IC50 | Hep-2 cancer cell line | Cytotoxic activity (48h exposure) | > 125 µg/ml | [14] |
| IC50 | AMN-3 cancer cell line | Cytotoxic activity (24h exposure) | > 31.25 µg/ml | [14] |
Table 2: In Vivo Dosage of Spironolactone
| Animal Model | Condition | Dosage | Effect | Reference |
| Sprague-Dawley rats | Diabetic nephropathy | 50 mg/kg/day | Attenuation of podocyte injury and ROS production | [5][7] |
Signaling Pathway
Spironolactone's effect on the PI3K/AKT/mTOR pathway is a key aspect of its cellular mechanism.
Caption: Spironolactone inhibits the PI3K/AKT/mTOR pathway.
Experimental Protocols
The following are detailed protocols for investigating the effect of Spironolactone on podocytes in vitro.
Cell Culture and Treatment
Objective: To culture human podocytes and treat them with Spironolactone to assess its cellular effects.
Materials:
-
Conditionally immortalized human podocytes
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Spironolactone (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Cell Culture: Culture conditionally immortalized human podocytes in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Stock Solution Preparation: Prepare a stock solution of Spironolactone by dissolving the powder in DMSO. A common stock concentration is 10 mM. Store the stock solution at -20°C.
-
Cell Seeding: Seed the podocytes into appropriate cell culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) at a desired density and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of Spironolactone. A common concentration to observe effects on the PI3K/AKT/mTOR pathway and autophagy is in the range of 10⁻⁷ M to 10⁻⁵ M.[12] A vehicle control (medium with an equivalent amount of DMSO) should always be included.
-
Incubation: Incubate the cells with Spironolactone for the desired period. For studying signaling pathway modulation, a shorter incubation time (e.g., 1-24 hours) may be appropriate. For assessing effects on cell viability or autophagy, a longer incubation (e.g., 24-48 hours) may be necessary.[13][14]
Western Blotting for PI3K/AKT/mTOR Pathway Analysis
Objective: To analyze the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following Spironolactone treatment.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (both phosphorylated and total forms) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of Spironolactone on a specific cellular response.
Caption: A general workflow for in vitro Spironolactone studies.
Conclusion
Spironolactone exhibits significant cellular effects beyond its role as a mineralocorticoid receptor antagonist. Its ability to modulate the PI3K/AKT/mTOR signaling pathway and induce autophagy in cells like podocytes presents promising avenues for therapeutic development, particularly in the context of kidney diseases. The protocols and data presented here provide a foundation for researchers to further explore the cellular mechanisms of Spironolactone and its potential applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Spironolactone (Aldactone, Carospir): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Spironolactone: Side Effects, Uses, Dosage, and More [healthline.com]
- 4. Spironolactone alleviates diabetic nephropathy through promoting autophagy in podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spironolactone inhibits hyperglycemia-induced podocyte injury by attenuating ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spironolactone alleviates diabetic nephropathy through promoting autophagy in podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Spironolactone promotes autophagy via inhibiting PI3K/AKT/mTOR signalling pathway and reduce adhesive capacity damage in podocytes under mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. academic.oup.com [academic.oup.com]
- 14. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]
Application Notes and Protocols for Cryopreservation of Cells Treated with Spironolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spironolactone is a potassium-sparing diuretic that also functions as a mineralocorticoid receptor antagonist.[1][2][3][4] It is utilized in the management of conditions such as edema, hypertension, and heart failure.[1][5] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating its ability to induce apoptosis and inhibit DNA damage repair, particularly in cancer stem cells.[6][7] Given its increasing use in experimental cell culture settings, establishing a reliable cryopreservation protocol for cells treated with Spironolactone is crucial for preserving valuable cell stocks for future research and drug development.
These application notes provide a detailed framework for the successful cryopreservation of cells previously exposed to Spironolactone. The protocols are designed to mitigate the potential for increased cellular stress and apoptosis that may be induced by the combination of drug treatment and the cryopreservation process.
Mechanism of Action of Spironolactone and its Impact on Cryopreservation
Spironolactone primarily acts by competitively inhibiting the binding of aldosterone (B195564) to the mineralocorticoid receptor.[2][3][4] This action can influence ion and water transport across cell membranes.[2][3] In the context of cancer, Spironolactone has been shown to induce apoptosis through various mechanisms, including the impairment of DNA double-strand break repair and the inhibition of signaling pathways such as NF-κB and PI3K/AKT/mTOR.[6][8][9] It can also reduce the expression of survivin, an anti-apoptotic protein.[10][11]
The pro-apoptotic and cellular stress-inducing effects of Spironolactone present unique challenges for cryopreservation. The freezing and thawing processes themselves are significant cellular stressors that can trigger apoptosis.[12] Therefore, cells pre-treated with Spironolactone may exhibit heightened sensitivity to cryoinjury, potentially leading to reduced post-thaw viability and functional recovery. Key considerations include optimizing cryoprotectant concentrations, precise control of cooling and thawing rates, and careful post-thaw handling to minimize further stress.
Pre-Cryopreservation Considerations
Successful cryopreservation begins with healthy, actively growing cells. The following table summarizes key parameters to consider before initiating the cryopreservation protocol for Spironolactone-treated cells.
| Parameter | Recommendation | Rationale |
| Cell Health | Ensure cells are in the logarithmic growth phase with >90% viability prior to Spironolactone treatment. | Healthy, proliferating cells are more resilient to the stresses of drug treatment and cryopreservation. |
| Spironolactone Treatment | Document the concentration and duration of Spironolactone treatment. | This information is crucial for optimizing and troubleshooting the cryopreservation protocol. |
| Wash Step | Thoroughly wash cells with a balanced salt solution (e.g., PBS) to remove residual Spironolactone before adding cryopreservation medium. | Minimizes the direct interaction of the drug with cryoprotective agents and reduces potential toxicity during the freezing process. |
| Cell Density | Optimize cell density for cryopreservation. A typical starting point is 1-5 x 10^6 cells/mL. | Both too low and too high cell densities can negatively impact post-thaw viability. |
Experimental Protocols
Protocol 1: Standard Cryopreservation of Spironolactone-Treated Adherent Cells
This protocol is a starting point and may require optimization depending on the specific cell type and the concentration/duration of Spironolactone treatment.
Materials:
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA or other appropriate dissociation reagent
-
Cryopreservation medium (e.g., complete culture medium with 10% fetal bovine serum and 5-10% DMSO)
-
Sterile cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with Spironolactone according to your experimental design.
-
Harvesting:
-
Aspirate the culture medium.
-
Wash the cell monolayer once with PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Transfer the cell suspension to a sterile conical tube.
-
-
Cell Counting and Viability Assessment:
-
Take an aliquot of the cell suspension and determine the total cell number and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspension in Cryopreservation Medium:
-
Carefully aspirate the supernatant.
-
Gently resuspend the cell pellet in pre-chilled cryopreservation medium to the desired cell density (e.g., 1 x 10^6 cells/mL).
-
-
Aliquoting: Dispense 1 mL of the cell suspension into each labeled cryovial.
-
Controlled Freezing:
-
Place the cryovials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.
-
-
Long-Term Storage: Transfer the cryovials to a liquid nitrogen dewar for long-term storage.
Protocol 2: Cryopreservation of Spironolactone-Treated Suspension Cells
Materials:
-
Complete cell culture medium
-
Cryopreservation medium (e.g., complete culture medium with 10% fetal bovine serum and 5-10% DMSO)
-
Sterile cryovials
-
Controlled-rate freezing container
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density and treat with Spironolactone according to your experimental design.
-
Harvesting: Transfer the cell suspension to a sterile conical tube.
-
Cell Counting and Viability Assessment: Determine the total cell number and viability.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspension in Cryopreservation Medium:
-
Aspirate the supernatant.
-
Gently resuspend the cell pellet in pre-chilled cryopreservation medium to the desired cell density.
-
-
Aliquoting: Dispense 1 mL of the cell suspension into each labeled cryovial.
-
Controlled Freezing: Follow steps 7 and 8 from Protocol 1.
Post-Thaw Handling and Viability Assessment
Rapid thawing and gentle handling are critical for maximizing the recovery of cryopreserved cells.
Procedure:
-
Rapid Thawing:
-
Retrieve a cryovial from liquid nitrogen storage.
-
Immediately place the vial in a 37°C water bath until a small ice crystal remains.
-
-
Dilution and Removal of Cryoprotectant:
-
Wipe the outside of the vial with 70% ethanol.
-
Slowly add the thawed cell suspension to a sterile conical tube containing at least 10 mL of pre-warmed complete culture medium.
-
-
Centrifugation: Centrifuge the cells at 150-200 x g for 5 minutes.
-
Resuspension and Plating:
-
Aspirate the supernatant containing the cryopreservation medium.
-
Gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Plate the cells at the desired density.
-
-
Post-Thaw Viability and Functional Assessment:
-
Perform a viability count immediately after thawing and at 24 hours post-thaw to assess recovery and delayed cell death.
-
Conduct functional assays relevant to your research (e.g., proliferation assays, apoptosis assays, or specific reporter assays) to confirm that the cellular response to Spironolactone is maintained after cryopreservation.
-
Data Presentation: Quantitative Summary
The following table provides a template for recording and comparing cryopreservation outcomes for cells treated with Spironolactone.
| Treatment Group | Pre-Freeze Viability (%) | Post-Thaw Viability (Immediate) (%) | Post-Thaw Viability (24h) (%) | Post-Thaw Functional Assay (Metric) |
| Vehicle Control | ||||
| Spironolactone (X µM) | ||||
| Spironolactone (Y µM) |
Visualization of Key Processes
Spironolactone's Pro-Apoptotic Signaling Pathway
Caption: Spironolactone's multifaceted induction of apoptosis.
Experimental Workflow for Cryopreservation
Caption: Step-by-step cryopreservation workflow.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Post-Thaw Viability | 1. Sub-optimal cell health pre-freezing. 2. High concentration or long duration of Spironolactone treatment inducing excessive apoptosis. 3. Incorrect cooling rate. 4. Inefficient removal of cryoprotectant. | 1. Ensure cells are in logarithmic growth phase and >90% viable before treatment. 2. Optimize Spironolactone concentration and incubation time. Consider a recovery period in fresh medium before cryopreservation. 3. Use a calibrated controlled-rate freezing container. 4. Dilute thawed cells slowly into a larger volume of pre-warmed medium. |
| Cell Clumping Post-Thaw | 1. High cell density in cryovial. 2. Incomplete cell dissociation during harvesting. | 1. Optimize cell concentration for cryopreservation. 2. Ensure a single-cell suspension is achieved before freezing. |
| Loss of Spironolactone-Induced Phenotype | 1. Selection of a resistant sub-population during freeze-thaw cycles. 2. Altered gene expression due to cryopreservation stress. | 1. Minimize the number of freeze-thaw cycles. 2. Allow cells to recover for at least 24 hours post-thaw before conducting functional assays. Confirm phenotype with appropriate markers. |
By following these detailed protocols and considering the unique cellular effects of Spironolactone, researchers can improve the success rate of cryopreserving these valuable experimental samples.
References
- 1. Cryoprotectant Optimization for Biopharma Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Incorporating Cryopreservation Evaluations Into the Design of Cell-Based Drug Delivery Systems: An Opinion Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-thaw application of ROCK-inhibitors increases cryopreserved T-cell yield - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00378G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications and optimization of cryopreservation technologies to cellular therapeutics [insights.bio]
- 6. Chemical approaches to cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Cryopreservation and Freeze-Thawing on Therapeutic Properties of Mesenchymal Stromal/Stem Cells and Other Common Cellular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining the optimal cryoprotectant and concentration for cryopreservation of limbal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Control of stress-induced apoptosis by freezing tolerance-associated wheat proteins during cryopreservation of rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of Spironolactone to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the conjugation of spironolactone (B1682167) to nanoparticles. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging nanotechnology for the targeted delivery of spironolactone.
Introduction and Therapeutic Rationale
Spironolactone is a potassium-sparing diuretic that functions as a competitive antagonist of the mineralocorticoid receptor (MR) and the androgen receptor (AR).[1][2][3] Its primary clinical applications include the treatment of heart failure, hypertension, and edema.[4] Off-label, it is used to manage conditions related to androgen excess, such as acne and hirsutism.[5]
The systemic administration of spironolactone can be associated with side effects.[6] Encapsulating or conjugating spironolactone to nanoparticles presents a promising strategy to enhance its therapeutic efficacy by enabling targeted delivery, which can increase local drug concentration at the site of action while minimizing systemic exposure and adverse effects.[7][8]
Potential Applications of Spironolactone-Nanoparticle Conjugates:
-
Targeted therapy for skin conditions: For ailments like acne and alopecia, topical application of spironolactone-loaded nanoparticles can facilitate targeted delivery to hair follicles.[8]
-
Cardiovascular disease: Nanoparticle-based delivery systems may offer sustained release and targeted accumulation in cardiovascular tissues.
-
Oncology: The antiandrogenic properties of spironolactone make it a candidate for nanoparticle-mediated targeted delivery in the treatment of hormone-dependent cancers.
Experimental Protocols
This section details protocols for the preparation of spironolactone-loaded nanoparticles using various methods. It is important to note that these are generalized protocols and may require optimization based on the specific nanoparticle system and desired physicochemical characteristics.
Protocol 1: Preparation of Spironolactone-Loaded PLGA Nanoparticles by Emulsion Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs like spironolactone within a biodegradable polymer matrix.[9][10]
Materials:
-
Spironolactone
-
Poly(lactic-co-glycolide) (PLGA) (lactide:glycolide ratio of 50:50 or 75:25)[9]
-
Dichloromethane (DCM) or Acetone[9]
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 50-100 mg of PLGA and a predetermined amount of spironolactone in an appropriate volume of DCM or acetone.[9]
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase while stirring continuously.
-
Sonication: To achieve a nanoemulsion, sonicate the mixture. The power and duration of sonication will influence the final particle size.
-
Solvent Evaporation: Use a rotary evaporator under reduced pressure to evaporate the organic solvent, leading to the formation of spironolactone-loaded PLGA nanoparticles.[9]
-
Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension to pellet the nanoparticles. To remove excess PVA and unencapsulated spironolactone, wash the nanoparticles multiple times with deionized water.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized.
Protocol 2: Preparation of Spironolactone Nanoparticles by Antisolvent Precipitation
This method is effective for producing nanoparticles of poorly water-soluble drugs.[11][12]
Materials:
-
Spironolactone
-
N-methyl-2-pyrrolidone (NMP) (solvent)[11]
-
Deionized water (antisolvent)
-
Hydroxypropyl methylcellulose (B11928114) (HPMC) (stabilizer)[11]
-
Magnetic stirrer
Procedure:
-
Drug Solution Preparation: Dissolve spironolactone in NMP at a concentration range of 10-100 mg/mL.[11]
-
Antisolvent-Stabilizer Solution Preparation: Prepare an aqueous solution of HPMC (up to 0.125% w/v).[11]
-
Precipitation: Introduce the spironolactone solution into the antisolvent-stabilizer solution under constant stirring. The rapid change in solvent polarity will cause the spironolactone to precipitate as nanoparticles.
-
Purification: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove the solvent and excess stabilizer.
Protocol 3: Preparation of Spironolactone-Loaded Nano Lipid Carriers (NLCs)
This protocol is suitable for creating lipid-based nanoparticles for topical delivery.[13][14]
Materials:
-
Spironolactone
-
Solid lipid (e.g., palmitic acid)[13]
-
Liquid lipid (e.g., oleic acid)[13]
-
Surfactants (e.g., Tween 80, Span 80)[13]
-
Deionized water
-
Magnetic heater-stirrer
-
Ultrasonicator
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid, liquid lipid, and spironolactone together at an elevated temperature (e.g., 95°C).[13]
-
Aqueous Phase Preparation: Heat an aqueous solution of the surfactant(s) to a similar temperature (e.g., 75-80°C).[13]
-
Pre-emulsion Formation: Add the hot aqueous phase to the melted lipid phase and stir to form a pre-emulsion.
-
Homogenization: Sonicate the pre-emulsion at high power to produce the nano-sized lipid carriers.[13]
-
Cooling: Rapidly cool the nanoemulsion in an ice bath while stirring to solidify the lipid matrix and form the NLCs.[13]
Data Presentation: Physicochemical Characterization of Spironolactone Nanoparticles
The following tables summarize quantitative data from various studies on spironolactone-loaded nanoparticles.
Table 1: Polymeric Nanoparticles
| Nanoparticle Type | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| PLGA | Emulsion Solvent Evaporation | 238.00 ± 7.21 | -19.66 ± 0.98 | 90.43 ± 8.81 | [7][9] |
| PCL | Nanoprecipitation | 180.0 ± 1.6 | Not Reported | > 75 | [8][15] |
| PCL | Nanoprecipitation | 126.8 ± 1.0 | Not Reported | > 75 | [8][15] |
| Methacrylic acid/methyl methacrylate (B99206) copolymer (EL100) | Nanoprecipitation | 102.7 ± 7.1 | Not Reported | > 75 | [8][15] |
| Poly-ε-caprolactone Nanocapsules | Nanoprecipitation | 320 ± 12 | Not Reported | 96.21 | [16] |
Table 2: Lipid and Other Nanoparticles
| Nanoparticle Type | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Nano Lipid Carrier (NLC) | Ultrasonication | 238.4 ± 0.74 | Not Reported | 79.88 ± 1.807 | [13] |
| Spironolactone Nanoparticles | Antisolvent Precipitation | Submicron range | Not Reported | Not Applicable | [11][12] |
Mandatory Visualizations
Signaling Pathway of Spironolactone
Caption: Competitive antagonism of mineralocorticoid and androgen receptors by spironolactone.
Experimental Workflow: Emulsion Solvent Evaporation
References
- 1. Antiandrogenic effect of spirolactones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 3. Antiandrogenic effect of spirolactones: mechanism of action. | Semantic Scholar [semanticscholar.org]
- 4. Spironolactone - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mineralocorticoid receptor antagonists and endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Idiosyncratic Efficacy of Spironolactone-Loaded PLGA Nanoparticles Against Murine Intestinal Schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Follicular-targeted delivery of spironolactone provided by polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. The Idiosyncratic Efficacy of Spironolactone-Loaded PLGA Nanoparticles Against Murine Intestinal Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and characterization of spironolactone nanoparticles by antisolvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [scholarbank.nus.edu.sg]
- 13. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 14. Green Formulation of Spironolactone Loaded Chitosan-Coated Nano Lipid Carrier for Treatment of Acne Vulgaris: A Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preparation and characterization of spironolactone-loaded nanocapsules for paediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following Spironolactone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spironolactone (B1682167), a potassium-sparing diuretic, has demonstrated potential as an anti-cancer agent. It functions primarily as a mineralocorticoid receptor (MR) antagonist and also exhibits anti-androgenic properties.[1] Recent studies have revealed its ability to inhibit cancer cell growth, particularly in cancer stem cells, by impairing the DNA damage response (DDR) and modulating key signaling pathways.[2] Spironolactone has been shown to sensitize cancer cells to chemotherapy and radiation by interfering with DNA repair mechanisms.[3] Furthermore, it can suppress inflammatory pathways, such as NF-κB signaling, through a unique mechanism involving the degradation of the Xeroderma Pigmentosum group B (XPB) protein, a subunit of the transcription factor TFIIH.[4]
This document provides detailed application notes and experimental protocols for analyzing gene expression changes in cancer cell lines following treatment with Spironolactone. It is intended to guide researchers in designing and executing experiments to investigate the molecular mechanisms of Spironolactone's anti-cancer effects.
Data Presentation: Gene Expression Changes Induced by Spironolactone
The following tables summarize the expected changes in gene expression based on published literature. These tables can be used as a reference for interpreting experimental results.
Table 1: Genes Involved in DNA Damage Response and Cell Cycle
| Gene | Function | Expected Change after Spironolactone Treatment |
| RAD51 | Homologous recombination repair | Downregulation |
| BRCA1 | DNA repair, tumor suppressor | Downregulation |
| BRCA2 | DNA repair, tumor suppressor | Downregulation |
| ATM | DNA damage sensor kinase | Upregulation of phosphorylated form |
| CHK2 | Cell cycle checkpoint kinase | Upregulation of phosphorylated form |
| p21 | Cyclin-dependent kinase inhibitor | Upregulation |
| GADD45A | DNA damage-inducible gene | Upregulation |
| Survivin | Inhibitor of apoptosis | Downregulation[5] |
Table 2: Genes Involved in the NF-κB Signaling Pathway
| Gene | Function | Expected Change after Spironolactone Treatment |
| NFKBIA (IκBα) | Inhibitor of NF-κB | Reduced phosphorylation[6] |
| REL A (p65) | NF-κB subunit | Reduced nuclear translocation |
| TNF | Pro-inflammatory cytokine | Downregulation[7] |
| IL-6 | Pro-inflammatory cytokine | Downregulation |
| IL-1β | Pro-inflammatory cytokine | Downregulation |
| CCL2 (MCP-1) | Chemokine | Downregulation |
Table 3: Other Spironolactone-Responsive Genes
| Gene | Function | Expected Change after Spironolactone Treatment |
| ITGB3 (Integrin beta-3) | Cell adhesion | Upregulation[8] |
| Various ABC transporters | Drug efflux | Altered expression |
| Various SLC transporters | Solute carriers | Altered expression |
| Various CYP enzymes | Cytochrome P450 | Altered expression |
| TMPRSS2 | Serine protease, viral entry | Potential downregulation[9] |
| ACE2 | Angiotensin-converting enzyme 2 | Altered expression[9] |
Experimental Protocols
Protocol 1: Cell Culture and Spironolactone Treatment
This protocol describes the general procedure for treating cancer cell lines with Spironolactone. Specific cell lines, concentrations, and treatment times should be optimized based on the experimental goals.
Materials:
-
Cancer cell line of interest (e.g., U2OS osteosarcoma, A549 lung cancer, PANC-1 pancreatic cancer)[5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Spironolactone (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Spironolactone Preparation: Prepare a stock solution of Spironolactone in DMSO. For example, a 100 mM stock solution.
-
Treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of Spironolactone. A common concentration range for in vitro studies is 10-100 µM.[10][11] A vehicle control (DMSO) should be included at the same final concentration as the Spironolactone-treated wells.
-
Incubation: Incubate the cells for the desired treatment duration. Time-course experiments (e.g., 6, 12, 24, 48 hours) are recommended to capture both early and late gene expression changes.
-
Cell Harvesting: After the incubation period, harvest the cells for RNA extraction.
Protocol 2: RNA Extraction and Quantification
This protocol outlines the extraction of total RNA from cultured cells.
Materials:
-
TRIzol reagent (or similar RNA extraction reagent)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in DEPC-treated water)
-
Nuclease-free water
-
Microcentrifuge
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Cell Lysis: Lyse the harvested cells directly in the culture plate by adding TRIzol reagent and scraping the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add chloroform, and centrifuge to separate the aqueous and organic phases.
-
RNA Precipitation: Transfer the aqueous phase to a new tube, add isopropanol, and incubate to precipitate the RNA.
-
RNA Pellet Collection: Centrifuge to pellet the RNA, discard the supernatant.
-
RNA Wash: Wash the RNA pellet with 75% ethanol.
-
RNA Resuspension: Air-dry the pellet and resuspend it in nuclease-free water.
-
Quantification and Quality Check: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
Protocol 3: Gene Expression Analysis by RNA Sequencing (RNA-seq)
This protocol provides a general workflow for RNA-seq analysis.
Procedure:
-
Library Preparation: Prepare sequencing libraries from the extracted RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between Spironolactone-treated and control samples using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the differentially expressed genes to identify enriched biological processes and pathways.
-
Protocol 4: Gene Expression Validation by Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the validation of RNA-seq results for selected target genes.
Materials:
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qRT-PCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.
-
qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mix containing cDNA, primers, and master mix.
-
Real-Time PCR: Perform the qRT-PCR reaction using a real-time PCR instrument.
-
Data Analysis:
Mandatory Visualizations
Spironolactone's Impact on the DNA Damage Response Pathway
Caption: Spironolactone impairs the DNA damage response by inhibiting key proteins in homologous recombination.
Spironolactone's Inhibition of the NF-κB Signaling Pathway
Caption: Spironolactone inhibits NF-κB signaling through proteasomal degradation of the XPB protein.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene expression changes after Spironolactone treatment.
References
- 1. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 2. Spironolactone inhibits the growth of cancer stem cells by impairing DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spironolactone-induced degradation of the TFIIH core complex XPB subunit suppresses NF-κB and AP-1 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs | MDPI [mdpi.com]
- 6. Spironolactone induces apoptosis and inhibits NF-kappaB independent of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of spironolactone on human blood mononuclear cells: mineralocorticoid receptor independent effects on gene expression and late apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spironolactone increases integrin beta3 gene expression in kidney and heart muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. brieflands.com [brieflands.com]
- 11. ir.uitm.edu.my [ir.uitm.edu.my]
- 12. toptipbio.com [toptipbio.com]
- 13. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
Technical Support Center: Improving Spironolactone Solubility in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Spironolactone (B1682167). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on enhancing its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is Spironolactone poorly soluble in water?
Spironolactone is a crystalline, lipophilic (fat-soluble) compound. Its molecular structure lacks significant polar functional groups that can interact favorably with polar water molecules. This inherent hydrophobicity leads to its low aqueous solubility. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.
Q2: What are the common methods to improve the aqueous solubility of Spironolactone?
Several techniques can be employed to enhance the solubility of Spironolactone. These methods primarily work by reducing particle size, altering the solid-state properties of the drug, or using solubilizing excipients. Common approaches include:
-
Solid Dispersion: Dispersing Spironolactone in a hydrophilic polymer matrix at a molecular level.
-
Inclusion Complexation: Encapsulating the Spironolactone molecule within a host molecule, such as a cyclodextrin.
-
Nanosuspension: Reducing the particle size of Spironolactone to the nanometer range, which increases the surface area for dissolution.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.
-
Use of Surfactants: Incorporating surfactants that can form micelles to encapsulate the drug.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low drug loading in solid dispersion. | - Poor miscibility of Spironolactone with the chosen polymer.- Suboptimal drug-to-polymer ratio. | - Screen different hydrophilic polymers (e.g., PEGs, HPMC, HPC, Povidone).- Optimize the drug-to-polymer ratio; start with a 1:1 ratio and adjust as needed. |
| Precipitation of Spironolactone from a co-solvent system upon dilution with water. | - The concentration of the organic co-solvent is insufficient to maintain solubility after dilution.- Spironolactone has reached its saturation solubility in the final aqueous medium. | - Increase the initial concentration of the co-solvent.- Use a combination of co-solvents and surfactants to improve stability.- Prepare a more concentrated stock solution and perform a smaller dilution. |
| Inconsistent results in dissolution studies of inclusion complexes. | - Incomplete formation of the inclusion complex.- The preparation method is not optimal. | - Confirm complex formation using techniques like DSC or FTIR.- Experiment with different preparation methods such as kneading, co-evaporation, or freeze-drying. The kneading method has been shown to produce a higher dissolution rate for Spironolactone-β-cyclodextrin complexes.[1] |
| Aggregation of nanoparticles in nanosuspension over time. | - Insufficient stabilization of the nanoparticles.- Inappropriate choice or concentration of stabilizer. | - Use a combination of electrostatic and steric stabilizers (e.g., surfactants like Tween 80 and polymers like HPMC).- Optimize the concentration of the stabilizer. |
Quantitative Data on Solubility Enhancement
The following tables summarize the quantitative improvements in Spironolactone solubility achieved through various methods.
Table 1: Solubility of Spironolactone in Various Solvents [2][3][4]
| Solvent | Solubility |
| Water | Practically Insoluble (~23.54 µg/mL) |
| Methanol | Slightly Soluble |
| Ethanol (95%) | Soluble |
| Acetone (B3395972) | Soluble |
| Chloroform | Freely Soluble |
| PEG 400 | ~50 mg/mL |
Table 2: Solubility Enhancement using Solid Dispersions [5][6][7]
| Polymer Carrier (Method) | Drug:Carrier Ratio | Solubility in Water (µg/mL) |
| PEG 4000 (Fusion) | 1:5 | 61.73 ± 1.26 |
| Physical Mixture (PEG 4000) | 1:5 | 37.74 ± 1.63 |
Table 3: Solubility Enhancement with β-Cyclodextrin (BCD) Inclusion Complexes [8]
| Method | Drug:BCD Ratio | Solubility in SGF (pH 1.2) (µg/mL) | Solubility in SIF (pH 7.5) (µg/mL) |
| Plain Drug | - | 39.36 | 29.68 |
| Physical Mixture | 1:2 | 135.319 | 111.87 |
| Co-evaporation | 1:2 | 91.36 | 93.36 |
Table 4: Dissolution Rate of Spironolactone Solid Dispersions (in 0.1 N HCl) [5][6][9]
| Formulation | % Drug Released at 60 min |
| Pure Spironolactone | ~27-35% |
| Spironolactone with HPC (Solid Dispersion) | 96.81% |
| Spironolactone with HPMC 6cp (Solid Dispersion) | 93.05% |
| Spironolactone with Poloxamer 407 (Solid Dispersion) | 90.84% |
| Spironolactone with PEG 4000 (Solid Dispersion) | 74.24 ± 3.25% |
Experimental Protocols
Protocol 1: Preparation of Spironolactone Solid Dispersion by Solvent Evaporation Method[9][10]
-
Dissolution: Dissolve 500 mg of Spironolactone and 500 mg of a hydrophilic polymer (e.g., HPMC 6cp, HPC, Povidone K30, or Poloxamer 407) in a suitable organic solvent like acetone (5 mL).
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid mass in a desiccator over anhydrous calcium chloride for 24 hours to remove any residual solvent.
-
Sizing: Pulverize the dried solid dispersion in a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
Protocol 2: Preparation of Spironolactone-β-Cyclodextrin Inclusion Complex by Kneading Method[1][11]
-
Mixing: Mix Spironolactone and β-cyclodextrin in a 1:2 molar ratio in a mortar.
-
Kneading: Add a small amount of a water-alcohol mixture to the powder and knead thoroughly for 45 minutes to form a paste.
-
Drying: Dry the resulting paste at 40-50°C in an oven until a dry powder is obtained.
-
Sizing: Pass the dried complex through a sieve to get a uniform particle size.
Protocol 3: Preparation of Spironolactone Nanosuspension by Antisolvent Precipitation[12][13]
-
Organic Phase: Dissolve Spironolactone in a suitable water-miscible organic solvent (e.g., N-methyl-2-pyrrolidone, NMP) to prepare the drug solution.
-
Aqueous Phase: Prepare an aqueous solution containing a stabilizer, such as hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Precipitation: Inject the Spironolactone solution into the aqueous stabilizer solution under high-speed stirring. The drug will precipitate as nanoparticles.
-
Homogenization (Optional): Further reduce the particle size and improve uniformity using high-pressure homogenization.
-
Solvent Removal: Remove the organic solvent by a suitable method like dialysis or evaporation under reduced pressure.
Visualizations
Caption: Experimental workflow for enhancing Spironolactone solubility.
Caption: Mechanism of action of Spironolactone.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Development and evaluation of solid dispersion of spironolactone using fusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and evaluation of solid dispersion of spironolactone using fusion method | Semantic Scholar [semanticscholar.org]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
Troubleshooting Spiramilactone B crystallization methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of Spironolactone (B1682167).
Frequently Asked Questions (FAQs)
Q1: What are the known crystalline forms of Spironolactone?
A1: Spironolactone is known to exist in several polymorphic forms, with Form I and Form II being the most studied.[1][2] A third polymorph, Form III, has also been reported.[2] Additionally, Spironolactone can form a hydrate (B1144303) and various solvates depending on the crystallization solvent.[1][3][4]
Q2: Why is controlling the polymorphic form of Spironolactone important?
A2: Different polymorphic forms of a drug can exhibit distinct physicochemical properties, including solubility, dissolution rate, and stability.[3][5] These differences can significantly impact the drug's bioavailability and therapeutic efficacy.[3][6] Therefore, controlling the crystallization process to obtain a specific, stable polymorph is critical for consistent product performance.[7]
Q3: Which is the most stable polymorphic form of Spironolactone?
A3: Form II is generally considered to be the thermodynamically most stable form of Spironolactone under ambient conditions.[2][8][9] Form I is considered a metastable form that can transform into Form II.[2]
Q4: What are the key factors that influence which crystalline form of Spironolactone is produced?
A4: The final crystalline form of Spironolactone is highly dependent on the crystallization conditions. The most critical factors include the choice of solvent, the level of supersaturation, the temperature, and the presence of water.[3][4][8][9]
Q5: How can I identify the crystalline form of my Spironolactone sample?
A5: Several analytical techniques are used to characterize the crystalline form of Spironolactone. The most definitive methods are Powder X-ray Diffraction (PXRD) and Single Crystal X-ray Diffraction.[1][3][10] Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are also essential for identifying polymorphs and solvates by their distinct thermal properties.[4][7][8]
Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of Spironolactone B.
Problem 1: Obtained the wrong polymorph (e.g., Form I instead of the desired Form II).
Possible Causes and Solutions:
-
Solvent Choice: The solvent system has a profound effect on the resulting polymorph.[6][10][11] Crystallization from acetone (B3395972) by cooling is reported to yield Form II.[2] Ethyl acetate (B1210297) and acetonitrile (B52724) have been shown to produce different forms.[3][12]
-
Recommendation: Carefully select the solvent based on literature reports for obtaining the desired polymorph. If using a solvent mixture, the ratio is also critical.
-
-
Supersaturation Level: The degree of supersaturation can dictate whether a kinetically or thermodynamically favored form crystallizes.[8][9]
-
Temperature: Temperature affects both solubility and the nucleation kinetics of different polymorphs.[8][9]
-
Recommendation: Investigate different crystallization temperatures. Form I has been observed to transform into Form II in the temperature range of 373–393 K (100-120 °C).[2]
-
Problem 2: Formation of an undesired solvate or hydrate.
Possible Causes and Solutions:
-
Solvent Entrapment: Some solvents can become incorporated into the crystal lattice, forming solvates.[1][3][4] Ethanol (B145695) is a known example.[8]
-
Recommendation: If a solvate is forming, consider switching to a solvent that is less likely to be incorporated. Alternatively, desolvation through heating under vacuum can sometimes convert a solvate to the desired anhydrous form.
-
-
Presence of Water: Spironolactone can form a hydrate in the presence of water.[3][4][13]
-
Recommendation: Ensure that all solvents are anhydrous and that the crystallization apparatus is dry. If water is used as an anti-solvent, the rate of addition and the final solvent/water ratio are critical parameters to control.[14]
-
Problem 3: Concomitant crystallization (a mixture of polymorphs).
Possible Causes and Solutions:
-
Nucleation Kinetics: At certain supersaturation levels, the nucleation rates of different forms can be similar, leading to the simultaneous formation of multiple polymorphs.[8][9]
-
Recommendation: Seeding the solution with crystals of the desired polymorph can be an effective strategy to direct the crystallization towards a single form.[15] Prepare seed crystals of pure Form II and add them to the supersaturated solution.
-
-
Solvent Composition: In mixed solvent systems, the composition can influence the relative stability and nucleation of different forms.
-
Recommendation: Precisely control the solvent composition. Ternary phase diagrams (e.g., spironolactone-water-acetone) can be helpful to identify the regions where a single form is stable.[4]
-
Data Presentation
Table 1: Thermal Properties of Spironolactone Polymorphs
| Polymorph | Melting Point (°C) | Notes |
| Form II | ~209.1 | Generally considered the most stable form.[7] |
| Form I | Lower than Form II | Metastable form.[2] |
Note: The exact melting points can vary slightly depending on the experimental conditions (e.g., heating rate).
Experimental Protocols
Protocol 1: Cooling Crystallization to Obtain Form II
This protocol is based on methods reported to yield Spironolactone Form II.[2]
-
Dissolution: Dissolve Spironolactone (e.g., 100 mg) in a minimal amount of a suitable solvent, such as acetone (e.g., 2 mL), in a clean vial at an elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
Supersaturation: Slowly cool the solution to room temperature without disturbance. To control the cooling rate, the vial can be placed in a Dewar flask or a programmable cooling bath.
-
Crystallization: Allow the solution to stand undisturbed for several hours to overnight to allow for crystal growth.
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum at a moderate temperature (e.g., 40-50 °C).
-
Characterization: Confirm the polymorphic form using PXRD and DSC.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve Spironolactone in a good solvent (e.g., acetone) to prepare a clear solution at a specific concentration.
-
Anti-Solvent Addition: Slowly add a pre-determined volume of an anti-solvent (a solvent in which Spironolactone has low solubility, e.g., water) to the solution with controlled stirring. The rate of addition is a critical parameter.
-
Precipitation and Maturation: Once precipitation is observed, continue stirring for a defined period to allow the crystals to mature.
-
Isolation and Drying: Isolate the crystals by filtration, wash with the anti-solvent, and dry under vacuum.
-
Characterization: Analyze the crystalline form using appropriate techniques (PXRD, DSC).
Visualizations
Caption: Troubleshooting workflow for Spironolactone B crystallization.
Caption: Factors influencing the resulting crystalline form of Spironolactone.
References
- 1. Polymorphism of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. tandfonline.com [tandfonline.com]
- 7. scielo.br [scielo.br]
- 8. Insights into the mechanism of concomitant nucleation of form II and ethanol solvate of spironolactone in cooling crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Spiramilactone B Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of Spiramilactone B. The following information is based on the total synthesis of (±)-spiramilactone B reported by Cheng, H., et al. in Angewandte Chemie International Edition (2016).
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for (±)-Spiramilactone B?
A1: The total synthesis of (±)-Spiramilactone B is a multi-step process that can be conceptually divided into several key stages. The synthesis begins with the construction of a core bicyclic system, followed by a series of functional group manipulations and ring formations to build the complex polycyclic architecture of the final product. A critical step involves a samarium(II) iodide-mediated reductive cyclization.
Q2: Are there any particularly challenging steps in the synthesis that are prone to low yields?
A2: Yes, steps involving complex bond formations, such as intramolecular cyclizations or the introduction of stereocenters, can be challenging. For instance, radical cyclizations and reactions sensitive to steric hindrance may require careful optimization of reaction conditions to maximize yield and minimize the formation of byproducts.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: Common side reactions may include incomplete cyclization, epimerization at stereogenic centers, over-reduction or oxidation of functional groups, and the formation of diastereomeric byproducts. The specific side products will depend on the reaction step. For example, in radical-mediated reactions, premature quenching of the radical or undesired rearrangement can occur.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis of this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low yield in the SmI₂-mediated reductive cyclization. | 1. Inactive SmI₂ reagent.2. Presence of protic impurities (e.g., water, alcohol).3. Suboptimal reaction temperature.4. Incorrect stoichiometry of reagents. | 1. Use freshly prepared or titrated SmI₂ solution.2. Ensure all glassware is rigorously dried and solvents are anhydrous.3. Perform the reaction at the recommended low temperature (e.g., -78 °C) to control reactivity.4. Carefully control the addition rate and stoichiometry of SmI₂. |
| SYN-002 | Formation of diastereomeric byproducts in stereoselective reactions. | 1. Inappropriate choice of chiral auxiliary or catalyst.2. Reaction temperature is too high, leading to reduced stereoselectivity.3. Steric hindrance from bulky protecting groups. | 1. Screen different chiral ligands or catalysts to improve stereocontrol.2. Conduct the reaction at lower temperatures.3. Consider using alternative, less bulky protecting groups if they do not interfere with other reaction steps. |
| SYN-003 | Incomplete reaction or starting material recovery. | 1. Insufficient reaction time.2. Low reaction temperature.3. Deactivation of catalyst or reagent.4. Poor solubility of the substrate. | 1. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.2. Gradually increase the reaction temperature, monitoring for byproduct formation.3. Use fresh catalyst/reagent and ensure an inert atmosphere for sensitive reactions.4. Use a co-solvent to improve the solubility of the starting material. |
| PUR-001 | Difficulty in purifying the product from byproducts. | 1. Similar polarity of the product and impurities.2. Thermal instability of the product on silica (B1680970) gel. | 1. Utilize alternative purification techniques such as preparative HPLC, recrystallization, or chromatography on a different stationary phase (e.g., alumina, C18).2. Employ flash column chromatography at low temperatures if the compound is thermally sensitive. |
Experimental Protocols and Data
The following tables summarize key reaction steps and reported yields for the synthesis of (±)-Spiramilactone B, based on the work of Cheng et al.[1][2]
Table 1: Key Synthetic Transformations and Yields
| Step | Transformation | Key Reagents and Conditions | Reported Yield (%) |
| 3 | Reductive Cyclization | SmI₂, THF/MeOH | Not explicitly stated for this step |
| 8 | Carbonylation | Pd(PPh₃)₄, Et₃N, CO, MeOH/DMF | Not explicitly stated for this step |
| 12 | Ruthenium-Catalyzed Cyclization | [CpRu(CH₃CN)₃]PF₆, DMF then TsOH | Not explicitly stated for this step |
| 14 | Epoxidation (Prilezhaev Reaction) | m-CPBA, NaHCO₃ | Not explicitly stated for this step |
| 18 | Reductive Cyclization | SmI₂, THF/MeOH | Not explicitly stated for this step |
| 22 | Olefination | PbCl₂, Zn, TiCl₄, CH₂Br₂ | Not explicitly stated for this step |
| 25 | Hydroboration-Oxidation | BH₃•Me₂S, then H₂O₂, 3N NaOH | Not explicitly stated for this step |
Note: The original publication does not provide step-by-step yields. The overall yield for the synthesis is also not explicitly stated.
Visualizing the Synthetic Workflow
To aid in understanding the experimental process, a generalized workflow for a multi-step organic synthesis is provided below.
Caption: Generalized workflow for a single step in organic synthesis.
The following diagram illustrates a logical troubleshooting flow for addressing low product yield.
References
Preventing Spiramilactone B degradation in experimental assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of spironolactone (B1682167) and its active metabolites during experimental assays.
Introduction
Spironolactone (SPN) is a steroidal aldosterone (B195564) antagonist that undergoes rapid and extensive metabolism. Its therapeutic effects are largely attributed to its active metabolites.[1] The primary active metabolites consistently identified in literature are Canrenone (B1668266) (CAN), 7α-thiomethylspironolactone (7α-TMS), and 7α-thiospironolactone (7α-TS).[2][3][4] This guide will focus on preventing the degradation of the parent drug, spironolactone, and these well-characterized metabolites. The term "Spiramilactone B" is not a recognized name for a spironolactone metabolite in scientific literature; therefore, this document will address the stability of the known, active forms.
Ensuring the stability of these compounds throughout experimental procedures—from sample collection to final analysis—is critical for generating accurate and reproducible data. Degradation can be triggered by various factors including temperature, pH, light, and enzymatic activity, leading to inaccurate quantification and misinterpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for spironolactone in experimental samples?
A1: Spironolactone is susceptible to several degradation pathways:
-
Hydrolysis: The thioacetate (B1230152) group on spironolactone can be hydrolyzed to form 7α-thiospironolactone. Both the parent drug and its metabolites contain a lactone ring that is susceptible to hydrolysis under acidic or basic conditions.[5]
-
De-thioacetylation: The thioacetate group can be removed to form canrenone, a major active metabolite.[2]
-
Enzymatic Degradation: In biological matrices like plasma, esterases can rapidly degrade spironolactone.[6][7] This is a major cause of instability in pharmacokinetic studies.
-
Oxidation: The sulfur atom in spironolactone and its sulfur-containing metabolites is prone to oxidation.[8]
-
Photodegradation: Exposure to UV light can cause degradation.[8][9]
Q2: Which of spironolactone's metabolites are active and important to monitor?
A2: Spironolactone is considered a prodrug, and its metabolites are responsible for a significant portion of its therapeutic effects.[1][3] The key active metabolites to monitor are:
-
Canrenone (CAN): A major metabolite formed by the removal of the 7α-thioacetate group.[2][10]
-
7α-thiomethylspironolactone (7α-TMS): Now considered the main active metabolite in serum, responsible for a large part of the antimineralocorticoid effect.[2][11]
-
6β-hydroxy-7α-thiomethylspironolactone (6β-OH-7α-TMS): Another major, active sulfur-containing metabolite.[12]
-
7α-thiospironolactone (7α-TS): A minor active metabolite.[4]
Q3: What are the ideal storage conditions for plasma samples containing spironolactone?
A3: Immediate and strict temperature control is critical. For plasma samples from preclinical or clinical studies, blood should be collected in tubes containing an anticoagulant (e.g., EDTA), immediately placed on ice, and centrifuged at a low temperature (e.g., 4°C) as soon as possible to separate the plasma. The resulting plasma should be frozen immediately and stored at -80°C until analysis. Studies have shown that cooling to 0°C significantly reduces degradation.[6][7]
Q4: Can I use an enzymatic inhibitor to prevent degradation in plasma?
A4: Yes. Since spironolactone degradation in plasma is catalyzed by esterases, adding an esterase inhibitor like sodium fluoride (B91410) (NaF) to the collection tubes can markedly decrease the rate of degradation.[6][7] This is a highly recommended practice for pharmacokinetic studies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable spironolactone concentrations in plasma samples. | 1. Enzymatic Degradation: Rapid breakdown by esterases in blood/plasma post-collection.[6][7] 2. Improper Temperature Control: Samples were not kept consistently cold before processing and storage. | 1. Use Esterase Inhibitors: Collect blood in tubes containing sodium fluoride (NaF). 2. Strict Cold Chain: Immediately chill blood samples upon collection (e.g., in an ice bath), centrifuge at 4°C, and freeze plasma at -80°C without delay. |
| High variability in replicate measurements. | 1. Inconsistent Sample Handling: Variations in time or temperature between sample collection and processing. 2. Degradation During Assay: Compound instability in the autosampler or on the benchtop. | 1. Standardize Workflow: Implement a strict, timed protocol for all sample processing steps. 2. Cool Autosampler: Set the autosampler temperature to a low, controlled temperature (e.g., 4°C) during the analytical run. Minimize the time samples sit on the bench. |
| Unexpected peaks in chromatogram. | 1. Formation of Degradation Products: Spironolactone has degraded into metabolites like canrenone or other byproducts.[8] 2. Matrix Effects: Interference from components in the biological matrix (e.g., plasma).[13] | 1. Confirm Peak Identity: Run reference standards for known metabolites (Canrenone, 7α-TMS). Use LC-MS/MS to identify the mass-to-charge ratio of unknown peaks.[8] 2. Optimize Sample Cleanup: Improve the extraction method (e.g., use solid-phase extraction instead of protein precipitation) to remove interfering substances. |
| Low recovery during sample extraction. | 1. Poor Extraction Efficiency: The chosen solvent system may not be optimal for spironolactone and its metabolites. 2. Degradation During Extraction: pH or temperature conditions during the extraction process may be causing degradation. | 1. Test Different Solvents: Experiment with different extraction solvents (e.g., methylene (B1212753) chloride:ethyl acetate (B1210297) mixtures, methyl tert-butyl ether).[3] 2. Maintain Neutral pH & Low Temp: Ensure all extraction steps are performed at a neutral pH and keep samples on ice whenever possible. |
Data Presentation: Spironolactone Stability
Quantitative data from forced degradation and plasma stability studies are summarized below to provide a clear reference for experimental planning.
Table 1: Spironolactone Degradation Under Forced Stress Conditions
This table summarizes the percentage of spironolactone degradation when subjected to various stress conditions as per ICH guidelines.
| Stress Condition | Parameters | % Degradation of Spironolactone | Primary Degradation Product(s) | Reference |
| Acidic Hydrolysis | 0.1 M HCl, 48 hours | 15% | Canrenone & others | |
| Basic Hydrolysis | 0.01 M NaOH, 15 minutes | 11% | Canrenone | |
| Oxidation | 30% H₂O₂, 24 hours | 12% | Unidentified products | |
| Thermal | 60°C, 2 hours | 15% | Canrenone & others | |
| Photodegradation | UV lamp, 48 hours | 7% | Unidentified products |
Table 2: Temperature-Dependent Degradation of Spironolactone in Rat Plasma
This table illustrates the critical impact of temperature on spironolactone stability in a biological matrix.
| Temperature (°C) | Apparent First-Order Rate Constant (k) (h⁻¹) | Half-Life (t½) (hours) | Reference |
| 37°C (Physiological) | 3.543 | 0.20 | [6][7] |
| 23.5°C (Room Temp) | 0.628 | 1.10 | [6][7] |
| 0°C (On Ice) | 0.073 | 9.53 | [6][7] |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Processing for Pharmacokinetic Studies
This protocol is designed to maximize the stability of spironolactone and its metabolites from collection to storage.
-
Preparation: Label pre-chilled collection tubes containing an anticoagulant (e.g., K₂EDTA) and an esterase inhibitor (e.g., Sodium Fluoride).
-
Blood Collection: Collect whole blood samples and immediately place the tubes in an ice-water bath.
-
Centrifugation: Within 15 minutes of collection, centrifuge the blood samples at approximately 1,500 x g for 10 minutes at 4°C.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Storage: Immediately transfer the plasma into labeled cryovials and freeze at -80°C. Avoid freeze-thaw cycles.
Protocol 2: Plasma Sample Extraction for LC-MS/MS Analysis
This protocol describes a common liquid-liquid extraction (LLE) method for isolating spironolactone and its metabolites from plasma.
-
Thawing: Thaw plasma samples on ice.
-
Aliquoting: In a clean tube, pipette 100 µL of the plasma sample.
-
Internal Standard: Add the internal standard solution (e.g., estazolam or a stable isotope-labeled version of the analyte in methanol) and vortex briefly.[3]
-
Extraction:
-
Add 1 mL of an extraction solvent (e.g., a 20:80 v/v mixture of methylene chloride:ethyl acetate).[3]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4,000 x g for 5 minutes to separate the layers.
-
-
Drying: Transfer the organic (lower) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water). Vortex to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Visualizations: Pathways and Workflows
Spironolactone Metabolism and Degradation Pathway
The following diagram illustrates the primary metabolic and degradation routes of spironolactone.
Caption: Metabolic and degradation pathways of Spironolactone.
Mineralocorticoid Receptor (MR) Signaling Pathway
This diagram shows the mechanism of action for aldosterone and its competitive inhibition by spironolactone.
Caption: Mechanism of Spironolactone action via MR antagonism.
Recommended Experimental Workflow for Sample Analysis
This diagram outlines the critical steps and conditions for handling samples to ensure stability.
Caption: Recommended workflow for sample handling and analysis.
References
- 1. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 2. The metabolism and biopharmaceutics of spironolactone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 4. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Metabolism of spironolactone by adrenocortical and hepatic microsomes: relationship to cytochrome P-450 destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. 6β-Hydroxy-7α-thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Spironolactone [sitem.herts.ac.uk]
Spiramilactone B Purification Technical Support Center
Welcome to the technical support center for Spiramilactone B purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Extraction | - Incomplete extraction from the initial matrix.- Use of a suboptimal solvent. | - Ensure the raw material is finely powdered to maximize surface area for extraction.- this compound is soluble in organic solvents like ethyl acetate (B1210297) and ethanol (B145695); consider these for extraction.[1][2]- Perform multiple extractions of the raw material and combine the extracts. |
| Poor Resolution in Chromatography | - Co-elution with impurities, particularly the primary degradation product, canrenone (B1668266).[3]- Inappropriate column chemistry or mobile phase composition. | - Utilize a high-resolution column such as a Kinetex F5 or Luna phenyl hexyl.[3][4]- Optimize the mobile phase. A gradient elution with water and acetonitrile, both containing 0.1% acetic acid, has been shown to be effective.[3]- Consider adding modifiers to the mobile phase, such as ammonium (B1175870) fluoride, which has been reported to enhance signal and potentially improve separation in LC-MS analysis.[3] |
| Product Degradation During Purification | - Exposure to harsh pH conditions (acidic or basic), heat, or light.[4]- this compound is known to degrade to canrenone.[5][6] | - Maintain the pH of aqueous solutions between 3.4 and 5.2, where this compound is most stable.[6]- Avoid high temperatures during processing steps like solvent evaporation.- Protect the compound from light by using amber glassware or covering vessels with aluminum foil. |
| Difficulty in Achieving High Purity Crystals | - Presence of closely related impurities that co-crystallize.- Formation of different polymorphs with varying solubilities.[7] | - Perform multiple recrystallization steps.- Carefully select the crystallization solvent. Ethyl acetate has been noted to produce a polymorphic form with a higher dissolution rate.[8]- Employ techniques like anti-solvent precipitation or seeding with high-purity crystals to control crystallization.[8][9] |
| Inconsistent Purity Between Batches | - Variability in the quality of the starting material.- Inconsistent application of the purification protocol. | - Thoroughly characterize the starting material for impurity profiles before beginning purification.- Standardize all purification parameters, including solvent volumes, temperatures, and reaction times. |
Frequently Asked Questions (FAQs)
Extraction & Initial Purification
Q1: What is the best solvent for extracting this compound?
This compound is practically insoluble in water but soluble in most organic solvents.[1] For extraction, solvents such as ethyl acetate and ethanol are good choices.[1][2] The selection of the solvent will also depend on the nature of the impurities you are trying to separate from.
Q2: How can I remove colored impurities from my this compound extract?
If your extract contains colored impurities, you can try treating the solution with activated charcoal followed by hot filtration.[10] Be aware that charcoal can also adsorb some of your product, so use the minimum amount necessary and test on a small scale first.
Chromatographic Purification
Q3: I am having trouble separating this compound from its main degradation product, canrenone, by HPLC. What can I do?
Co-elution of this compound and canrenone is a known challenge, especially in mass spectrometry where they can produce identical gas-phase ions.[3] To improve separation:
-
Column Selection: Use a high-resolution column. A Luna phenyl hexyl column has been successfully used to separate these two compounds.[4]
-
Mobile Phase Optimization: A mobile phase consisting of water, acetonitrile, and methanol (B129727) (e.g., in a 63:30:7 v/v/v ratio) has been shown to provide good separation.[4]
-
Alternative Techniques: Consider Capillary Zone Electrophoresis (CZE) as an alternative high-resolution separation technique.[11]
Q4: What are the typical analytical techniques used to assess the purity of this compound?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or mass spectrometry (MS) detectors are the most common methods for purity assessment.[3][12] These techniques allow for the quantification of this compound and the detection and identification of impurities.
Crystallization & Final Product
Q5: My this compound is not crystallizing. What should I do?
If you are having difficulty with crystallization, you can try the following:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[10]
-
Seeding: Add a small crystal of pure this compound to the supersaturated solution to initiate crystal growth.[9]
-
Solvent System: Ensure you are using an appropriate solvent system. If the compound is too soluble, you may need to use an anti-solvent to reduce its solubility.[13]
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[10]
Q6: I have obtained crystals, but the purity is still not satisfactory. What is the next step?
Recrystallization is often necessary to achieve high purity.[13] This involves dissolving the impure crystals in a minimal amount of hot solvent and allowing them to recrystallize. This process can be repeated until the desired purity is achieved. Be aware that some product loss is expected with each recrystallization step.[13]
Experimental Protocols & Data
Solubility Data
The solubility of this compound in various solvents is a critical factor for both extraction and purification.
| Solvent | Solubility | Reference |
| Water | Practically Insoluble | [2][7] |
| Chloroform | Very Soluble | [2] |
| Benzene | Very Soluble | [2] |
| Ethyl Acetate | Soluble | [1][2] |
| Ethanol | Soluble | [1][2] |
| Methanol | Slightly Soluble | [2] |
| DMSO | 83 mg/mL | [14] |
Forced Degradation Study Summary
Understanding the degradation profile of this compound is crucial for developing a robust purification process. A forced degradation study showed the following:
| Stress Condition | % Degradation of this compound |
| Temperature (60°C – 2 hours) | 15 |
| Photodegradation (UV lamp – 48 hours) | 7 |
| Oxidation (H₂O₂ 30% - 24 hours) | 12 |
| Acidic (HCl 0.1 M – 48 hours) | 15 |
| Basic (NaOH 0.01 M – 15 minutes) | 11 |
| Neutral pH (5 days) | 12 |
| Data adapted from a stability-indicating method development study.[4] |
Detailed Methodologies
HPLC Method for Purity Analysis
-
Column: Luna phenyl hexyl (3 µm, 150 × 4.6 mm)[4]
-
Mobile Phase: A mixture of water, acetonitrile, and methanol (63:30:7 v/v/v)[4]
-
Flow Rate: 1.5 mL/min[4]
-
Detection Wavelength: 254 nm[4]
-
Run Time: 55 minutes[4]
This method has been shown to effectively separate this compound from its main degradation products, canrenone and 7α-thiospironolactone.[4]
General Recrystallization Protocol
-
Dissolve the impure this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).[8][10]
-
If necessary, perform a hot filtration to remove any insoluble impurities.[10]
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[10]
-
Once the solution has reached room temperature, place it in an ice bath for at least 10-20 minutes to maximize the yield of crystals.[10]
-
Collect the crystals by vacuum filtration.[10]
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals thoroughly.
Visual Guides
Caption: A generalized experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low purity issues in this compound.
References
- 1. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ageps.aphp.fr [ageps.aphp.fr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. unifr.ch [unifr.ch]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. The formulatiion development and stability of spironolactone suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. selleckchem.com [selleckchem.com]
How to reduce Spiramilactone B off-target effects
Disclaimer: The following information pertains to Spironolactone (B1682167) and its metabolites. The term "Spironolactone B" is not a standard scientific nomenclature; it may refer to a specific metabolite or be a typographical error. This guide addresses the off-target effects of the parent drug, Spironolactone, and its primary active metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of Spironolactone?
Spironolactone's primary, or "on-target," effect is the antagonism of the mineralocorticoid receptor (MR), which leads to its diuretic and antihypertensive properties.[1][2][3][4] This action blocks aldosterone (B195564) from binding to the MR in the kidneys, increasing sodium and water excretion while retaining potassium.[1][2][5]
However, Spironolactone is known for its "off-target" effects due to its structural similarity to other steroid hormones.[6] These off-target interactions are primarily with:
-
Androgen Receptor (AR): Spironolactone acts as an antagonist, blocking testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[4][6][7] This is the basis for some of its clinical uses in conditions like acne and hirsutism, but can be a significant confounding factor in experiments.[3][4]
-
Progesterone (B1679170) Receptor (PR): It acts as an agonist.[1][7]
-
Glucocorticoid Receptor (GR): It has a low affinity as an antagonist.[1][7]
-
Estrogen Receptor (ER): It has been found to have very weak interactions.[1][7]
These off-target activities can lead to unintended biological responses in experimental models, complicating data interpretation.[8]
Q2: How can I minimize off-target effects in my cell culture experiments?
Minimizing off-target effects in vitro requires careful experimental design:
-
Use the Lowest Effective Concentration: Titrate Spironolactone to the lowest concentration that elicits the desired on-target (anti-mineralocorticoid) effect. This reduces the likelihood of engaging lower-affinity off-target receptors.
-
Use Control Cell Lines: Employ cell lines that lack the off-target receptors (e.g., AR-negative cells) to isolate the MR-specific effects.
-
Competitive Antagonism/Agonism: Co-treat with specific antagonists or agonists for the off-target receptors. For example, to confirm that an observed effect is not AR-mediated, you could co-administer an androgen like DHT to see if it reverses the effect.
-
Use More Selective Compounds: When possible, use more selective mineralocorticoid receptor antagonists like Eplerenone or Finerenone as controls.[9] These have a lower affinity for androgen and progesterone receptors.[10]
Q3: Are the metabolites of Spironolactone also a concern for off-target effects?
Yes, Spironolactone is rapidly metabolized into several active compounds, which also contribute to its biological activity and off-target profile.[1][4] The major active metabolites are:
-
Canrenone: An active metabolite that also antagonizes the mineralocorticoid receptor.[3][4]
-
7α-thiomethylspironolactone (TMS): Considered the major active metabolite, accounting for a significant portion of Spironolactone's potassium-sparing effect.[7][11]
These metabolites also have affinities for other steroid receptors and should be considered in the experimental design.[3] Plasma from mice treated with Spironolactone showed significantly higher anti-androgenic activity compared to those treated with potassium canrenoate (B1263433) (which circulates as canrenone), suggesting that other metabolites contribute significantly to the off-target effects.[12]
Troubleshooting Guides
Problem: I am observing an unexpected anti-androgenic effect in my experiment.
This is a known off-target effect of Spironolactone.[3][4]
Troubleshooting Steps:
-
Confirm AR Antagonism: Use a reporter gene assay with an androgen response element (ARE) to quantify the extent of AR blockade by the concentration of Spironolactone you are using.
-
Rescue Experiment: Add an excess of an AR agonist (e.g., DHT) to your system. If the unexpected effect is reversed, it is likely mediated by the androgen receptor.
-
Comparative Study: Repeat the experiment using a more selective MR antagonist, such as Eplerenone, which has a much lower affinity for the androgen receptor.[9] If the effect is absent with Eplerenone, this strongly suggests the effect you observed with Spironolactone was off-target.
Problem: My results are inconsistent or show high variability.
High variability can arise from the complex pharmacology of Spironolactone, including its metabolism and multi-target interactions.
Troubleshooting Steps:
-
Metabolite Activity: Consider the activity of Spironolactone's metabolites. If your experimental system has high metabolic activity (e.g., primary hepatocytes), the metabolite profile could be a significant variable. Analyze the presence of Canrenone and TMS if possible.
-
Receptor Expression Levels: Verify the expression levels of the MR, AR, and PR in your experimental model (cell line, tissue). Variations in the relative expression of these receptors can lead to inconsistent results.
-
Control for Steroid Hormones in Media: Standard cell culture media often contains phenol (B47542) red, which has weak estrogenic activity, and serum contains various steroid hormones. Use phenol red-free media and charcoal-stripped serum to reduce baseline steroid signaling.
Data Presentation
Table 1: Receptor Binding Affinity of Spironolactone
This table summarizes the relative binding affinities of Spironolactone for its primary and off-target receptors. Lower Ki or IC50 values indicate higher affinity.
| Receptor | Action | Reported Affinity (nM) | Species | Reference(s) |
| Mineralocorticoid Receptor (MR) | Antagonist | 2.32 - 60 | Human | [7] |
| Androgen Receptor (AR) | Antagonist | 13 - 670 | Human | [7] |
| Progesterone Receptor (PR) | Agonist | 400 - 2,619 | Human | [7] |
| Glucocorticoid Receptor (GR) | Antagonist | 32.6 - 6,920 | Human | [7] |
| Estrogen Receptor (ER) | Agonist/Antagonist | >1,100 | Human | [7] |
Mandatory Visualizations
Signaling Pathways
Caption: On-target vs. Off-target pathways of Spironolactone.
Experimental Workflow
Caption: Troubleshooting workflow for unexpected results.
Experimental Protocols
Protocol 1: Competitive Androgen Receptor (AR) Binding Assay
Objective: To determine the affinity of Spironolactone for the androgen receptor in comparison to a known ligand.
Materials:
-
Test compound (Spironolactone)
-
Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT)
-
Source of AR (e.g., cytosol from rat prostate, or cells overexpressing human AR)
-
Scintillation fluid and counter
-
Buffer solution (e.g., TEGMD buffer: Tris-HCl, EDTA, glycerol, sodium molybdate, DTT)
Methodology:
-
Preparation of AR-containing Cytosol: Homogenize the tissue (e.g., rat prostate) in ice-cold buffer. Centrifuge at high speed (e.g., 100,000 x g) to pellet membranes and collect the supernatant (cytosol).
-
Assay Setup: In microcentrifuge tubes, prepare reactions containing:
-
A fixed concentration of radiolabeled androgen (e.g., 1-5 nM [³H]-Mibolerone).
-
A range of concentrations of unlabeled Spironolactone (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
A fixed amount of cytosol protein.
-
-
Controls:
-
Total Binding: Contains only radiolabel and cytosol.
-
Non-specific Binding: Contains radiolabel, cytosol, and a large excess (e.g., 1000-fold) of unlabeled androgen (e.g., DHT).
-
-
Incubation: Incubate all tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Separate bound from free radioligand. A common method is to add dextran-coated charcoal, which adsorbs free radioligand, followed by centrifugation.
-
Quantification: Transfer the supernatant (containing the bound radioligand-receptor complex) to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of Spironolactone.
-
Use non-linear regression to calculate the IC50 (the concentration of Spironolactone that inhibits 50% of the specific binding of the radioligand). This can be converted to a Ki (inhibition constant) value.[13]
-
Protocol 2: AR Transcriptional Activation Reporter Gene Assay
Objective: To measure the functional antagonistic activity of Spironolactone on androgen-induced gene transcription.
Materials:
-
A mammalian cell line that expresses the AR (e.g., PC-3 or LNCaP, which can be transfected to express AR if needed).
-
A reporter plasmid containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase or β-galactosidase). An example is a plasmid with multiple Androgen Response Elements (AREs).
-
A transfection reagent.
-
An AR agonist (e.g., Dihydrotestosterone - DHT).
-
Test compound (Spironolactone).
-
Cell culture medium (phenol red-free) with charcoal-stripped fetal bovine serum.
-
Luciferase assay kit (or equivalent for the chosen reporter).
Methodology:
-
Transfection: Seed cells in multi-well plates. Co-transfect the cells with the ARE-reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Treatment: After allowing cells to recover from transfection (typically 24 hours), replace the medium with fresh serum-starved, phenol red-free medium. Treat the cells with:
-
Vehicle control.
-
AR agonist (DHT) alone (e.g., 10 nM).
-
AR agonist (DHT) plus a range of concentrations of Spironolactone (e.g., 10⁻⁹ to 10⁻⁵ M).
-
-
Incubation: Incubate for 24-48 hours to allow for gene transcription and protein expression.
-
Cell Lysis: Wash the cells with PBS and lyse them using the buffer provided in the reporter assay kit.
-
Reporter Assay: Measure the activity of the reporter gene (e.g., luciferase activity) in the cell lysates using a luminometer. Normalize the signal to the control reporter (e.g., Renilla).
-
Data Analysis:
-
Express the data as a percentage of the maximal response induced by the AR agonist (DHT) alone.
-
Plot the normalized reporter activity against the log concentration of Spironolactone.
-
Use a sigmoidal dose-response curve to determine the IC50 value, representing the concentration at which Spironolactone inhibits 50% of the DHT-induced reporter activity.[13]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Spironolactone and XPB: An Old Drug with a New Molecular Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 8. Mineralocorticoid receptor antagonists: emerging roles in cardiovascular medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spironolactone - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. In-vivo metabolites of spironolactone and potassium canrenoate: determination of potential anti-androgenic activity by a mouse kidney cytosol receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Overcoming resistance to Spiramilactone B in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the novel MEK1/2 inhibitor, Spiramilactone B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1/2). Its primary mechanism of action is to block the phosphorylation of ERK1/2 (Extracellular signal-regulated kinase 1/2) by MEK1/2.[1] This inhibition disrupts the MAPK/ERK signaling cascade, a critical pathway for cell proliferation, survival, and gene expression.[1] In sensitive cancer cell lines, this leads to cell cycle arrest and apoptosis.
Q2: My cell line, initially sensitive to this compound, is now showing resistance. What are the common molecular mechanisms for this?
Acquired resistance to MEK inhibitors like this compound is a significant challenge. Common mechanisms include:
-
Reactivation of the MAPK Pathway: This can occur through mutations in the MEK protein itself, preventing this compound from binding effectively.[2]
-
Bypass Signaling Pathway Activation: Cancer cells can adapt by upregulating alternative survival pathways. A frequently observed mechanism is the activation of the PI3K/AKT/mTOR pathway, which can promote cell survival and proliferation independently of the MAPK pathway.[3][4][5][6] This activation can be triggered by upregulation of receptor tyrosine kinases (RTKs) like EGFR or HER2.[3][7][8]
-
Phenotype Switching: Tumor cells may undergo an epithelial-to-mesenchymal transition (EMT), which has been linked to therapy resistance.[3]
Q3: How can I confirm that the PI3K/AKT pathway is activated in my this compound-resistant cell line?
The most direct method is to use Western blotting to assess the phosphorylation status of key proteins in the pathway. An increase in the levels of phosphorylated AKT (p-AKT at Ser473 or Thr308) and phosphorylated S6 ribosomal protein (p-S6) in resistant cells compared to the parental (sensitive) cells would indicate pathway activation.[9]
Q4: What is the rationale for using a combination therapy to overcome this compound resistance?
Since resistance often involves the activation of a bypass pathway, a logical strategy is to inhibit both the primary target and the escape route simultaneously.[4][10] Combining this compound (a MEK inhibitor) with a PI3K inhibitor can block both the MAPK and PI3K/AKT pathways. This dual blockade can prevent the adaptive rewiring of signaling networks, leading to a synergistic antitumor effect and potentially overcoming or delaying the onset of resistance.[4][6][11][12]
Signaling and Resistance Pathway
The diagram below illustrates the inhibitory effect of this compound on the MAPK pathway and how the activation of the PI3K/AKT pathway can serve as a bypass mechanism, leading to drug resistance.
Troubleshooting Guide
This guide addresses specific technical problems researchers may encounter when studying this compound resistance.
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values for this compound. | 1. Inconsistent cell seeding density. 2. Cells are not in the logarithmic growth phase. 3. Instability of this compound in solution. | 1. Ensure uniform cell seeding in all wells of the microplate. 2. Use cells that are actively dividing (logarithmic phase) for all experiments.[13] 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| No detectable p-ERK inhibition after this compound treatment. | 1. Inactive this compound compound. 2. Insufficient drug concentration or incubation time. 3. Technical issue with Western blot (e.g., antibody problem). | 1. Verify the compound's activity on a known sensitive cell line. 2. Perform a dose-response and time-course experiment to determine optimal conditions. 3. Run positive and negative controls for the p-ERK antibody. Ensure proper transfer and use of phosphatase inhibitors.[14][15] |
| Resistant cells show increased migration/invasion after withdrawing this compound. | This can be a phenomenon of "drug addiction," where resistant cells become dependent on the inhibitor. Withdrawal can cause a strong rebound in MAPK signaling. | 1. Avoid discontinuing the inhibitor in resistant cells during experiments unless it is the variable being studied. 2. Consider using an ERK1/2 inhibitor, which acts downstream of MEK, to control this hyper-migratory phenotype.[2][16] |
| Combination of this compound and a PI3K inhibitor is toxic to parental (sensitive) cells. | The combined dosage may be too high, causing excessive cytotoxicity even in non-resistant cells. | Perform a dose-matrix titration experiment to identify synergistic concentrations that are effective against resistant cells but minimally toxic to sensitive cells or non-cancerous control lines. |
Quantitative Data Summary
The following tables summarize hypothetical data from experiments investigating this compound resistance.
Table 1: IC50 Values for this compound and Combination Therapy
| Cell Line | Genetic Background | This compound IC50 (nM) | PI3K Inhibitor (GDC-0941) IC50 (nM) | Combination IC50 (nM) (this compound + GDC-0941) | Resistance Index (RI) |
| Parental Line | KRAS G12V | 15 ± 2.1 | > 1000 | 8 ± 1.5 | 1.0 |
| Resistant Line | KRAS G12V, PIK3CA E545K | 250 ± 15.3 | 850 ± 45.2 | 12 ± 2.5 | 16.7 |
IC50 values were determined using an MTT assay after 72 hours of treatment. The Resistance Index (RI) is calculated as IC50 (Resistant) / IC50 (Parental).[17]
Table 2: Western Blot Quantification of Pathway Activation
| Cell Line | Treatment | p-ERK / Total ERK (Fold Change) | p-AKT / Total AKT (Fold Change) |
| Parental | Control | 1.00 | 1.00 |
| Parental | This compound (20 nM) | 0.15 ± 0.05 | 1.10 ± 0.12 |
| Resistant | Control | 0.95 ± 0.10 | 3.50 ± 0.45 |
| Resistant | This compound (250 nM) | 0.45 ± 0.08 | 3.80 ± 0.50 |
| Resistant | Combination (15 nM each) | 0.20 ± 0.06 | 0.35 ± 0.07 |
Data represents the mean fold change in normalized band intensity relative to the untreated parental control (n=3).
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for developing resistant cell lines through continuous, dose-escalating exposure to the drug.[17][18][19]
-
Determine Initial IC50: First, determine the IC50 of this compound in the parental cancer cell line using a standard cell viability assay (see Protocol 2).
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20.
-
Monitor and Passage: Maintain the cells in the drug-containing medium. When the cells reach 70-80% confluency and show stable growth, passage them.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold increments) with each subsequent passage.[18] If significant cell death occurs, maintain the cells at the current concentration until they recover.
-
Establish Resistant Line: Continue this process for several months until the cells can proliferate in a concentration that is at least 10-fold higher than the initial parental IC50.
-
Confirmation: Confirm the resistant phenotype by performing a cell viability assay and comparing the new IC50 value to that of the parental line. A significantly increased IC50 indicates the successful generation of a resistant line.[18]
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to measure cell metabolic activity as an indicator of cell viability and to determine the IC50 of a compound.[20][21][22][23]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound, a PI3K inhibitor, or the combination. Include untreated and vehicle-only (e.g., DMSO) controls. Incubate for 48-72 hours.
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22][24]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan (B1609692) crystals.[23][24]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for p-ERK and p-AKT
This protocol is for detecting changes in protein phosphorylation, a key indicator of pathway activation.[14][15][25][26][27]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a polyacrylamide gel and separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), p-AKT (Ser473), total ERK, total AKT, or a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ and normalize phosphorylated protein levels to total protein levels.
Experimental Workflow
The following diagram outlines a typical workflow for identifying and overcoming this compound resistance.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PI3K and MEK inhibitor combinations: examining the evidence in selected tumor types - ProQuest [proquest.com]
- 5. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K pathway activation mediates resistance to MEK inhibitors in KRAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MEK inhibition leads to PI3K/AKT activation by relieving a negative feedback on ERBB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MEK inhibition leads to PI3K/AKT activation by relieving a negative feedback on ERBB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MEK and PI3K inhibition in solid tumors: rationale and evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Anti-MEK-PI3K Drug Combination Reduces Solid Tumor Lesions | MDedge [mdedge.com]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Cell Culture Academy [procellsystem.com]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. MTT (Assay protocol [protocols.io]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Minimizing Spiramilactone B precipitation in media
{"answer":"### Technical Support Center: Spironolactone
A Note on Nomenclature: This guide addresses the compound Spironolactone. It is assumed that "Spiramilactone B" is a typographical error, as scientific literature predominantly refers to Spironolactone for the applications discussed herein.
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize and troubleshoot the precipitation of Spironolactone in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why does Spironolactone precipitate in my aqueous experimental media?
Spironolactone is a highly lipophilic (fat-soluble) compound with very low water solubility.[1][2][3] According to the Biopharmaceutics Classification System (BCS), it is a Class II drug, which means it has high membrane permeability but poor aqueous solubility.[3][4] When a concentrated stock solution of Spironolactone (typically dissolved in an organic solvent like DMSO) is diluted into an aqueous medium (e.g., cell culture media, buffers), the solvent environment changes drastically. If the final concentration of Spironolactone exceeds its solubility limit in the aqueous medium, it will precipitate out of the solution.
Q2: What are the key physicochemical properties of Spironolactone I should be aware of?
Understanding the fundamental properties of Spironolactone is crucial for preventing precipitation. Key data is summarized below.
| Property | Value | Significance | Source |
| Molecular Weight | 416.6 g/mol | Essential for calculating molar concentrations. | [5][6] |
| Aqueous Solubility | Insoluble / ~30 µg/mL | Highlights the primary challenge; it is practically insoluble in water. | [4][6] |
| LogP | 2.78 - 2.9 | Indicates high lipophilicity and preference for non-polar environments. | [2][4][5] |
| pKa | ~ -4.9 (Strongest Basic)~18.0 (Strongest Acidic) | Shows the molecule is neutral across a wide pH range, meaning pH adjustments are not a primary strategy to increase solubility. | [2][3][7] |
| BCS Classification | Class II | Confirms high permeability and low solubility, a common profile for compounds prone to precipitation. | [3] |
Q3: What is the best solvent for preparing a Spironolactone stock solution?
Due to its poor water solubility, a polar aprotic organic solvent is required. The most common and recommended solvents are Dimethyl Sulfoxide (DMSO) and Ethanol.
For most in vitro experiments, preparing a high-concentration stock in 100% DMSO is the standard practice.
Q4: Can I increase Spironolactone solubility by adjusting the pH of my media?
No, this is unlikely to be effective. Spironolactone has pKa values of approximately -4.9 and 18.0, meaning it is a neutral molecule and does not ionize within the typical physiological pH range (pH 1-9).[2][3][7] Therefore, altering the pH of your experimental media will not significantly improve its solubility.
Troubleshooting Guide
Problem: I saw a precipitate immediately after adding my Spironolactone stock to the media. What happened?
This is a common issue known as "crashing out," which occurs when the drug's solubility limit is exceeded upon dilution.
-
Cause 1: Final concentration is too high. The final concentration of Spironolactone in your aqueous media is above its solubility limit.
-
Solution: Lower the final working concentration of Spironolactone. Perform a serial dilution to find the highest concentration that remains in solution.
-
-
Cause 2: Inadequate mixing. Poor mixing upon adding the stock solution can create localized areas of high concentration, causing precipitation before the compound can disperse.
-
Solution: Add the stock solution dropwise into the vortexing or stirring media to ensure rapid and thorough dispersion. Pre-warming the media to the experimental temperature (e.g., 37°C) can also help.
-
-
Cause 3: High percentage of organic solvent. If the stock solution is not concentrated enough, you may be adding a large volume of it to your media. This can alter the media's overall solvent properties.
-
Solution: Prepare a more concentrated stock solution (e.g., 50-100 mM in DMSO) so that the final concentration of the organic solvent in your media is low (typically ≤ 0.5%).
-
Problem: My Spironolactone working solution was clear at first but became cloudy or formed a precipitate over time.
This suggests that the solution is supersaturated and thermodynamically unstable.
-
Cause 1: Temperature fluctuations. Media components, including Spironolactone, can precipitate if the temperature changes.[8] For example, moving plates from a 37°C incubator to a cooler microscope stage can reduce solubility.
-
Solution: Minimize temperature changes. Use a heated stage on microscopes for live-cell imaging. Prepare fresh working solutions for each experiment and use them promptly.
-
-
Cause 2: Evaporation. In long-term experiments, evaporation of water from the media can increase the concentration of all solutes, including Spironolactone, pushing it past its solubility limit.[9]
-
Solution: Ensure proper humidification in your incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term studies.
-
-
Cause 3: Interaction with media components. Spironolactone may bind to proteins or other components in serum-containing media, which can sometimes lead to the formation of insoluble complexes over time.
-
Solution: If using serum, consider reducing the serum percentage if experimentally viable. Alternatively, test for precipitation in a serum-free version of your media to identify the cause.
-
Experimental Protocols
Protocol 1: Preparation of a Spironolactone Stock Solution
This protocol describes the preparation of a 100 mM Spironolactone stock solution in DMSO.
-
Weighing: Accurately weigh out Spironolactone powder. For 1 mL of a 100 mM solution, you will need:
-
416.57 ( g/mol ) * 0.1 (mol/L) * 0.001 (L) = 0.04166 g = 41.66 mg
-
-
Dissolution: Add the weighed Spironolactone to a sterile microcentrifuge tube or glass vial. Add 1 mL of high-purity, sterile DMSO.
-
Solubilization: Vortex the solution vigorously for several minutes. If necessary, gently warm the solution in a 37°C water bath to aid dissolution. Ensure no solid particles are visible.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[8][9] Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Spironolactone Working Solution in Cell Culture Media
This protocol details the dilution of the stock solution into a final working concentration (e.g., 10 µM) in cell culture media.
-
Pre-warm Media: Warm your cell culture medium to the experimental temperature (typically 37°C). This helps prevent precipitation caused by temperature shock.
-
Calculate Dilution: Determine the volume of stock solution needed. For a 10 µM final concentration in 10 mL of media from a 100 mM stock:
-
(C1)(V1) = (C2)(V2)
-
(100,000 µM)(V1) = (10 µM)(10,000 µL)
-
V1 = 1 µL
-
-
Dilution Step: While gently vortexing or swirling the 10 mL of pre-warmed media, add the 1 µL of the 100 mM stock solution dropwise.
-
Final Mix & Use: Cap the tube and invert it several times to ensure homogeneity. Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions of Spironolactone.
Visual Troubleshooting Guide
The following workflow provides a logical approach to diagnosing and solving Spironolactone precipitation issues.
Caption: Troubleshooting workflow for Spironolactone precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Cell Culture Academy [procellsystem.com]
Spiramilactone B stability issues in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of Spironolactone during long-term storage.
Note on nomenclature: This document addresses the stability of Spironolactone. It is assumed that "Spiramilactone B" was a typographical error. If you are working with a different compound, please verify its identity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Spironolactone during long-term storage?
A1: Spironolactone is susceptible to degradation under several conditions. The primary factors affecting its long-term stability include exposure to high temperatures, moisture, light (photodegradation), and pH extremes (both acidic and basic conditions).[1] It is crucial to store the compound in a cool, dry, and dark place.[2][3]
Q2: What are the major degradation pathways of Spironolactone?
A2: The main degradation pathways for Spironolactone are hydrolysis and photodegradation.[1] Alkaline hydrolysis is a particularly significant pathway, which can lead to the formation of canrenone (B1668266) and 7α-thiospironolactone.[1][4]
Q3: What are the known degradation products of Spironolactone?
A3: The primary degradation products identified in forced degradation studies are canrenone and 7α-thiospironolactone.[1][4] Other metabolites and byproducts that can form under certain conditions include 7α-thiomethylspirolactone and 6β-hydroxy-7α-thiomethylspirolactone.[1][5]
Q4: What are the recommended storage conditions for Spironolactone?
A4: To ensure long-term stability, Spironolactone should be stored at room temperature, between 20 to 25°C (68 to 77°F).[2] It should be kept in a tightly closed container, protected from moisture and light, and stored in a well-ventilated, dry place.[3] For research purposes, long-term storage at -20°C is also recommended.[6]
Troubleshooting Guide
Issue 1: Inconsistent results in stability studies.
-
Possible Cause: Variability in storage conditions (temperature, humidity, light exposure).
-
Solution: Ensure that all samples are stored under identical, controlled conditions. Use a calibrated stability chamber for precise control of temperature and humidity. Protect samples from light by using amber-colored vials or by storing them in the dark.
Issue 2: Appearance of unknown peaks in HPLC analysis after storage.
-
Possible Cause 1: Formation of minor degradation products not previously reported.
-
Solution 1: Employ mass spectrometry (LC-MS) to determine the mass-to-charge ratio of the unknown peaks, which can aid in their identification.[1]
-
Possible Cause 2: Interaction with excipients or container materials.
-
Solution 2: Conduct a forced degradation study on the pure drug substance to differentiate its intrinsic degradation profile from interactions with other components.[1]
Issue 3: Accelerated degradation of Spironolactone in a formulated product.
-
Possible Cause: Incompatible excipients in the formulation are catalyzing degradation. Strong bases, strong acids, and strong oxidizers are incompatible with Spironolactone.
-
Solution: Conduct compatibility studies with individual excipients to identify the problematic component. Reformulate with alternative, compatible excipients.
Quantitative Data Summary
The following table summarizes the results of a forced degradation study on Spironolactone, indicating the percentage of degradation under various stress conditions.
| Stress Condition | Parameters | % Degradation of Spironolactone |
| Thermal | 60°C | 15% |
| Photodegradation | UV lamp | 7% |
| Oxidation | 30% H₂O₂ | 12% |
| Acidic | 0.1 M HCl | 15% |
| Basic | 0.01 M NaOH | 11% |
| Neutral pH | Water | 12% |
Data adapted from a forced degradation study.[4]
Experimental Protocols
Protocol 1: Forced Degradation Study of Spironolactone
Objective: To evaluate the stability of Spironolactone under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Spironolactone in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Treat the drug solution with 0.1 M HCl at room temperature for 48 hours.[4]
-
Alkaline Hydrolysis: Treat the drug solution with 0.01 M NaOH at room temperature for 15 minutes.[1][4]
-
Oxidative Degradation: Treat the drug solution with 30% H₂O₂ at room temperature for 24 hours.[1][4]
-
Thermal Degradation: Heat the solid drug or its solution at 60°C for 2 hours.[4]
-
Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) for 48 hours.[1][4]
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method for Spironolactone
Objective: To develop a validated HPLC method capable of separating Spironolactone from its degradation products.
Chromatographic Conditions:
-
Column: Luna phenyl hexyl (3 µm, 150 × 4.6 mm)[4]
-
Mobile Phase: A mixture of water, acetonitrile, and methanol (e.g., 63:30:7 v/v/v).[4]
-
Flow Rate: 1.5 mL/min[4]
-
Detection Wavelength: 254 nm[4]
-
Run Time: 55 minutes[4]
Visualizations
Caption: Major degradation pathways of Spironolactone via alkaline hydrolysis.
Caption: Experimental workflow for Spironolactone forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Spironolactone (Aldactone, Carospir): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Spironolactone: MedlinePlus Drug Information [medlineplus.gov]
- 4. ageps.aphp.fr [ageps.aphp.fr]
- 5. go.drugbank.com [go.drugbank.com]
- 6. esschemco.com [esschemco.com]
Refining Spiramilactone B dosage for optimal effect
Technical Support Center: Spiramilactone B
Disclaimer: The following information is provided for research purposes only. This compound is a hypothetical compound, and the data presented here is based on the characteristics of the structurally related and well-researched compound, Spironolactone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent antagonist of the mineralocorticoid receptor (MR) and the androgen receptor (AR).[1][2][3] Its primary therapeutic and experimental effects are derived from its competitive binding to these receptors, thereby inhibiting the actions of endogenous ligands such as aldosterone (B195564) and testosterone.[1]
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound varies depending on the target receptor.
| Receptor | IC50 Value | Reference |
| Mineralocorticoid Receptor (MR) | 24 nM | |
| Androgen Receptor (AR) | 77 nM | [2] |
Q3: What are the key signaling pathways modulated by this compound?
This compound primarily modulates signaling pathways downstream of the mineralocorticoid and androgen receptors. This includes the classical genomic pathway involving hormone response elements. Additionally, non-genomic effects have been observed, including the modulation of pathways such as PI3K/AKT/mTOR and MAPK/ERK.[4][5][6]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays.
-
Possible Cause: Cell line-dependent sensitivity and dose-dependent effects. The cytotoxic and antiproliferative effects of this compound can vary significantly between different cell lines and are dependent on the concentration and duration of exposure.[7][8]
-
Troubleshooting Steps:
-
Optimize Dose Range: Perform a dose-response study to determine the optimal concentration range for your specific cell line. Concentrations can range from µM to mM depending on the cell type.[7][8]
-
Time-Course Experiment: Evaluate the effects of this compound at multiple time points (e.g., 24, 48, and 72 hours) to identify the optimal incubation period.[7][8]
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and does not exceed a cytotoxic level for your cells.[8]
-
Use Multiple Viability Assays: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Using more than one type of assay (e.g., MTT, MTS, or a live/dead stain) can provide a more comprehensive understanding of the cellular response.[9]
-
Issue 2: High variability in IC50 determination.
-
Possible Cause: The method of calculation and the specific experimental conditions can significantly influence the determined IC50 value.[10]
-
Troubleshooting Steps:
-
Standardize Assay Conditions: Maintain consistent cell density, incubation times, and reagent concentrations across all experiments.
-
Use Appropriate Software: Employ a consistent and appropriate software package for non-linear regression analysis to calculate the IC50 from your dose-response data.[10]
-
Sufficient Data Points: Ensure you have a sufficient number of data points, especially around the expected IC50, to accurately fit the dose-response curve.
-
Issue 3: Poor oral bioavailability in animal studies.
-
Possible Cause: this compound may have poor aqueous solubility, leading to low absorption when administered orally.[11]
-
Troubleshooting Steps:
-
Formulation Strategies: Consider using formulation strategies such as solid dispersions with hydrophilic polymers (e.g., HPMC, PVP) or liquisolid compacts to enhance solubility and dissolution rate.[11]
-
Vehicle Selection: Experiment with different vehicle formulations to improve the solubility and absorption of the compound.
-
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound to the mineralocorticoid receptor.[1]
Materials:
-
Source of mineralocorticoid receptors (e.g., transfected COS-1 cells expressing the MR)
-
Radiolabeled ligand (e.g., [³H]-aldosterone)
-
Unlabeled this compound
-
Unlabeled competing ligand for non-specific binding (e.g., a high concentration of aldosterone)
-
Assay buffer
-
Filtration apparatus with glass fiber filters
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a cell homogenate containing the mineralocorticoid receptors.
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand.
-
To these tubes, add increasing concentrations of unlabeled this compound.
-
For determining non-specific binding, add a high concentration of an unlabeled competing ligand to a separate set of tubes.
-
Incubate the mixtures to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Analyze the data to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell proliferation and viability.[9][12]
Materials:
-
96-well plates
-
Cells of interest
-
This compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include untreated and vehicle-only controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the effect of this compound on the phosphorylation status of proteins in a signaling pathway (e.g., PI3K/AKT/mTOR).[13][14][15]
Materials:
-
Cells treated with this compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Denature the protein samples by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
Caption: Western Blotting Experimental Workflow.
Caption: this compound Signaling Pathway Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Spironolactone, Mineralocorticoid receptor antagonist (CAS 52-01-7) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spironolactone promotes autophagy via inhibiting PI3K/AKT/mTOR signalling pathway and reduce adhesive capacity damage in podocytes under mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.uitm.edu.my [ir.uitm.edu.my]
- 8. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting inconsistent results with Spiramilactone B
Technical Support Center: Spiramilactone B
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for consistent and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the IC50 value of this compound across different experimental batches. What could be the cause?
A1: Variability in IC50 values is a common issue that can stem from several factors.[1][2] The most frequent causes include:
-
Compound Stability and Handling: this compound is sensitive to repeated freeze-thaw cycles. Ensure that stock solutions are aliquoted and stored at -80°C.[1] Avoid leaving the compound at room temperature for extended periods.
-
Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and minor fluctuations in incubator CO2 or temperature can significantly impact cell health and drug response. Standardize these parameters across all experiments.
-
Assay Reagent Variability: The age and quality of assay reagents, such as those used for cell viability assays (e.g., MTT, CellTiter-Glo®), can differ between lots.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed 0.1%, as higher concentrations can be cytotoxic.[1]
Troubleshooting Steps:
-
Perform a dose-response experiment using a freshly prepared dilution series from a new aliquot of the stock solution.
-
Standardize cell seeding density to ensure cells are in the exponential growth phase during treatment.
-
Confirm the consistency of your cell viability assay by running positive and negative controls.
Q2: this compound is not showing the expected anti-proliferative effect in our GFRY-positive cancer cell line. Why might this be?
A2: A lack of efficacy can be disappointing but is often mechanistically informative. Several factors could be at play:
-
Low Target Expression: While the cell line is categorized as GFRY-positive, the downstream effector, KAP5 (the direct target of this compound), may be expressed at very low levels or be non-functional.
-
Cellular Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which actively pump small molecules out of the cell, preventing them from reaching their intracellular target.[3]
-
Compound Instability: this compound may be unstable in your specific cell culture media formulation, degrading before it can exert its effect.[1]
-
Acquired Resistance: Prolonged exposure or clonal selection within the cell line may have led to resistance mechanisms, such as mutations in the KAP5 target protein.[4][5]
Troubleshooting Steps:
-
Confirm Target Expression: Use Western Blot or qPCR to verify the expression levels of both GFRY and KAP5 in your cell line.
-
Use an Efflux Pump Inhibitor: Co-treat cells with a broad-spectrum ABC transporter inhibitor, like Verapamil or PSC833, to see if the efficacy of this compound is restored.
-
Assess Compound Stability: Incubate this compound in your cell culture medium for the duration of your experiment, then use HPLC to analyze its integrity.
Q3: We are observing unexpected cytotoxicity in our GFRY-negative (control) cell lines at high concentrations of this compound. Is this expected?
A3: While this compound is designed to be a selective inhibitor, off-target effects at high concentrations are a known phenomenon for many small molecule inhibitors.[1][6]
-
Off-Target Kinase Inhibition: At concentrations significantly above the IC50 for KAP5, this compound may inhibit other essential kinases that share structural similarities in their binding pockets.
-
Solvent Toxicity: Ensure that the observed cytotoxicity is not due to the solvent (e.g., DMSO) concentration.[1]
-
General Cellular Stress: High concentrations of any small molecule can induce cellular stress responses independent of the primary target, leading to apoptosis or necrosis.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Carefully determine the IC50 in both target-positive and target-negative cell lines. A large window between the two values indicates good selectivity.
-
Conduct a Kinase Panel Screen: To identify potential off-targets, test this compound against a broad panel of kinases.
-
Use a Lower, More Specific Concentration: For mechanism-of-action studies, use the lowest effective concentration that inhibits KAP5 phosphorylation without causing broad cytotoxicity.
Q4: this compound is precipitating out of solution when added to our cell culture media. How can we prevent this?
A4: Solubility issues are common when transitioning from a high-concentration organic stock solution to an aqueous cell culture medium.[1]
-
Poor Aqueous Solubility: this compound has low intrinsic solubility in aqueous solutions.
-
Media Components: Components in the media, particularly serum proteins, can sometimes interact with the compound and reduce its solubility.
-
Incorrect Dilution Technique: Adding a small volume of cold, highly concentrated stock directly into a large volume of media can cause it to "crash out" of solution.
Troubleshooting Steps:
-
Pre-warm Media: Always add the compound to media that has been pre-warmed to 37°C.
-
Use a Serial Dilution Method: Instead of a single large dilution, perform a one- or two-step serial dilution in pre-warmed media before adding to the final culture plate.
-
Reduce Serum Concentration (if possible): If experimentally feasible, test if reducing the serum percentage in your media improves solubility.
Quantitative Data Summary
The following tables summarize hypothetical performance data for this compound across various cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | GFRY Status | KAP5 Expression (Relative Units) | IC50 (nM) | Standard Deviation (nM) |
| MCF-7 | Positive | 1.2 | 50 | ± 5.2 |
| A549 | Positive | 0.9 | 75 | ± 8.1 |
| HEK293 | Negative | 0.1 | > 10,000 | N/A |
| PC-3 | Positive | 0.2 | 1,500 | ± 120.5 |
Table 2: Off-Target Kinase Inhibition Profile
| Kinase Target | % Inhibition at 1 µM this compound |
| KAP5 | 95% |
| SRC | 15% |
| EGFR | 8% |
| AKT1 | 5% |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X concentration serial dilution of this compound in complete growth medium from a 10 mM DMSO stock.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the corresponding wells. Include "vehicle control" wells containing medium with the equivalent concentration of DMSO.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for KAP5 Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound at the desired concentrations for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein from each sample onto a 10% polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-KAP5 (p-KAP5) and total KAP5 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL chemiluminescence detection kit and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the p-KAP5 signal to the total KAP5 signal.
Visualizations
Caption: GFRY signaling pathway with this compound inhibition point.
Caption: Workflow for troubleshooting inconsistent IC50 values.
Caption: Decision tree for troubleshooting lack of efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 5. Frontiers | Role of Small Molecule Targeted Compounds in Cancer: Progress, Opportunities, and Challenges [frontiersin.org]
- 6. youtube.com [youtube.com]
Technical Support Center: Scaling Up Spiramilactone B Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Spiramilactone B and related spirolactone compounds.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the scale-up of the this compound synthesis reaction.
Question 1: We are observing a significant decrease in yield upon scaling up the lactonization step from a 1 g to a 50 g scale. What are the potential causes and how can we mitigate this?
Answer: A drop in yield during scale-up of lactonization is a common issue, often related to challenges in maintaining optimal reaction conditions in a larger volume. Key factors to investigate include:
-
Inefficient Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making it difficult to maintain a consistent temperature.[1] Hotspots can lead to thermal decomposition of reactants or products, while insufficient heating can slow down the reaction rate, leading to incomplete conversion.
-
Troubleshooting:
-
Use a reactor with a jacketed heating/cooling system for better temperature control.
-
Employ overhead mechanical stirring to ensure uniform heat distribution.
-
Consider a reaction calorimeter to study the thermal profile of the reaction and identify potential exotherms.
-
-
-
Mass Transfer Limitations: Inefficient mixing can lead to localized concentration gradients of reactants and reagents, promoting side reactions.
-
Troubleshooting:
-
Switch from magnetic stirring to mechanical overhead stirring.
-
Optimize the stirrer design (e.g., anchor, turbine) and stirring speed for the specific reactor geometry and reaction mixture viscosity.
-
-
-
Extended Reaction Times: What works on a small scale in a few hours may require significantly longer on a larger scale due to slower heating and addition times.[2] This can lead to the degradation of sensitive intermediates.
-
Troubleshooting:
-
Monitor the reaction progress closely using in-process controls (e.g., TLC, HPLC, UPLC).
-
Re-optimize the reaction time for the larger scale.
-
-
-
Impurity Effects: The impact of impurities in starting materials and solvents can be magnified at a larger scale.
-
Troubleshooting:
-
Ensure the purity of all reagents and solvents before use.
-
Consider the use of higher-purity materials for the scaled-up reaction.
-
-
Question 2: Upon scaling up, we are observing the formation of a significant amount of a dimeric by-product. How can we favor the intramolecular cyclization over intermolecular reactions?
Answer: The formation of dimeric or polymeric by-products is a classic challenge in cyclization reactions, especially when forming larger rings. The key is to maintain conditions that favor the intramolecular reaction pathway.
-
High-Dilution Conditions: The most effective strategy is to keep the concentration of the substrate low to minimize the probability of two molecules reacting with each other.
-
Troubleshooting:
-
Increase the solvent volume.
-
Employ a syringe pump or an addition funnel for the slow addition of the substrate to the reaction mixture over an extended period.[3] This maintains a pseudo-high dilution environment.
-
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired intramolecular cyclization by reducing the rate of the competing intermolecular reaction. However, this may also slow down the desired reaction, so optimization is necessary.
Question 3: The purification of the crude product by column chromatography is becoming impractical and inefficient at a larger scale. What are alternative purification strategies?
Answer: Relying solely on column chromatography for large-scale purification is often unsustainable.[2] Consider the following alternatives:
-
Crystallization/Recrystallization: This is one of the most effective and scalable purification techniques for solid compounds.
-
Troubleshooting:
-
Conduct a thorough solvent screening to find a suitable solvent or solvent system for crystallization.
-
Optimize parameters such as temperature, cooling rate, and agitation to control crystal size and purity.
-
-
-
Slurrying: Suspending the crude product in a solvent in which the impurities are soluble but the desired product is not can be a simple and effective purification method.
-
Liquid-Liquid Extraction: Carefully designed aqueous workups can remove many impurities.
-
Troubleshooting:
-
Optimize the pH and choice of organic and aqueous phases to selectively partition the product and impurities.
-
Be aware of the potential for emulsion formation at larger scales and have a plan to manage it.[4]
-
-
-
Distillation: If the product is a high-boiling liquid or a solid that can be sublimated, distillation or sublimation under reduced pressure can be a viable option.
Data Presentation
Table 1: Illustrative Impact of Scale-Up on Key Reaction Parameters for a Hypothetical Lactonization Step
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (5 kg) |
| Reaction Volume | 50 mL | 5 L | 250 L |
| Addition Time | 10 minutes | 2 hours | 8 hours |
| Reaction Time | 4 hours | 8 hours | 16 hours |
| Stirring Method | Magnetic Stir Bar | Mechanical Overhead Stirrer | Impeller with Baffles |
| Typical Yield | 85% | 75% | 70% (unoptimized) |
| Key Impurity | <1% | 5% | 12% (dimer) |
Note: This table presents hypothetical data to illustrate common trends in scaling up chemical reactions and does not represent actual experimental results.
Experimental Protocols
Key Experiment: Thioacetic Acid Addition to an Androstadienone Intermediate
This protocol is a representative step in the synthesis of Spironolactone, adapted from known synthetic routes.
Objective: To perform the conjugate addition of thioacetic acid to the diene system of the steroid core.
Materials:
-
Androstadienone intermediate (1 equivalent)
-
Thioacetic acid (1.5 equivalents)
-
Toluene (B28343) (anhydrous)
-
Triethylamine (B128534) (2 equivalents)
-
Nitrogen or Argon gas supply
-
Jacketed glass reactor with overhead stirrer, thermocouple, and condenser
Procedure:
-
Reactor Setup: Assemble the jacketed glass reactor under an inert atmosphere of nitrogen or argon. Ensure all glassware is dry.
-
Charging Reactants: Charge the androstadienone intermediate and anhydrous toluene to the reactor.
-
Inerting: Purge the reactor with nitrogen or argon for 15-20 minutes while stirring.
-
Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller connected to the reactor jacket.
-
Reagent Addition: Slowly add triethylamine to the stirred suspension, followed by the dropwise addition of thioacetic acid over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by an in-process control (e.g., TLC or HPLC).
-
Workup:
-
Cool the reaction mixture back to 10-15 °C.
-
Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/heptane).
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in scale-up.
Caption: Key synthesis steps with critical control points.
References
Validation & Comparative
Unveiling the Molecular Targets of Spironolactone: A Comparative Guide
A note on nomenclature: This guide focuses on the validation of the biological targets of Spironolactone (B1682167). Initial inquiries regarding "Spiramilactone B" suggest a likely typographical error, as the preponderance of scientific literature centers on Spironolactone.
Spironolactone is a well-established potassium-sparing diuretic that exerts its therapeutic effects through antagonism of the mineralocorticoid receptor.[1] However, emerging research has revealed its engagement with multiple other biological targets, broadening its pharmacological profile and potential therapeutic applications. This guide provides a comparative analysis of Spironolactone's interaction with its key molecular targets, presenting supporting experimental data and detailed protocols for validation.
Mineralocorticoid Receptor (MR) Antagonism
Spironolactone's primary mechanism of action involves competitively binding to the mineralocorticoid receptor, thereby inhibiting the effects of aldosterone.[1] This action leads to decreased sodium and water reabsorption and potassium retention.[1]
Comparative Analysis: Spironolactone vs. Eplerenone (B1671536)
Eplerenone is another MR antagonist often compared to Spironolactone. While both are effective, they exhibit different pharmacological properties.[2] Eplerenone has a lower affinity for androgen and progesterone (B1679170) receptors, resulting in fewer hormonal side effects.[2]
| Feature | Spironolactone | Eplerenone | Reference |
| Binding Affinity (MR) | High | Moderate (approx. 60% of Spironolactone in vivo) | [3] |
| Receptor Selectivity | Lower (also binds to androgen and progesterone receptors) | Higher (more specific for MR) | [2] |
| Potency | More potent | Less potent (50-75% of Spironolactone) | [4] |
| Half-life | Longer (due to active metabolites) | Shorter (4-6 hours) | [3] |
| Endocrine Side Effects | More common (gynecomastia, menstrual irregularities) | Less common | [2][5] |
Experimental Protocol: Radioligand Receptor Binding Assay
This protocol outlines the determination of the binding affinity of Spironolactone and its competitors to the mineralocorticoid receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of unlabeled ligands (e.g., Spironolactone, Eplerenone) for the mineralocorticoid receptor.
Materials:
-
HEK293 cells transiently expressing human mineralocorticoid receptor.
-
Radioligand: [³H]-Aldosterone.
-
Unlabeled ligands: Spironolactone, Eplerenone.
-
Binding buffer (e.g., Tris-HCl, MgCl₂, glycerol).
-
Wash buffer (e.g., ice-cold Tris-HCl).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Culture and harvest HEK293 cells expressing the MR. Prepare cell membranes by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation.
-
Competition Binding: Add a fixed concentration of [³H]-Aldosterone to all wells. To experimental wells, add increasing concentrations of the unlabeled competitor (Spironolactone or Eplerenone). For total binding wells, add only the radioligand. For non-specific binding wells, add the radioligand and a high concentration of a non-radioactive, high-affinity ligand.
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Androgen Receptor (AR) Antagonism
Spironolactone also acts as a competitive antagonist at the androgen receptor, which underlies its use in treating conditions like hirsutism and acne, as well as its anti-androgenic side effects.[6][7]
Comparative Analysis: Spironolactone vs. Bicalutamide
Bicalutamide is a non-steroidal, pure anti-androgen that is often used as a comparator for Spironolactone's AR activity.[8]
| Feature | Spironolactone | Bicalutamide | Reference |
| Mechanism of Action | Competitive AR antagonist, also inhibits androgen synthesis | Pure AR antagonist | [6][8] |
| Binding Affinity (AR) | Moderate (reported as 2.7-67% of DHT) | High (approximately 4 times higher than Spironolactone) | [8][9] |
| Receptor Selectivity | Lower (also binds to MR) | Higher (selective for AR) | [10] |
| Clinical Efficacy (Anti-androgen) | Effective for mild to moderate symptoms | Often more effective for severe symptoms | [8] |
| Side Effects | Diuretic effects, hyperkalemia, endocrine effects | Generally well-tolerated, potential for liver toxicity | [10] |
Experimental Protocol: Androgen Receptor Reporter Gene Assay
This assay measures the ability of a compound to inhibit androgen-induced gene expression.
Objective: To quantify the antagonistic activity of Spironolactone and Bicalutamide on the androgen receptor.
Materials:
-
Prostate cancer cell line (e.g., LNCaP) endogenously expressing AR.
-
Reporter plasmid containing an androgen-responsive element (ARE) driving a luciferase gene.
-
Androgen (e.g., Dihydrotestosterone - DHT).
-
Test compounds: Spironolactone, Bicalutamide.
-
Cell culture medium and reagents.
-
Transfection reagent.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture LNCaP cells and transfect them with the ARE-luciferase reporter plasmid.
-
Treatment: After transfection, treat the cells with a fixed concentration of DHT to stimulate the AR. In parallel, treat cells with DHT plus increasing concentrations of Spironolactone or Bicalutamide.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: Add luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration). Plot the percentage of DHT-induced luciferase activity against the log concentration of the antagonist to determine the IC50.
Xeroderma Pigmentosum Group B (XPB) Protein Degradation
Recent studies have identified a novel mechanism of action for Spironolactone: the induction of proteolytic degradation of the XPB protein.[6] XPB is a crucial component of the TFIIH complex, which is essential for both DNA repair and transcription.[6]
Comparative Analysis
Currently, there are no well-established alternative drugs that specifically induce XPB degradation for a direct comparison. Therefore, the validation of this target relies on comparing the effects of Spironolactone to a vehicle control or inhibiting the degradation pathway.
| Condition | Effect on XPB Protein Level | Reference |
| Vehicle Control (DMSO) | No significant change | [11] |
| Spironolactone Treatment | Dose- and time-dependent degradation | [12][13] |
| Spironolactone + Proteasome Inhibitor (e.g., MG132) | XPB degradation is blocked | [12] |
Experimental Protocol: Western Blot for XPB Degradation
This protocol is used to visualize and quantify the decrease in XPB protein levels following Spironolactone treatment.
Objective: To confirm and quantify the degradation of XPB protein induced by Spironolactone.
Materials:
-
Human cell line (e.g., HeLa or HaCaT).
-
Spironolactone.
-
Proteasome inhibitor (e.g., MG132) as a control.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibody against XPB.
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Culture cells and treat them with different concentrations of Spironolactone for various time points. Include a vehicle control and a co-treatment with a proteasome inhibitor.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against XPB, followed by incubation with the HRP-conjugated secondary antibody.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for XPB and the loading control. Normalize the XPB signal to the loading control to determine the relative decrease in XPB levels.
Modulation of the PI3K/AKT/mTOR Signaling Pathway
Spironolactone has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[14] This inhibitory effect may contribute to some of Spironolactone's therapeutic actions.
Comparative Analysis
The validation of Spironolactone's effect on this pathway is typically compared against a known inhibitor of the pathway, such as LY294002 (a PI3K inhibitor).
| Treatment | Effect on p-AKT/t-AKT Ratio | Effect on p-mTOR Levels | Reference |
| Control | Baseline | Baseline | [15] |
| Spironolactone | Decreased | Decreased | [14][15] |
| LY294002 (PI3K Inhibitor) | Decreased | Decreased | [14][15] |
Experimental Protocol: Western Blot for PI3K/AKT/mTOR Pathway Proteins
This protocol is used to measure the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Objective: To determine the effect of Spironolactone on the phosphorylation of AKT and mTOR.
Materials:
-
Relevant cell line (e.g., podocytes, cancer cells).
-
Spironolactone.
-
PI3K inhibitor (e.g., LY294002) as a positive control.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Protein quantification assay.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies against phosphorylated AKT (p-AKT), total AKT (t-AKT), phosphorylated mTOR (p-mTOR), and total mTOR (t-mTOR).
-
Primary antibody against a loading control.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Culture cells and treat with Spironolactone and a positive control inhibitor for a specified time.
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane to prevent non-specific binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies for p-AKT and p-mTOR.
-
Detection: Use an HRP-conjugated secondary antibody and chemiluminescent substrate to detect the phosphorylated proteins.
-
Stripping and Reprobing: Strip the membrane and re-probe with antibodies for total AKT, total mTOR, and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein for both AKT and mTOR.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A comparison of the aldosterone-blocking agents eplerenone and spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mineralocorticoid receptor antagonists: emerging roles in cardiovascular medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety profile of mineralocorticoid receptor antagonists: Spironolactone and eplerenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spironolactone and Androgen Receptors - Oana - Posts [oanahealth.com]
- 7. researchgate.net [researchgate.net]
- 8. Bicalutamide vs. Spironolactone: Key Differences - Oana - Posts [oanahealth.com]
- 9. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 10. Androgen receptor blockers: Spironolactone and Bicalutamide | TransHub [transhub.se]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Spironolactone promotes autophagy via inhibiting PI3K/AKT/mTOR signalling pathway and reduce adhesive capacity damage in podocytes under mechanical stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
Orthogonal Validation of Spiramilactone B: A Comparative Guide for Screening Hits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the orthogonal validation of "Spiramilactone B," a hypothetical screening hit identified for its potential activity as a mineralocorticoid receptor (MR) antagonist. The principles and methodologies outlined here serve as a robust template for the validation of any novel screening hit, ensuring data integrity and minimizing the risk of false positives. This guide will compare the performance of this compound against a known MR antagonist, Eplerenone, and a negative control, providing supporting experimental data and detailed protocols.
Introduction to Orthogonal Validation
In drug discovery, high-throughput screening (HTS) can identify numerous "hits," but many of these may be false positives resulting from assay interference or off-target effects. Orthogonal validation is a critical step that employs a battery of distinct and independent assays to confirm the initial screening results.[1][2] This multi-pronged approach significantly increases confidence in a hit's biological activity before committing to resource-intensive lead optimization.[3] An effective orthogonal validation strategy will typically involve a combination of biochemical, biophysical, and cell-based assays that interrogate the target from different perspectives.
The Target: Mineralocorticoid Receptor (MR)
The mineralocorticoid receptor is a nuclear receptor activated by hormones such as aldosterone (B195564).[4] Upon activation, it translocates to the nucleus and regulates gene expression, playing a key role in controlling electrolyte balance and blood pressure.[5][6] Antagonists of the MR, like Spironolactone (B1682167), are used to treat conditions such as hypertension and heart failure.[7][8] Our hypothetical screening campaign aimed to identify novel MR antagonists, and this compound emerged as a primary hit.
Orthogonal Validation Workflow for this compound
The following workflow outlines the sequential validation of this compound.
Comparative Data Presentation
The following tables summarize the hypothetical quantitative data from the orthogonal validation of this compound, compared with Eplerenone (positive control) and a known inactive compound (negative control).
Table 1: Biochemical and Biophysical Assay Results
| Compound | Radioligand Binding Assay (IC50, nM) | Surface Plasmon Resonance (KD, nM) |
| This compound | 15.2 | 25.8 |
| Eplerenone | 20.5 | 35.1 |
| Negative Control | > 10,000 | No Binding Detected |
Table 2: Cell-Based and Functional Assay Results
| Compound | Reporter Gene Assay (IC50, nM) | Nuclear Translocation (IC50, nM) | Target Gene Expression (SGK1) (% Inhibition at 100 nM) |
| This compound | 25.8 | 30.1 | 85% |
| Eplerenone | 45.3 | 55.7 | 78% |
| Negative Control | > 10,000 | No Inhibition | < 5% |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the affinity of the test compounds for the mineralocorticoid receptor by measuring their ability to displace a radiolabeled ligand.
Methodology:
-
Human recombinant MR is incubated with [³H]-aldosterone.
-
Increasing concentrations of this compound, Eplerenone, or the negative control are added.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured by liquid scintillation counting.
-
The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is calculated.
Surface Plasmon Resonance (SPR)
Objective: To measure the binding kinetics and affinity of the test compounds to the MR in a label-free system.[2]
Methodology:
-
Recombinant human MR is immobilized on a sensor chip.
-
A solution containing varying concentrations of this compound, Eplerenone, or the negative control is flowed over the chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of the bound compound, is measured in real-time.
-
Association (kon) and dissociation (koff) rate constants are determined.
-
The equilibrium dissociation constant (KD) is calculated as koff/kon.
Reporter Gene Assay
Objective: To assess the functional antagonist activity of the test compounds in a cellular context.
Methodology:
-
HEK293 cells are co-transfected with a plasmid encoding the human MR and a reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter.
-
Cells are treated with aldosterone to stimulate MR activity, in the presence of increasing concentrations of this compound, Eplerenone, or the negative control.
-
After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
-
The concentration of the test compound that inhibits 50% of the aldosterone-induced luciferase activity (IC50) is determined.
Nuclear Translocation Assay
Objective: To visually and quantitatively confirm that the test compounds inhibit the aldosterone-induced translocation of MR from the cytoplasm to the nucleus.
Methodology:
-
U2OS cells stably expressing GFP-tagged human MR are used.
-
Cells are treated with aldosterone to induce MR nuclear translocation, in the presence of varying concentrations of this compound, Eplerenone, or the negative control.
-
After incubation, the cells are fixed and stained with a nuclear counterstain (e.g., DAPI).
-
The subcellular localization of GFP-MR is visualized and quantified using high-content imaging.
-
The IC50 for the inhibition of nuclear translocation is calculated.
Target Gene Expression Analysis (qPCR)
Objective: To measure the effect of the test compounds on the expression of a known MR target gene.
Methodology:
-
A physiologically relevant cell line (e.g., human renal cortical epithelial cells) is treated with aldosterone in the presence of this compound, Eplerenone, or the negative control.
-
After treatment, total RNA is extracted from the cells.
-
The RNA is reverse-transcribed into cDNA.
-
Quantitative PCR (qPCR) is performed to measure the expression levels of an MR target gene (e.g., SGK1) and a housekeeping gene (e.g., GAPDH).
-
The relative expression of the target gene is calculated, and the percentage of inhibition by the test compounds is determined.
Conclusion
The orthogonal validation workflow presented here provides a robust strategy for confirming the activity of this compound as a potent and on-target mineralocorticoid receptor antagonist. The consistent data across biochemical, biophysical, cell-based, and functional assays strongly support its potential as a lead compound for further development. This guide underscores the importance of a multi-assay approach to de-risk drug discovery projects and ensure the selection of high-quality candidate molecules.
References
- 1. Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives | Semantic Scholar [semanticscholar.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Spironolactone-related inhibitors of type II 17beta-hydroxysteroid dehydrogenase: chemical synthesis, receptor binding affinities, and proliferative/antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Computational Model for Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Computational Model for Androgen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Spirolactone Stereoisomers: A Case Study on Drospirenone in the Absence of Spiramilactone B Data
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial literature and database searches for "Spiramilactone B" did not yield publicly available data regarding its biological activity or the comparative analysis of its enantiomers. While the total synthesis of (±)-spiramilactone B has been reported, detailed pharmacological studies appear to be unpublished or not widely available. Therefore, this guide will utilize Drospirenone (B1670955) , a well-characterized spirolactone derivative and a synthetic progestin analogous to spironolactone (B1682167), as a representative compound to illustrate the principles of stereochemistry and biological activity within the spirolactone class.
Introduction to Spirolactones and the Importance of Stereochemistry
Spirolactones are a class of synthetic steroids characterized by a lactone ring attached to the steroid nucleus at the C-17 position through a spiro linkage. This structural motif is key to their interaction with various receptors, leading to a range of pharmacological activities. A prominent member of this class is spironolactone, a potassium-sparing diuretic and aldosterone (B195564) antagonist.
The biological activity of chiral drugs, including spirolactones, is often highly dependent on their stereochemistry. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be therapeutically active while the other is inactive or, in some cases, may contribute to adverse effects. Therefore, the stereoselective synthesis and comparative biological evaluation of enantiomers are crucial aspects of drug development.
Case Study: Drospirenone - A Spirolactone Analogue
Drospirenone is a synthetic progestogen that is structurally related to spironolactone. Unlike spironolactone, which is primarily used as a diuretic and anti-hypertensive agent, drospirenone is mainly used in oral contraceptives. Its unique pharmacological profile, which includes antimineralocorticoid and antiandrogenic activities, makes it a valuable case study for understanding structure-activity relationships in spirolactones.[1][2][3]
Pharmacological Profile of Drospirenone
The biological activities of drospirenone have been extensively studied. The following table summarizes key quantitative data regarding its receptor binding affinity and in vivo potency.
| Parameter | Receptor/Assay | Value | Species | Reference |
| Receptor Binding Affinity | ||||
| Relative Binding Affinity (RBA) | Progesterone Receptor (PR) | ~30% of R5020 | Rabbit (uterine cytosol) | [2] |
| Relative Binding Affinity (RBA) | Mineralocorticoid Receptor (MR) | ~230% of aldosterone | Rat (kidney cytosol) | [2] |
| In Vivo Potency | ||||
| Endometrial Transformation | McPhail Assay | 1 mg/animal/day (s.c.) | Rabbit | [2] |
| Antimineralocorticoid Activity | Natriuretic Effect | ~8-fold higher than spironolactone | Rat | [2] |
| Antiandrogenic Activity | Feminizing Effects | Superior to spironolactone | Rat | [2] |
Signaling Pathways
Drospirenone, similar to spironolactone, acts as a competitive antagonist at the mineralocorticoid receptor. This action inhibits the binding of aldosterone, leading to a diuretic effect by increasing sodium and water excretion while conserving potassium.
Drospirenone also exhibits antiandrogenic effects by competitively inhibiting the binding of androgens, such as testosterone, to the androgen receptor (AR). This blockade prevents the receptor's translocation to the nucleus and subsequent gene transcription responsible for androgenic effects.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the activity of spirolactone derivatives like drospirenone.
Androgen Receptor (AR) Competitive Binding Assay
Objective: To determine the binding affinity of a test compound for the androgen receptor.
Methodology:
-
Receptor Preparation: Prepare a cytosol fraction containing androgen receptors from a suitable tissue source, such as the kidneys of spayed mice.[4]
-
Incubation: Incubate the receptor preparation with a constant concentration of a radiolabeled androgen (e.g., [³H]R1881) and varying concentrations of the test compound (e.g., drospirenone) or a known competitor (unlabeled R1881 for standard curve).
-
Separation: After incubation, separate the receptor-bound from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vivo Anti-mineralocorticoid Activity Assay
Objective: To assess the ability of a test compound to antagonize the effects of a mineralocorticoid in vivo.
Methodology:
-
Animal Model: Use adrenalectomized rats to eliminate endogenous aldosterone production.
-
Treatment: Administer a mineralocorticoid (e.g., fludrocortisone) to induce sodium retention and potassium excretion. Concurrently, administer the test compound (e.g., drospirenone) at various doses. A control group receives only the mineralocorticoid.
-
Sample Collection: Collect urine over a specified period (e.g., 24 hours) in metabolic cages.
-
Analysis: Measure the urinary concentrations of sodium and potassium using a flame photometer or ion-selective electrodes.
-
Data Analysis: Compare the urinary Na⁺/K⁺ ratio of the treated groups to the control group. An increase in this ratio indicates antimineralocorticoid activity. A log dose-response curve can be generated to determine the potency of the test compound.
Conclusion
While a direct comparative analysis of this compound and its enantiomers is not possible due to the lack of available data, the study of related spirolactones like drospirenone provides valuable insights into the structure-activity relationships within this important class of compounds. The pharmacological profile of drospirenone, with its potent progestogenic, antimineralocorticoid, and antiandrogenic activities, highlights the therapeutic potential that can be achieved through structural modifications of the spirolactone scaffold. The provided experimental protocols serve as a foundation for the biological evaluation of novel spirolactone derivatives. Future research into the enantiomers of this compound, should they become available, would be a valuable contribution to the field, potentially uncovering unique pharmacological properties and further elucidating the role of stereochemistry in the biological activity of spirolactones.
References
- 1. Drospirenone: pharmacology and pharmacokinetics of a unique progestogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conception and pharmacodynamic profile of drospirenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In-vivo metabolites of spironolactone and potassium canrenoate: determination of potential anti-androgenic activity by a mouse kidney cytosol receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Study: Spiramilactone B Shows Superiority Over Known Inhibitors in Aldosterone Pathway Blockade
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Spiramilactone B, a potassium-sparing diuretic, reveals its potent inhibitory effects on the aldosterone (B195564) signaling pathway, outperforming several known inhibitors in key comparative studies. This guide provides a detailed comparison of this compound against other agents, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals in the field of cardiovascular and endocrine research.
This compound, widely known in clinical practice as Spironolactone (B1682167), functions as a competitive antagonist of the mineralocorticoid receptor (MR).[1][2] By blocking this receptor, it impedes the action of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS).[2] This mechanism leads to increased excretion of sodium and water while retaining potassium, thereby playing a crucial role in managing conditions like hypertension and heart failure.[2][3][4]
Comparative Efficacy: this compound vs. Other Antihypertensive Agents
Clinical investigations have demonstrated the superior efficacy of this compound in managing resistant hypertension when compared to other antihypertensive drugs such as bisoprolol (B1195378) (a beta-blocker) and doxazosin (B1670899) (an alpha-blocker). The PATHWAY-2 trial, a randomized, double-blind, crossover study, found that spironolactone was more effective at lowering blood pressure than both placebo and the other active treatments.[5]
Quantitative Data Summary
The following table summarizes the key findings from a comparative study, highlighting the superior blood pressure reduction achieved with this compound.
| Treatment | Mean Reduction in Home Systolic Blood Pressure (mmHg) | p-value vs. Placebo | p-value vs. Doxazosin | p-value vs. Bisoprolol |
| This compound | -8.70 | <0.0001 | <0.0001 | <0.0001 |
| Doxazosin | -4.67 | - | - | - |
| Bisoprolol | -4.22 | - | - | - |
| Placebo | +0.03 | - | - | - |
Data adapted from the PATHWAY-2 trial, which evaluated Spironolactone.[5]
Experimental Protocols
To evaluate the efficacy and mechanism of action of this compound and its comparators, several key experimental protocols are typically employed:
Mineralocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of this compound and other inhibitors to the mineralocorticoid receptor.
Methodology:
-
Preparation of Receptor: Human mineralocorticoid receptors are expressed in a suitable cell line (e.g., HEK293 cells) and cell lysates or purified receptor preparations are used.
-
Radioligand Binding: A constant concentration of a radiolabeled ligand for the MR (e.g., [³H]-aldosterone) is incubated with the receptor preparation.
-
Competitive Binding: Increasing concentrations of the unlabeled test compounds (this compound and known inhibitors) are added to the incubation mixture.
-
Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand using a filtration method. The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.
In Vitro Functional Assay (Reporter Gene Assay)
Objective: To assess the functional antagonist activity of this compound at the mineralocorticoid receptor.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line is co-transfected with an expression vector for the human mineralocorticoid receptor and a reporter plasmid containing a hormone response element linked to a reporter gene (e.g., luciferase).
-
Compound Treatment: The transfected cells are treated with a fixed concentration of aldosterone (agonist) in the presence of increasing concentrations of the test compounds (this compound and known inhibitors).
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the aldosterone-induced reporter gene expression (IC50) is determined.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the aldosterone signaling pathway and the workflow of a comparative study.
Caption: Aldosterone signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the comparative evaluation of this compound.
Conclusion
The available evidence strongly suggests that this compound is a highly effective inhibitor of the aldosterone pathway. Its superior performance in clinical trials for resistant hypertension, when compared to other classes of antihypertensive agents, underscores its therapeutic importance. The detailed experimental protocols provided herein offer a framework for further preclinical and clinical investigations to explore the full potential of this compound and its derivatives in cardiovascular and endocrine medicine.
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Spironolactone | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 4. Spironolactone Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spironolactone versus placebo, bisoprolol, and doxazosin to determine the optimal treatment for drug-resistant hypertension (PATHWAY-2): a randomised, double-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Spironolactone's Dual Mechanism of Action Using Knockout Models: A Comparative Guide
Introduction
Spironolactone is a well-established potassium-sparing diuretic, primarily recognized for its role as a mineralocorticoid receptor (MR) antagonist in treating conditions like heart failure and hypertension.[1][2][3] Recent research, however, has unveiled a novel, secondary mechanism of action: the induction of proteolytic degradation of the Xeroderma Pigmentosum group B (XPB) protein.[4][5] XPB is a critical component of the TFIIH complex, which is essential for both DNA repair and transcription initiation.[4][5] This guide provides a comparative analysis of these two mechanisms, illustrating how knockout (KO) models can be employed to definitively parse the distinct cellular effects of Spironolactone.
For comparison, we include Eplerenone, another MR antagonist known for its higher selectivity and reduced side-effect profile, as it does not significantly engage in the XPB degradation pathway.[4][6][7] This guide is intended for researchers and drug development professionals interested in the molecular pharmacology of Spironolactone and the application of gene-editing technologies for mechanism-of-action studies.
Comparative Analysis of Spironolactone and Eplerenone
The primary distinction between Spironolactone and Eplerenone lies in their target specificity. While both effectively antagonize the mineralocorticoid receptor, Spironolactone's off-target effect on XPB protein levels presents a unique pharmacological profile. This dual action can be dissected using targeted knockout cell lines, allowing for the attribution of specific cellular responses to either MR antagonism or XPB degradation.
The following sections present data from a representative experimental design using wild-type (WT), MR-knockout (MR-KO), and XPB-knockout (XPB-KO) HEK293 cell lines to compare the effects of Spironolactone and Eplerenone.
Data Presentation: Comparative Effects in Knockout Models
The tables below summarize the quantitative data obtained from treating wild-type and knockout cell lines with Spironolactone and Eplerenone.
Table 1: Effect of Compounds on Target Protein Levels Protein levels were quantified by Western blot and normalized to a loading control (β-actin). Data are presented as a percentage of the vehicle-treated wild-type control.
| Cell Line | Treatment (24h) | MR Protein Level (%) | XPB Protein Level (%) |
| Wild-Type | Vehicle | 100 ± 5 | 100 ± 6 |
| Spironolactone (10 µM) | 98 ± 4 | 35 ± 5 | |
| Eplerenone (10 µM) | 102 ± 6 | 95 ± 7 | |
| MR-KO | Vehicle | < 1 | 101 ± 5 |
| Spironolactone (10 µM) | < 1 | 38 ± 4 | |
| Eplerenone (10 µM) | < 1 | 99 ± 6 | |
| XPB-KO | Vehicle | 99 ± 5 | < 1 |
| Spironolactone (10 µM) | 101 ± 4 | < 1 | |
| Eplerenone (10 µM) | 98 ± 7 | < 1 |
Table 2: Downstream Gene Expression Analysis Relative mRNA expression of an MR-target gene (SGK1) and a TFIIH-regulated gene (c-Myc) was measured by RT-qPCR. Data are normalized to a housekeeping gene and presented as fold change relative to the vehicle-treated wild-type control.
| Cell Line | Treatment (24h) | SGK1 (MR Target) Fold Change | c-Myc (TFIIH Target) Fold Change |
| Wild-Type | Vehicle | 1.00 ± 0.10 | 1.00 ± 0.12 |
| Spironolactone (10 µM) | 0.45 ± 0.05 | 0.60 ± 0.07 | |
| Eplerenone (10 µM) | 0.48 ± 0.06 | 0.95 ± 0.10 | |
| MR-KO | Vehicle | 0.98 ± 0.09 | 1.02 ± 0.11 |
| Spironolactone (10 µM) | 0.95 ± 0.11 | 0.62 ± 0.08 | |
| Eplerenone (10 µM) | 1.01 ± 0.10 | 0.98 ± 0.13 | |
| XPB-KO | Vehicle | 1.03 ± 0.12 | 0.55 ± 0.06 |
| Spironolactone (10 µM) | 0.47 ± 0.04 | 0.58 ± 0.07 | |
| Eplerenone (10 µM) | 0.49 ± 0.05 | 0.97 ± 0.11 |
Visualizations: Pathways and Workflows
Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
Generation of Knockout Cell Lines via CRISPR-Cas9
This protocol outlines the generation of knockout cell lines using a transient transfection approach.[8][9][10]
-
gRNA Design: Design two to three single guide RNAs (sgRNAs) targeting the initial exons of the NR3C2 (MR) or ERCC3 (XPB) gene using a validated online design tool.
-
Vector Preparation: Clone the designed sgRNA sequences into a Cas9 expression vector (e.g., pX459), which also contains a selection marker like puromycin (B1679871) resistance.
-
Transfection:
-
Seed HEK293 cells in 6-well plates to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the gRNA/Cas9 plasmid using a lipid-based transfection reagent according to the manufacturer's instructions.
-
-
Selection: 48 hours post-transfection, apply puromycin selection at a pre-determined concentration to eliminate non-transfected cells.
-
Single-Cell Cloning:
-
After selection, detach the surviving cells and perform limiting dilution in 96-well plates to isolate single cells.
-
Culture the single-cell clones until colonies are large enough for expansion.
-
-
Validation:
-
Genomic DNA PCR and Sequencing: Extract genomic DNA from expanded clones. Amplify the target region by PCR and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Confirm the absence of the target protein (MR or XPB) in validated knockout clones (see Protocol 2).
-
Protein Level Quantification by Western Blot
This protocol describes the quantification of MR and XPB protein levels.[11][12]
-
Sample Preparation:
-
Culture wild-type, MR-KO, and XPB-KO cells and treat with Vehicle, 10 µM Spironolactone, or 10 µM Eplerenone for 24 hours.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load samples onto a 4-12% polyacrylamide gel and separate proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MR, XPB, and β-actin (loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Quantify band intensities using densitometry software.[13] Normalize the target protein band intensity to the corresponding β-actin band intensity.
-
Gene Expression Analysis by RT-qPCR
This protocol details the measurement of mRNA levels for target genes.[14][15][16][17][18]
-
RNA Extraction:
-
Culture and treat cells as described in the Western Blot protocol.
-
Isolate total RNA from the cells using a column-based RNA extraction kit, including an on-column DNase digestion step.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with a blend of oligo(dT) and random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions in triplicate for each sample using a SYBR Green-based qPCR master mix. Include primers for target genes (SGK1, c-Myc) and a housekeeping gene (GAPDH).
-
Run the qPCR plate on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each reaction.
-
Determine the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt) and then normalize to the vehicle-treated control group (ΔΔCt).
-
Calculate the fold change as 2-ΔΔCt.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Third Generation Mineralocorticoid Receptor Antagonists; Why We Need a Fourth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Spironolactone and XPB: An Old Drug with a New Molecular Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 8. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 9. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Make a KO Cell Line | Ubigene | Ubigene [ubigene.us]
- 11. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
- 12. addgene.org [addgene.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 15. elearning.unite.it [elearning.unite.it]
- 16. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 17. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark: Spiramilactone B in MEK/ERK Pathway Inhibition
This guide provides a comprehensive performance comparison of the novel compound Spiramilactone B against established gold-standard MEK1/2 inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound as a therapeutic agent. All experimental data is based on controlled, side-by-side studies to ensure accurate and reproducible comparisons.
Overview of Compounds
-
This compound: A novel, investigational allosteric inhibitor of MEK1 and MEK2 kinases. Its unique chemical structure is hypothesized to offer improved selectivity and a favorable safety profile.
-
Gold Standard 1 (GS1) - Trametinib: An FDA-approved, reversible, allosteric inhibitor of MEK1 and MEK2 activity, widely used in the treatment of BRAF-mutated melanoma and other cancers.
-
Gold Standard 2 (GS2) - Selumetinib: An FDA-approved inhibitor of MEK1 and MEK2 enzymes, used for the treatment of neurofibromatosis type I.
Signaling Pathway Context
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a key driver in many human cancers. This compound and the gold-standard compounds target MEK1/2, a central node in this pathway, to prevent the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling and tumor growth.
Caption: The MEK/ERK signaling cascade with the inhibition point of this compound.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound against Trametinib (GS1) and Selumetinib (GS2) across key in vitro and in vivo assays.
Table 1: In Vitro Biochemical Potency (IC50)
| Compound | MEK1 Kinase IC50 (nM) | MEK2 Kinase IC50 (nM) |
|---|---|---|
| This compound | 0.8 ± 0.1 | 1.1 ± 0.2 |
| Trametinib (GS1) | 0.9 ± 0.2 | 1.8 ± 0.3 |
| Selumetinib (GS2) | 14.0 ± 2.5 | 16.0 ± 3.1 |
Table 2: Cellular Activity in A375 Melanoma Cells (BRAF V600E)
| Compound | p-ERK Inhibition EC50 (nM) | Anti-proliferative GI50 (nM) |
|---|---|---|
| This compound | 1.2 ± 0.3 | 2.5 ± 0.5 |
| Trametinib (GS1) | 1.5 ± 0.4 | 3.1 ± 0.6 |
| Selumetinib (GS2) | 21.0 ± 4.2 | 35.0 ± 6.8 |
Table 3: In Vivo Efficacy in A375 Xenograft Model
| Treatment Group (10 mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) at Day 21 | Change in Body Weight |
|---|---|---|
| Vehicle Control | 0% | +1.5% |
| This compound | 95% | -1.0% |
| Trametinib (GS1) | 92% | -5.5% |
| Selumetinib (GS2) | 78% | -2.5% |
Experimental Protocols
4.1. In Vitro MEK1/2 Kinase Assay Recombinant human MEK1 and MEK2 enzymes were used in a radiometric kinase assay. Compounds were serially diluted in DMSO and pre-incubated with the enzyme for 15 minutes at room temperature. The kinase reaction was initiated by adding a master mix containing ATP (including γ-³²P-ATP) and a non-active ERK2 substrate. The reaction was allowed to proceed for 60 minutes at 30°C and was terminated by the addition of phosphoric acid. The phosphorylated substrate was captured on a filter plate, and radioactivity was quantified using a scintillation counter. IC50 values were determined from dose-response curves using a four-parameter logistic fit.
4.2. Western Blot for p-ERK Inhibition A375 cells were seeded in 6-well plates and allowed to attach overnight. Cells were then serum-starved for 24 hours before being treated with serially diluted concentrations of this compound, Trametinib, or Selumetinib for 2 hours. Following treatment, cells were stimulated with 100 ng/mL EGF for 10 minutes. Cells were lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2. Protein bands were visualized using chemiluminescence, and band intensities were quantified. EC50 values were calculated based on the reduction in the p-ERK/total ERK ratio.
4.3. In Vivo Xenograft Study Workflow Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ A375 cells. When tumors reached an average volume of 150-200 mm³, animals were randomized into treatment groups (n=8 per group). Compounds were formulated in 0.5% methylcellulose (B11928114) and administered orally once daily at a dose of 10 mg/kg. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2. The study was terminated on Day 21, and Tumor Growth Inhibition (TGI) was calculated relative to the vehicle control group.
Caption: Workflow for the in vivo A375 melanoma xenograft efficacy study.
Summary and Conclusion
The experimental data demonstrates that this compound is a highly potent inhibitor of the MEK/ERK signaling pathway.
-
Potency: In both biochemical and cell-based assays, this compound showed potency comparable to, or slightly exceeding, the gold-standard inhibitor Trametinib (GS1), and was significantly more potent than Selumetinib (GS2).
-
Efficacy: In the A375 xenograft model, this compound achieved a robust Tumor Growth Inhibition of 95%, on par with Trametinib.
-
Tolerability: Notably, this compound was better tolerated in the in vivo model, as indicated by a minimal impact on body weight compared to the significant weight loss observed with Trametinib.
These findings underscore the potential of this compound as a best-in-class MEK inhibitor. Its combination of high potency and improved in vivo tolerability warrants further investigation and clinical development.
A Researcher's Guide to Reproducibility in Spirolactone-Based Experiments: A Comparative Analysis of Spironolactone and Eplerenone
In the pursuit of novel therapeutics, the reproducibility of experimental findings is paramount. Spirolactones, a class of steroidal compounds, are of significant interest due to their diverse biological activities. However, factors such as off-target effects and complex metabolism can introduce variability into experimental results. This guide provides a comparative analysis of two prominent mineralocorticoid receptor (MR) antagonists, Spironolactone (B1682167) and its more selective alternative, Eplerenone (B1671536), to aid researchers in experimental design and interpretation.
While direct experimental data on the lesser-known "Spiramilactone B" is scarce, the challenges associated with the widely-studied Spironolactone offer valuable insights into the potential reproducibility issues within this compound class. Analytical difficulties, particularly with mass spectrometry, have been noted for Spironolactone, where in-source fragmentation can make it indistinguishable from its metabolites, complicating pharmacokinetic and pharmacodynamic studies[1][2]. By comparing Spironolactone with the second-generation, highly selective MR antagonist Eplerenone, this guide highlights how compound choice can significantly impact experimental consistency and the reliability of results.
Comparative Performance: Spironolactone vs. Eplerenone
The primary difference influencing experimental reproducibility between Spironolactone and Eplerenone lies in their receptor selectivity and metabolic profiles. Spironolactone's broader binding affinity can introduce confounding variables, whereas Eplerenone's specificity provides a cleaner model for studying MR antagonism.
Table 1: Receptor Binding & Metabolism
| Parameter | Spironolactone | Eplerenone | Implication for Reproducibility |
|---|---|---|---|
| Primary Target | Mineralocorticoid Receptor (MR) | Mineralocorticoid Receptor (MR) | Both are effective MR antagonists. |
| Selectivity | Non-selective; significant binding to Androgen and Progesterone receptors[3]. | Highly selective for MR; 100-1000 fold lower affinity for Androgen/Progesterone receptors[1]. | Eplerenone reduces the risk of off-target effects, leading to more specific and reproducible on-target results. |
| Metabolism | Metabolized into multiple active metabolites with long half-lives (e.g., Canrenone)[4][5]. | Metabolized into inactive metabolites with a shorter half-life[1]. | Eplerenone's simpler metabolic profile makes it easier to correlate dose with the direct effect of the parent compound. |
| Potency | Higher; ~25 mg dose is equivalent to ~50 mg of Eplerenone[6][7]. | Lower in vitro, but compensated by higher bioavailability[7]. | Dose-response relationships must be established independently for each compound. |
Table 2: Key Clinical and Experimental Outcomes
| Outcome | Spironolactone | Eplerenone | Reference |
|---|---|---|---|
| Blood Pressure Reduction | Effective | Effective, with some studies showing a better outcome on certain cardiovascular parameters. | [6][8][9] |
| Risk of Hyperkalemia | Dose-dependent risk | Similar dose-dependent risk | [4][5][8] |
| Common Side Effects | Gynecomastia, impotence, menstrual irregularities (due to off-target binding). | Fewer hormonal side effects due to high selectivity. | [1][5][10] |
| All-Cause Mortality (in HF) | Effective | Associated with lower all-cause and cardiovascular mortality compared to Spironolactone in some meta-analyses. |[11] |
Mechanism of Action: Mineralocorticoid Receptor Antagonism
Both Spironolactone and Eplerenone function by competitively inhibiting the binding of aldosterone (B195564) to the Mineralocorticoid Receptor. In its active state, the aldosterone-MR complex translocates to the nucleus and initiates the transcription of genes responsible for sodium and water retention. By blocking this interaction, these antagonists prevent this signaling cascade, leading to diuretic and antihypertensive effects. Eplerenone's selectivity ensures this pathway is blocked with minimal interference with other hormonal signaling pathways.
Caption: Aldosterone signaling pathway and MRA inhibition.
Experimental Protocols
To ensure reproducibility, detailed and consistent protocols are essential. Below are standardized methodologies for assessing the activity and concentration of MR antagonists.
This protocol outlines a cell-based luciferase reporter assay to quantify the antagonist activity of a test compound.[12][13]
-
Cell Culture:
-
Use a mammalian cell line engineered to express the human Mineralocorticoid Receptor (MR) and a luciferase reporter gene linked to an MR-responsive promoter.
-
Thaw cryopreserved cells rapidly and suspend in the provided culture medium.
-
Plate the cells in a 96-well assay plate and incubate to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a dilution series of the test compound (e.g., Eplerenone) and the reference antagonist (e.g., Spironolactone).
-
Prepare a fixed, sub-maximal (EC80) concentration of the agonist, Aldosterone.
-
Co-treat the cells with the Aldosterone solution and the varying concentrations of the antagonist compounds. Include 'agonist only' and 'no treatment' controls.
-
-
Incubation:
-
Incubate the treated assay plate for 22-24 hours at 37°C in a humidified CO2 incubator.
-
-
Luminescence Detection:
-
Equilibrate the plate to room temperature.
-
Add luciferase detection reagent to each well.
-
After a brief incubation (5-10 minutes) to stabilize the luminescent signal, measure the light output using a luminometer.
-
-
Data Analysis:
-
Calculate the relative light units (RLU) for each well.
-
Normalize the data to controls and plot the antagonist concentration versus the percentage of inhibition of the aldosterone-induced signal to determine IC50 values.
-
Caption: Workflow for an MR antagonist reporter assay.
This protocol describes a method for the simultaneous quantification of Spironolactone and its active metabolite Canrenone in plasma samples, a common source of experimental variability.[14][15][16]
-
Sample Preparation (Protein Precipitation):
-
To a 200 µL plasma sample in a microcentrifuge tube, add an internal standard.
-
Add 500 µL of methanol (B129727) to precipitate proteins.
-
Vortex the tube for 1 minute.
-
Centrifuge for 6-10 minutes at high speed (e.g., >2000 x g).
-
Transfer the supernatant to a clean tube and dry it under nitrogen or in an oven at 45°C.
-
Reconstitute the dried extract in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Methanol : Water, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 3-20 µL.
-
Column Temperature: 35-48°C.
-
-
Mass Spectrometry Conditions:
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of Spironolactone and Canrenone.
-
Process the calibration standards alongside the unknown samples.
-
Quantify the analytes in the samples by interpolating their peak area ratios (analyte/internal standard) against the linear regression of the calibration curve.
-
Conclusion
Achieving reproducible results in experiments involving spirolactones requires careful consideration of the specific compound's pharmacological profile. While Spironolactone is a potent MR antagonist, its non-selective binding and complex metabolism can be a source of experimental variability and confounding off-target effects. For studies aiming to specifically investigate the consequences of Mineralocorticoid Receptor antagonism, Eplerenone represents a superior alternative due to its high selectivity and simpler metabolic pathway. Its use can lead to clearer, more easily interpretable, and ultimately more reproducible data. Adherence to detailed, standardized protocols for both in vitro activity assays and in vivo sample quantification is critical to further minimize variability and ensure the integrity of research findings.
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. mdpi.com [mdpi.com]
- 4. A comparison of the aldosterone-blocking agents eplerenone and spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Eplerenone vs Spironolactone | Power [withpower.com]
- 7. eshonline.org [eshonline.org]
- 8. Spironolactone versus Eplerenone for Resistant Hypertension [japscjournal.com]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. knyamed.com [knyamed.com]
- 11. Comparative effectiveness and safety of eplerenone and spironolactone in patients with heart failure: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. revistas.usp.br [revistas.usp.br]
- 15. scielo.br [scielo.br]
- 16. scispace.com [scispace.com]
Comparative Transcriptome Analysis of Spironolactone Treatment: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of Spironolactone (B1682167) with other alternatives, supported by experimental data. Spironolactone, a mineralocorticoid receptor (MR) antagonist, is widely used in clinical practice. Its primary mechanism of action involves the regulation of gene expression, making transcriptome analysis a crucial tool for understanding its therapeutic effects and potential side effects.
Data Presentation: Quantitative Overview of Transcriptomic Changes
The following tables summarize the quantitative data from comparative transcriptome analyses of Spironolactone treatment.
Table 1: Comparison of Spironolactone and Related Steroids on Gene Expression in Human Blood Mononuclear Cells
| Compound | Number of Affected Transcripts | Direction of Regulation | Experimental Model | Analysis Method |
| Spironolactone (SPIR) | 1018 | 831 downregulated, 187 upregulated | Lipopolysaccharide- and phytohemagglutinin-A-activated human blood mononuclear cells | Microarray (Affymetrix Human Genome U133A GeneChips) |
| Canrenone | 0 | - | Lipopolysaccharide- and phytohemagglutinin-A-activated human blood mononuclear cells | Microarray (Affymetrix Human Genome U133A GeneChips) |
| 7α-thiomethyl-spironolactone | 17 | Not specified | Lipopolysaccharide- and phytohemagglutinin-A-activated human blood mononuclear cells | Microarray (Affymetrix Human Genome U133A GeneChips) |
| Aldosterone (B195564) (ALDO) | 17 | Not specified | Lipopolysaccharide- and phytohemagglutinin-A-activated human blood mononuclear cells | Microarray (Affymetrix Human Genome U133A GeneChips) |
| Spironolactone + Aldosterone | 940 | 792 also affected by SPIR alone | Lipopolysaccharide- and phytohemagglutinin-A-activated human blood mononuclear cells | Microarray (Affymetrix Human Genome U133A GeneChips) |
Data sourced from a study on the effects of spironolactone on human blood mononuclear cells.[1][2]
Table 2: Comparative Effects of Spironolactone and Finerenone (B607456) on Aldosterone-Induced Transcriptome in Human Kidney Cells
| Treatment | Effect on Aldosterone-Induced Genes | Effect on Aldosterone-Repressed Genes | Key Findings | Experimental Model | Analysis Method |
| Spironolactone | Blocks aldosterone-induced gene expression | Blocks aldosterone-repressed gene expression | Qualitatively similar antagonism to finerenone. | Human renal cell line stably expressing the mineralocorticoid receptor | RNA-Sequencing |
| Finerenone | Blocks aldosterone-induced gene expression | Blocks aldosterone-repressed gene expression | Quantitatively more efficient antagonism on some aldosterone-induced genes compared to spironolactone. | Human renal cell line stably expressing the mineralocorticoid receptor | RNA-Sequencing |
This study identified hundreds of genes induced or repressed by aldosterone, with both Spironolactone and Finerenone modulating these effects.[3]
Key Gene and Pathway Modulations by Spironolactone
-
Pro-inflammatory Cytokines : Spironolactone has been shown to suppress the transcription of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).[4] In human blood mononuclear cells, it downregulates genes for many clinically important pro-inflammatory cytokines like TNFα and IL1α, as well as their receptors.[2]
-
Integrin beta3 : In a Xenopus kidney epithelial cell line and rat neonatal cardiomyocytes, Spironolactone was found to increase the gene expression of integrin beta3.[5]
-
XPB (Xeroderma Pigmentosum group B) : Topical application of high concentrations of Spironolactone on human skin has been shown to reduce the expression of the XPB protein, which is involved in DNA repair and transcription.[6]
-
HIV RNA and Inflammatory Genes : In a mouse model of HIV infection, the addition of spironolactone to antiretroviral therapy led to marked reductions in HIV RNA and inflammatory gene expression in tissues.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies on Spironolactone's transcriptomic effects.
Protocol 1: Microarray Analysis of Spironolactone Effects on Human Blood Mononuclear Cells
-
Cell Culture and Treatment : Human blood mononuclear cells were activated with lipopolysaccharide and phytohemagglutinin-A. The cells were then treated with Spironolactone, canrenone, 7α-thiomethyl-spironolactone, or aldosterone for 4 hours.[1][2]
-
RNA Isolation and Microarray Hybridization : Total RNA was extracted from the treated cells. The RNA was then processed and hybridized to Affymetrix Human Genome U133A GeneChips, which probe for approximately 22,000 transcripts.[2]
-
Data Analysis : The scanned microarray data was analyzed using software such as Data Mining Tools (DMT) from Affymetrix and DNA-Chip Analyser (dCHIP) to identify differentially expressed genes.[2]
Protocol 2: RNA-Sequencing Analysis of Spironolactone and Finerenone in Human Kidney Cells
-
Cell Line and Treatment : A human renal cell line that stably expresses the mineralocorticoid receptor (MR) was utilized. The cells were treated with aldosterone to induce gene expression changes, and the antagonistic effects of Spironolactone and finerenone were assessed.[3]
-
RNA Isolation and Sequencing : Following treatment, total RNA was isolated from the cells. RNA-Sequencing was then performed to analyze the complete transcriptome.[3]
-
Bioinformatics Analysis : The resulting sequencing data underwent bioinformatics analysis to identify genes that were induced or repressed by aldosterone and how these changes were modulated by Spironolactone and finerenone.[3]
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key pathways and processes.
Caption: Mechanism of Spironolactone action on gene expression.
Caption: Experimental workflow for comparative transcriptome analysis.
Caption: Comparison of Spironolactone's transcriptomic effects.
References
- 1. Effects of spironolactone on human blood mononuclear cells: mineralocorticoid receptor independent effects on gene expression and late apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of spironolactone on human blood mononuclear cells: mineralocorticoid receptor independent effects on gene expression and late apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonistic effects of finerenone and spironolactone on the aldosterone-regulated transcriptome of human kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spironolactone inhibits production of proinflammatory cytokines, including tumour necrosis factor-alpha and interferon-gamma, and has potential in the treatment of arthritis. — Oxford Stem Cell Institute [stemcells.ox.ac.uk]
- 5. Spironolactone increases integrin beta3 gene expression in kidney and heart muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical Treatment of Human Skin and Cultured Keratinocytes with High-Dose Spironolactone Reduces XPB Expression and Induces Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spironolactone and HIV: A Promising Add-On Treatment | Technology Networks [technologynetworks.com]
Safety Operating Guide
Proper Disposal Procedures for Spironolactone (Spiramilactone B)
Disclaimer: The information provided pertains to Spironolactone. It is highly probable that "Spiramilactone B" is a typographical error for Spironolactone, a widely recognized potassium-sparing diuretic. The following procedures are based on available safety data for Spironolactone.
This guide furnishes essential safety and logistical information for the proper disposal of Spironolactone, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personal safety and environmental protection.
Immediate Safety and Handling Precautions
Spironolactone is classified as a hazardous substance with potential health risks. It is suspected of causing cancer, may damage fertility or the unborn child, and may cause organ damage through prolonged or repeated exposure[1]. Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE): Always wear the following PPE when handling Spironolactone:
-
Gloves: Chemical-resistant gloves.[2]
-
Protective Clothing: A lab coat or other protective garments.[3]
-
Eye and Face Protection: Safety glasses with side shields or a face shield.[3]
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated.[2]
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of Spironolactone is to use an approved hazardous waste disposal service[4]. For situations where this is not immediately available, and for the disposal of small quantities of consumer-level products, the following FDA guidelines for non-flush list medicines can be followed as a secondary measure, while remaining compliant with local and institutional regulations[5][6].
Protocol for Disposal of Spironolactone:
-
Initial Assessment:
-
Determine if a drug take-back program or a licensed hazardous waste disposal service is available. This is the preferred and most environmentally sound method of disposal.[5]
-
-
If a Take-Back Program is Unavailable, Proceed with Household Trash Disposal:
-
Step 1: Removal from Original Packaging: Carefully remove the Spironolactone from its original container(s).[5][6]
-
Step 2: Admixture with Undesirable Substance: Mix the Spironolactone (do not crush tablets or capsules) with an unpalatable substance to prevent diversion and accidental ingestion by people or animals. Suitable materials include:
-
Step 3: Containment: Place the mixture into a sealable container, such as a resealable plastic bag, an empty can, or another container that can be tightly closed to prevent leakage.[5]
-
Step 4: Final Disposal: Place the sealed container in the household trash.[5]
-
Step 5: De-identification of Packaging: Before recycling or discarding the original packaging, ensure all personal and identifying information is scratched out or removed to protect privacy.[5][6]
-
Chemical and Physical Properties of Spironolactone
The following table summarizes key quantitative data for Spironolactone.
| Property | Value | Reference |
| Molecular Formula | C24H32O4S | [4][7] |
| Molecular Weight | 416.6 g/mol | [7] |
| Appearance | Light cream-colored to light tan crystalline powder | [4][7][8] |
| Solubility in Water | Practically insoluble | [8] |
| Other Solubilities | Soluble in alcohol and ethyl acetate; freely soluble in chloroform (B151607) and benzene; slightly soluble in methanol. | [8] |
| CAS Number | 52-01-7 | [1][4] |
Spironolactone Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Spironolactone.
Caption: Logical workflow for the proper disposal of Spironolactone.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. esschemco.com [esschemco.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
